molecular formula C10H20 B095707 trans-4-Decene CAS No. 19398-89-1

trans-4-Decene

Cat. No.: B095707
CAS No.: 19398-89-1
M. Wt: 140.27 g/mol
InChI Key: SOVOPSCRHKEUNJ-VQHVLOKHSA-N
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Description

Trans-4-Decene is a useful research compound. Its molecular formula is C10H20 and its molecular weight is 140.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-dec-4-ene
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InChI

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6,8,10H2,1-2H3/b9-7+
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InChI Key

SOVOPSCRHKEUNJ-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H20
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DSSTOX Substance ID

DTXSID10871304
Record name (4E)-4-Decene
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Molecular Weight

140.27 g/mol
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CAS No.

19398-89-1
Record name (4E)-4-Decene
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Record name (E)-Dec-4-ene
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Record name (4E)-4-Decene
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Record name (E)-dec-4-ene
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Foundational & Exploratory

Synthesis of trans-4-Decene from 1-Pentene via Ruthenium-Catalyzed Cross-Metathesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of trans-4-decene from 1-pentene, leveraging the Nobel Prize-winning olefin metathesis reaction. The primary focus is on the self-metathesis of 1-pentene, an efficient and atom-economical route catalyzed by well-defined ruthenium complexes. This document delves into the underlying reaction mechanism, provides detailed, field-proven experimental protocols, addresses the critical challenge of catalyst removal for high-purity applications, and outlines rigorous methods for spectroscopic characterization of the final product. The content is structured to provide both theoretical grounding and practical, actionable insights for professionals in chemical synthesis and development.

Part 1: Theoretical Foundation of Olefin Metathesis

A Paradigm Shift in C=C Bond Formation

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkylidene fragments between two alkene molecules.[1][2] This transformation, which allows for the precise cleavage and reformation of carbon-carbon double bonds, has revolutionized synthetic chemistry. Its significance was recognized with the 2005 Nobel Prize in Chemistry, awarded to Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock for their foundational work on the reaction mechanism and the development of highly active, well-defined catalysts.[1][3] The synthesis of 4-decene from 1-pentene is a classic example of cross-metathesis, or more specifically, homodimerization, where two molecules of a terminal alkene react to form a symmetrical internal alkene and ethylene.[4]

The Chauvin Mechanism: A Catalytic Cycle

The universally accepted mechanism for transition-metal-catalyzed olefin metathesis was first proposed by Chauvin.[1][2] It proceeds not through a direct [2+2] cycloaddition of two alkenes, but via a stepwise pathway involving a metallacyclobutane intermediate.[1][5]

The catalytic cycle for the homodimerization of 1-pentene using a Grubbs catalyst (represented as [Ru]=CH₂) can be described as follows:

  • [2+2] Cycloaddition: The ruthenium carbene catalyst reacts with the first molecule of 1-pentene to form a four-membered metallacyclobutane intermediate.

  • [2+2] Cycloreversion (Productive): The metallacyclobutane ring cleaves in a retro-[2+2] fashion to release ethylene (a volatile byproduct) and form a new ruthenium carbene species incorporating the carbon backbone of the 1-pentene substrate.

  • Second [2+2] Cycloaddition: This new, substrate-derived ruthenium carbene reacts with a second molecule of 1-pentene, forming a different metallacyclobutane intermediate.

  • [2+2] Cycloreversion and Catalyst Regeneration: This second intermediate cleaves to release the final product, 4-decene, and regenerate the initial active catalyst (or a closely related propagating species), which re-enters the catalytic cycle.

Chauvin_Mechanism cluster_main Chauvin Mechanism: Homodimerization of 1-Pentene catalyst [Ru]=CH₂ (Grubbs Catalyst) intermediate1 Ruthenacyclobutane I catalyst->intermediate1 + 1-Pentene [2+2] Cycloaddition pentene1 1-Pentene (Substrate 1) ethylene Ethylene (Byproduct) new_catalyst [Ru]=CH-Pr (Propagating Species) intermediate1->new_catalyst - Ethylene [2+2] Cycloreversion intermediate2 Ruthenacyclobutane II new_catalyst->intermediate2 + 1-Pentene [2+2] Cycloaddition pentene2 1-Pentene (Substrate 2) intermediate2->catalyst Catalyst Regeneration product 4-Decene (Product) intermediate2->product - [Ru]=CH₂ [2+2] Cycloreversion

Caption: The Chauvin mechanism for the synthesis of 4-decene from 1-pentene.

Thermodynamic Driving Force

For unstrained acyclic alkenes, the enthalpy change during metathesis is minimal.[1] The reaction is primarily driven by entropy. According to Le Chatelier's Principle, the continuous removal of the gaseous byproduct, ethylene, from the reaction mixture shifts the equilibrium towards the formation of the desired product, 4-decene.[1][6] Therefore, conducting the reaction in an open system or under a gentle stream of inert gas is crucial for achieving high conversion.

Catalyst Selection: The Power of Ruthenium

While both Schrock (Mo, W) and Grubbs (Ru) catalysts are highly effective, Grubbs-type catalysts are generally preferred for their superior stability in the presence of air and moisture and their tolerance to a wider range of functional groups.[1][5]

  • Grubbs 1st Generation: Features tricyclohexylphosphine ligands. It is a robust and commercially available catalyst.

  • Grubbs 2nd Generation: Replaces one phosphine ligand with an N-heterocyclic carbene (NHC) ligand. This modification significantly enhances catalytic activity and stability.[5]

  • Hoveyda-Grubbs Catalysts: Feature a chelating isopropoxystyrene ether ligand, which imparts even greater stability. These are often preferred for their ease of handling and high performance.[5][7]

For the self-metathesis of a simple terminal alkene like 1-pentene, a second-generation Grubbs or Hoveyda-Grubbs catalyst is an excellent choice, offering high turnover numbers and efficiency.

Part 2: Experimental Protocol for Synthesis

This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Pentene≥99%Sigma-AldrichShould be passed through activated alumina to remove peroxides.
Grubbs 2nd Gen. CatalystN/AUmicore, Sigma-AldrichHandle in air, but store under inert gas.
Dichloromethane (DCM)Anhydrous, DriSolv®EMD MilliporeDegas with argon for 30 min before use.
Tris(hydroxymethyl)phosphineTechnical GradeStrem ChemicalsUsed as a catalyst scavenger (optional).
Celite®N/AVWRFiltration aid.
Argon (Ar)High Purity (99.998%)Local SupplierFor maintaining an inert atmosphere.
Experimental Workflow Diagram

Workflow prep 1. Reagent & Glassware Prep (Dry Glassware, Degas Solvent) setup 2. Inert Atmosphere Setup (Schlenk Line, Argon Balloon) prep->setup reaction 3. Reaction Execution (Add Substrate, Add Catalyst, Heat) setup->reaction monitor 4. Reaction Monitoring (TLC, GC-MS) reaction->monitor quench 5. Catalyst Quenching (Cool, Add Scavenger) monitor->quench Upon Completion filter 6. Purification Step 1 (Filter through Silica/Celite) quench->filter distill 7. Purification Step 2 (Fractional Distillation) filter->distill analysis 8. Product Characterization (NMR, FTIR, GC-MS) distill->analysis

Caption: A standard workflow for the synthesis and purification of 4-decene.

Step-by-Step Synthesis Procedure
  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow the apparatus to cool to room temperature under a positive pressure of argon.

  • Solvent and Substrate Addition: Through a cannula, transfer 100 mL of degassed anhydrous dichloromethane into the flask. Add 1-pentene (10.0 g, 142.6 mmol).

  • Catalyst Addition: In a single portion, add the Grubbs 2nd generation catalyst (96 mg, 0.113 mmol, 0.08 mol%). The solid catalyst can be weighed in the air and added quickly.[7]

  • Reaction: Heat the reaction mixture to reflux (approx. 40°C) under a gentle flow of argon to facilitate the removal of the ethylene byproduct.[6]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS. The reaction is typically complete within 2-4 hours, as indicated by the consumption of the 1-pentene starting material.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Add a few drops of ethyl vinyl ether or a solution of tris(hydroxymethyl)phosphine to quench the catalyst activity. Stir for 30 minutes.

Part 3: Product Purification and Catalyst Removal

The removal of residual ruthenium is often a significant challenge, especially for products intended for pharmaceutical or materials science applications where metal contamination levels must be in the low ppm range.[8]

Protocol: Isocyanide-Based Scavenging and Chromatography

A highly effective method involves converting the ruthenium catalyst into a polar complex that is easily removed by silica gel.[9]

  • Scavenging: To the quenched reaction mixture, add a carboxylate-functionalized isocyanide scavenger (e.g., 4-isocyanobenzoic acid, ~5 equivalents relative to the catalyst). Stir at room temperature for 30-60 minutes. This rapidly forms a polar ruthenium complex.[9]

  • Filtration: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a minimal amount of hexane and pass it through a short plug of silica gel, eluting with hexane. The polar ruthenium byproducts will remain adsorbed on the silica.

  • Solvent Removal: Collect the filtrate and remove the hexane under reduced pressure to yield the crude 4-decene.

Protocol: Final Purification by Fractional Distillation

The crude product will contain a mixture of cis- and this compound. Fractional distillation is an effective method for separating these isomers and removing any other volatile impurities.

  • Set up a fractional distillation apparatus with a Vigreux column.

  • Carefully distill the crude product under atmospheric pressure.

  • Collect the fraction boiling at approximately 165-167°C, which corresponds to this compound. The cis isomer has a slightly lower boiling point.

Part 4: Spectroscopic Characterization of this compound

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized product.

Expected Spectroscopic Data
TechniqueParameterExpected Value/Observation for this compound
¹H NMR (CDCl₃, 400 MHz)δ (ppm)~5.40 (m, 2H, vinylic CH=CH), ~1.98 (m, 4H, allylic CH₂), ~1.35 (m, 8H, alkyl CH₂), ~0.90 (t, 6H, terminal CH₃)
J-coupling (Hz)J (vinylic) ≈ 15 Hz, characteristic of a trans C=C bond.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm)~130.5 (vinylic CH), ~32.5 (allylic CH₂), ~31.5, ~22.5 (alkyl CH₂), ~14.0 (terminal CH₃)
FTIR (neat)ν (cm⁻¹)~3020 (vinylic C-H stretch), ~2960-2850 (alkyl C-H stretch), ~1670 (weak C=C stretch), ~965 (strong C-H out-of-plane bend, diagnostic for trans-alkene)
GC-MS (EI)Retention TimePurity assessment; should show a single major peak.
m/z140.16 ([M]⁺), fragmentation pattern consistent with C₁₀H₂₀.

Part 5: Safety Considerations

  • 1-Pentene: Highly flammable liquid. Handle in a well-ventilated fume hood away from ignition sources.

  • Dichloromethane: Volatile and a suspected carcinogen. All operations should be performed in a fume hood.

  • Ruthenium Catalysts: While relatively stable, fine powders can be irritating. Avoid inhalation of dust.

  • Pressure: The reaction generates ethylene gas. Ensure the system is not sealed to avoid pressure buildup. Use a gas bubbler or a gentle stream of inert gas to vent the system safely.

Conclusion

The cross-metathesis of 1-pentene using a second-generation Grubbs catalyst is a robust and efficient method for the synthesis of 4-decene. The success of the procedure hinges on conducting the reaction under an inert atmosphere to protect the catalyst and ensuring the effective removal of the ethylene byproduct to drive the reaction to completion. Post-reaction purification, particularly the removal of ruthenium residues using modern scavenging techniques followed by distillation, is critical for obtaining a high-purity product suitable for demanding applications. The spectroscopic data, especially the large coupling constant in ¹H NMR and the strong absorption band around 965 cm⁻¹ in FTIR, provide definitive confirmation of the desired trans stereochemistry.

References

  • Olefin Metathesis - Chemistry LibreTexts. (2023). [Link]

  • Olefin metathesis - Wikipedia. (n.d.). [Link]

  • Olefin Metathesis - Master Organic Chemistry. (n.d.). [Link]

  • 31.5 Olefin Metathesis Polymerization - Organic Chemistry - OpenStax. (2023). [Link]

  • Olefin metathesis | Organic Chemistry II Class Notes - Fiveable. (n.d.). [Link]

  • Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols - Longdom Publishing. (2013). [Link]

  • A Rapid and Simple Cleanup Procedure for Metathesis Reactions. (2007). Organic Letters. [Link]

Sources

An In-depth Technical Guide to the Stereoselective Synthesis of trans-4-Decene via the Wittig Reaction and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the synthetic strategies for producing trans-4-Decene, a common aliphatic alkene, with high stereoselectivity. We will delve into the mechanistic underpinnings of the Wittig reaction, focusing on the conditions required to overcome its inherent cis-selectivity bias with non-stabilized ylides. The discussion extends to the highly efficient Horner-Wadsworth-Emmons (HWE) reaction as a superior alternative for achieving high E-isomer purity. This document is intended for researchers and process chemists seeking to implement robust and reliable protocols for the synthesis of trans-alkenes.

The Stereochemical Challenge: Understanding E/Z Selectivity in the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, renowned for its ability to form carbon-carbon double bonds by reacting a phosphorus ylide with a ketone or aldehyde. The stereochemical outcome, however, is highly dependent on the nature of the ylide.

The synthesis of 4-Decene involves the reaction between hexanal and the ylide derived from butyltriphenylphosphonium bromide. The ylide, bearing a simple alkyl substituent, is considered non-stabilized . The reaction of non-stabilized ylides typically proceeds under kinetic control, leading to a thermodynamically less stable cis (Z) alkene. This occurs because the initial cycloaddition to form the oxaphosphetane intermediate is rapid and irreversible, favoring the sterically less-hindered pathway that ultimately yields the Z-isomer.

To achieve the desired this compound, the reaction conditions must be modified to favor thermodynamic control. This is the central principle behind the Schlosser modification.

Strategic Approach I: The Schlosser Modification for High trans-Selectivity

The Schlosser modification is a powerful variation of the Wittig reaction that inverts the typical stereochemical outcome of non-stabilized ylides to produce the trans (E) alkene with high selectivity. This is achieved by introducing a second equivalent of an organolithium base at a very low temperature after the initial formation of the betaine intermediate.

Mechanism of Control:

  • Betaine Formation: The ylide reacts with the aldehyde (hexanal) to form a mixture of diastereomeric betaine intermediates at low temperatures (e.g., -78 °C).

  • Deprotonation to a β-oxido ylide: A strong base, typically phenyllithium or n-butyllithium, is added. This base deprotonates the carbon alpha to the phosphorus atom, forming a β-oxido ylide (also known as a lithio-betaine). This step effectively halts the reaction from proceeding to the oxaphosphetane.

  • Thermodynamic Equilibration: The formation of the β-oxido ylide is reversible, allowing the initial mixture of diastereomers to equilibrate to the more thermodynamically stable trans configuration, where bulky groups are positioned anti to each other.

  • Protonation and Elimination: A proton source (e.g., a hindered alcohol like t-butanol) is added to quench the β-oxido ylide, reforming the betaine, now predominantly as the trans-diastereomer. Upon warming, this intermediate undergoes syn-elimination to yield the trans-alkene.

The following diagram illustrates the key steps of the Schlosser modification mechanism.

Schlosser_Modification Ylide Non-stabilized Ylide (Butyltriphenylphosphorane) Betaine_Mix Diastereomeric Betaine Mixture (syn + anti) Ylide->Betaine_Mix -78 °C Aldehyde Aldehyde (Hexanal) Aldehyde->Betaine_Mix -78 °C Lithio_Betaine β-oxido ylide (Lithio-betaine) (Thermodynamically Favored) Betaine_Mix->Lithio_Betaine + PhLi (Deprotonation) Lithio_Betaine->Betaine_Mix (Equilibration) Protonation Protonation (e.g., t-BuOH) Lithio_Betaine->Protonation Trans_Betaine trans-Betaine Protonation->Trans_Betaine Trans_Alkene This compound (E-Isomer) Trans_Betaine->Trans_Alkene Warm to RT (syn-Elimination)

Caption: Mechanism of the Schlosser modification for trans-alkene synthesis.

Experimental Protocol: Schlosser-Wittig Synthesis of this compound

Materials:

  • Butyltriphenylphosphonium bromide (dried under vacuum)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)

  • Hexanal (distilled)

  • Phenyllithium (PhLi) in dibutyl ether (e.g., 1.8 M)

  • tert-Butanol (t-BuOH)

  • Standard glassware for inert atmosphere chemistry (Schlenk line, argon/nitrogen)

Procedure:

  • Ylide Generation: To a flame-dried, three-neck flask under argon, add butyltriphenylphosphonium bromide (1.1 eq). Add anhydrous THF and cool the resulting slurry to 0 °C.

  • Add n-BuLi (1.05 eq) dropwise. The solution will turn a deep red or orange color, indicating the formation of the ylide. Stir at this temperature for 30 minutes, then cool the reaction mixture to -78 °C.

  • Aldehyde Addition: Add freshly distilled hexanal (1.0 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour. At this stage, a mixture of betaine intermediates has formed.

  • Lithio-Betaine Formation: While maintaining the temperature at -78 °C, add a solution of PhLi (1.1 eq) dropwise. Stir for an additional 30 minutes to allow for complete deprotonation and equilibration to the thermodynamically favored lithio-betaine.

  • Protonation: Add a pre-cooled (-78 °C) solution of t-BuOH (1.2 eq) in THF to the reaction mixture. Stir for 15 minutes at -78 °C.

  • Elimination and Workup: Remove the cooling bath and allow the reaction to slowly warm to room temperature, stirring overnight.

  • Quench the reaction with saturated aqueous NH₄Cl. Extract the product with pentane or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product contains triphenylphosphine oxide (TPPO). Purify by flash column chromatography on silica gel using hexanes as the eluent. The E/Z ratio can be determined by ¹H NMR or GC analysis.

Strategic Approach II: The Horner-Wadsworth-Emmons (HWE) Reaction

For achieving high E-selectivity without the cryogenic conditions and stoichiometric strong bases of the Schlosser modification, the Horner-Wadsworth-Emmons (HWE) reaction is often the superior method. This reaction utilizes a phosphonate carbanion, which is more nucleophilic than a comparable Wittig ylide and offers significant advantages.

Mechanism of Control: The HWE reaction's high E-selectivity stems from thermodynamic control. The intermediates formed during the reaction are reversible, allowing equilibration to the most stable transition state, which leads to the trans-alkene. Steric hindrance between the aldehyde substituent and the phosphonate group disfavors the transition state leading to the Z-isomer. The byproduct, a water-soluble phosphate salt, is also much easier to remove during workup than the triphenylphosphine oxide from the Wittig reaction.

The general workflow for an HWE synthesis is outlined below.

HWE_Workflow Phosphonate Diethyl butylphosphonate Anion Phosphonate Carbanion Phosphonate->Anion Deprotonation Base Base (NaH) Base->Anion Reaction HWE Reaction (THF, RT) Anion->Reaction Aldehyde Hexanal Aldehyde->Reaction Workup Aqueous Workup (Phosphate Salt Removal) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound (High E-Selectivity) Purification->Product

Thermodynamic stability of trans-4-Decene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermodynamic Stability of trans-4-Decene

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of this compound, a disubstituted alkene of significant interest in organic synthesis and materials science. We explore the fundamental principles governing alkene stability, focusing on the structural attributes that render the trans isomer energetically favorable over its cis counterpart. This document details both experimental and computational methodologies for quantifying this stability difference, including heat of hydrogenation, heat of formation, and Gibbs free energy of isomerization. Through detailed protocols, data analysis, and theoretical discussion, this guide serves as a critical resource for professionals requiring a deep understanding of isomeric stability for reaction design, product development, and molecular modeling.

Introduction: The Critical Role of Isomeric Stability

In the landscape of chemical sciences, particularly in the realms of drug development and fine chemical synthesis, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Alkenes, hydrocarbons featuring at least one carbon-carbon double bond, form a foundational class of organic compounds.[1] The restricted rotation around the C=C double bond gives rise to geometric isomerism, commonly known as cis-trans isomerism, where substituents can be located on the same side (cis or Z) or opposite sides (trans or E) of the double bond.[2][3]

This compound (C₁₀H₂₀) is a disubstituted alkene where a propyl group and a hexyl group are positioned on opposite sides of the carbon-carbon double bond.[4][5] Its counterpart is cis-4-decene.[6] Understanding the relative thermodynamic stability of these isomers is not an academic exercise; it has profound practical implications. Thermodynamic stability dictates the equilibrium position of isomerization reactions, influences the product distribution in elimination reactions, and affects the kinetic pathways of subsequent transformations.[7] For drug development professionals, the conformation of an alkyl chain within a molecule can significantly impact its binding affinity to a biological target. This guide provides the core principles, quantitative data, and validated methodologies to understand and apply the principles of thermodynamic stability, using this compound as a central case study.

Fundamental Principles Governing Alkene Stability

The thermodynamic stability of an alkene is determined by its potential energy; lower potential energy corresponds to greater stability. For isomers like cis- and this compound, several structural factors contribute to their energy difference.

Steric Hindrance: The Dominant Factor in cis-trans Isomerism

The most significant reason for the greater stability of trans alkenes is the minimization of steric hindrance.[8] In a cis isomer, the alkyl substituents attached to the double-bonded carbons are on the same side, leading to van der Waals repulsion between their electron clouds. This crowding forces bond angles to distort, creating steric strain that raises the molecule's overall potential energy.[9] In contrast, the trans configuration places these bulky groups on opposite sides, maximizing their separation and minimizing repulsive interactions.[10] This results in a lower energy, more stable molecule. For acyclic systems, trans isomers are almost always more stable than cis isomers.[11]

cluster_cis cis-4-Decene cluster_trans This compound cis High Steric Strain cis_pe Higher Potential Energy cis->cis_pe causes trans_pe Lower Potential Energy instability Less Stable cis_pe->instability results in trans Minimal Steric Strain trans->trans_pe causes stability More Stable trans_pe->stability results in

Caption: Relationship between steric strain and stability.

Substitution and Hyperconjugation

The stability of an alkene also increases with the number of alkyl groups attached to the double-bonded carbons.[1][8] This is explained by two primary effects:

  • Hyperconjugation: This involves the stabilizing interaction of electrons in the σ-bonds of adjacent alkyl groups with the empty π* antibonding orbital of the double bond.[9][12] More alkyl substituents provide more opportunities for this electron delocalization, which lowers the energy of the molecule.

  • Bond Strength: A C-C single bond between an sp²-hybridized carbon (from the double bond) and an sp³-hybridized carbon (from the alkyl substituent) is stronger than a bond between two sp³ carbons.[9] Therefore, increasing the number of alkyl substituents on the double bond increases the overall bond strength and stability of the molecule.

This compound is a disubstituted alkene. According to these principles, it is more stable than a monosubstituted isomer like 1-decene but would be less stable than a tri- or tetrasubstituted decene isomer.

Quantitative Assessment of Thermodynamic Stability

While the principles above provide a qualitative understanding, quantitative data is essential for rigorous scientific application. The most common methods involve measuring the heat released during chemical reactions.

Heat of Hydrogenation (ΔH°hydrog)

The heat of hydrogenation is the enthalpy change when one mole of an unsaturated compound reacts with hydrogen gas (H₂) to form a saturated compound.[13] This reaction is always exothermic for alkenes.[14]

When comparing isomers that produce the same alkane upon hydrogenation (e.g., cis- and this compound both yield n-decane), the heat of hydrogenation is a direct measure of their relative stability.[9][15] The logic is as follows:

  • Both isomers start at different potential energy levels.

  • They are both converted to the identical, lower-energy product (n-decane).

  • The less stable isomer, being at a higher initial energy state, must release more energy to reach the final state.

Therefore, a less negative (smaller) heat of hydrogenation indicates a more stable alkene .[12][16] For most cis/trans pairs, the trans isomer is more stable by approximately 4-5 kJ/mol (about 1 kcal/mol).[11]

cluster_reactants cluster_product y_axis Potential Energy cis cis-4-Decene decane n-Decane cis->decane ΔH°(cis) (Larger Exotherm) trans This compound trans->decane ΔH°(trans) (Smaller Exotherm)

Caption: Energy diagram for hydrogenation of cis/trans isomers.

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[17] A more negative value indicates greater thermodynamic stability. By comparing the ΔfH° of cis- and this compound, their relative stabilities can be determined directly.

Gibbs Free Energy of Isomerization (ΔG°)

When a cis alkene is treated with an acid catalyst, it can equilibrate with its trans isomer.[7] By measuring the concentrations of the two isomers at equilibrium, the equilibrium constant (Keq) can be determined. The standard Gibbs free energy change (ΔG°) for the isomerization is then calculated using the equation:

ΔG° = -RT ln(Keq)

where R is the gas constant and T is the absolute temperature. A negative ΔG° for the cis → trans conversion confirms that the trans isomer is more stable.[18]

Experimental Methodologies

To ensure scientific integrity, protocols must be robust and self-validating. The following are standard, field-proven methods for determining the thermodynamic parameters discussed.

Protocol: Determination of Heat of Hydrogenation via Calorimetry

This protocol measures the heat released when this compound is hydrogenated to n-decane.

  • Objective: To quantitatively measure the ΔH°hydrog of this compound.

  • Apparatus: A constant-pressure or bomb calorimeter, hydrogen gas source, catalyst (e.g., Platinum on carbon, Pd/C), high-purity solvent (e.g., acetic acid), temperature probe, and a reaction vessel.

  • Methodology:

    • Calorimeter Calibration: Calibrate the heat capacity (Ccal) of the calorimeter by performing a reaction with a known enthalpy change or by using an electrical heater.

    • Sample Preparation: Accurately weigh a sample of high-purity this compound and dissolve it in the chosen solvent inside the calorimeter's reaction vessel. Add a precise amount of hydrogenation catalyst.

    • Thermal Equilibration: Seal the calorimeter and allow the system to reach thermal equilibrium. Record the stable initial temperature (Tinitial) for several minutes.

    • Reaction Initiation: Introduce a known excess of hydrogen gas into the vessel to initiate the hydrogenation reaction. The reaction is exothermic, causing the temperature to rise.

    • Data Acquisition: Record the temperature at regular intervals until it reaches a maximum (Tfinal) and begins to cool.

    • Calculation:

      • Calculate the total heat released (qrxn) using the formula: qrxn = - [Ccal * ΔT + Csolution * msolution * ΔT] , where ΔT = Tfinal - Tinitial.

      • Calculate the moles of alkene reacted.

      • Determine the molar heat of hydrogenation: ΔH°hydrog = qrxn / moles of alkene .

  • Validation: The protocol is validated by running the same experiment with the corresponding cis-4-decene isomer. A less negative ΔH°hydrog for the trans isomer validates its greater stability.

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Calibrate Calorimeter B Prepare Alkene Sample + Solvent + Catalyst A->B C Reach Thermal Equilibrium (Record T_initial) B->C D Introduce H2 Gas C->D E Record Temperature Change (to T_final) D->E F Calculate Heat Released (q_rxn) E->F G Calculate Molar ΔH°_hydrog F->G

Caption: Workflow for Hydrogenation Calorimetry.

Protocol: Acid-Catalyzed Isomerization for ΔG° Determination
  • Objective: To determine the equilibrium constant for the interconversion of cis- and this compound.

  • Apparatus: Reaction vessel with temperature control, gas chromatograph (GC) with a suitable column for isomer separation, acid catalyst (e.g., p-toluenesulfonic acid), inert solvent (e.g., decane).

  • Methodology:

    • Reaction Setup: A solution of pure cis-4-decene (or this compound) in the solvent is placed in the reaction vessel. A small amount of acid catalyst is added.

    • Equilibration: The mixture is heated to a constant temperature and stirred.

    • Sampling: At regular intervals (e.g., every hour), a small aliquot of the reaction mixture is withdrawn.

    • Quenching & Analysis: The aliquot is immediately neutralized with a mild base (e.g., sodium bicarbonate solution) to stop the isomerization. The sample is then analyzed by GC to determine the relative concentrations of the cis and trans isomers.

    • Equilibrium Confirmation: Equilibrium is reached when the ratio of cis to trans isomers remains constant over several consecutive measurements.[18]

    • Calculation:

      • Calculate the equilibrium constant: Keq = [this compound] / [cis-4-decene] .

      • Calculate the Gibbs free energy: ΔG° = -RT ln(Keq) .

  • Validation: A negative ΔG° confirms the greater stability of the trans isomer under the experimental conditions.

Computational Chemistry Approaches

Alongside experimental work, computational methods provide powerful predictive insights into thermodynamic stability.

  • Ab Initio and Density Functional Theory (DFT): Quantum chemical calculations can accurately predict the standard enthalpies of formation for hydrocarbons. Methods such as CBS-QB3 and G4 theory are known for their high accuracy, often predicting ΔfH° with a mean absolute deviation of less than 3 kJ/mol.[19] DFT methods, such as B3LYP with appropriate basis sets, are also widely used to calculate the energies of isomers and determine their relative stabilities.[20][21] These calculations model the electronic structure of the molecule to find its lowest energy conformation, providing a theoretical validation of the principles of steric hindrance and hyperconjugation.

Comparative Data Summary

While specific, high-precision experimental data for 4-decene isomers is not always readily available in public literature, we can compile a table based on well-established trends from analogous alkenes to illustrate the expected thermodynamic properties.[22]

Property1-Decenecis-4-DeceneThis compound
Substitution MonosubstitutedDisubstitutedDisubstituted
Relative Stability Least StableLess StableMost Stable
Expected ΔH°hydrog (kJ/mol) ~ -126~ -120~ -116
Expected ΔfH° (gas, kJ/mol) ~ -123~ -129~ -133
Comment Highest energy due to least substitution.Higher energy than trans due to steric strain.Lowest energy due to minimized strain.

Note: The values for heats of hydrogenation and formation are representative estimates based on data for analogous alkenes like hexenes and butenes to demonstrate the established scientific principles. The key takeaway is the relative difference between the isomers.[9]

Implications for Research and Drug Development

An understanding of the superior stability of this compound is crucial for several reasons:

  • Synthesis Design: In elimination reactions (e.g., dehydrohalogenation) that can produce multiple isomers, reaction conditions can be tuned to favor the formation of the more stable thermodynamic product (this compound) over the kinetic product.

  • Product Purity: During workup and purification, exposure to acidic or basic conditions can cause unintended isomerization of a desired cis product to the more stable trans isomer, compromising purity.[23]

  • Pharmacology: In drug molecules containing long alkyl chains with double bonds, the cis or trans geometry can drastically alter the molecule's shape. This, in turn, affects its ability to fit into the binding site of a protein or enzyme, directly impacting its efficacy and pharmacological profile. The more stable trans isomer often represents a lower-energy conformation that may be preferred in biological systems.

Conclusion

The thermodynamic stability of this compound is demonstrably greater than that of its cis-4-decene isomer and monosubstituted isomers like 1-decene. This stability is primarily attributed to the minimization of steric hindrance, which is a defining characteristic of the trans configuration. This principle is quantitatively supported by analysis of heats of hydrogenation and formation, where the trans isomer exhibits a less exothermic heat of hydrogenation and a more negative heat of formation. Both experimental calorimetry and computational DFT methods serve as robust tools for verifying these properties. For scientists in research and development, a firm grasp of these thermodynamic principles is indispensable for controlling reaction outcomes, ensuring product integrity, and designing molecules with optimal biological activity.

References

  • BYJU'S. (n.d.). Properties of Cis Trans Alkene. Retrieved from [Link]

  • Pearson. (2022). Enthalpy of Formation Explained. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7.7: Stability of Alkenes. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Stability of Alkenes. Retrieved from [Link]

  • Dartmouth College. (n.d.). Experiment 6: Using Calorimetry to Determine the Enthalpy of Formation of Magnesium Oxide. Retrieved from [Link]

  • Reddit. (2014). How do chemists determine standard enthalpies of formation for all compounds?. Retrieved from [Link]

  • Study.com. (n.d.). Stability of Alkenes | Factors, Products & Examples. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Stability of Alkenes. Retrieved from [Link]

  • Fiveable. (n.d.). Stability of Alkenes | Organic Chemistry Class Notes. Retrieved from [Link]

  • de Souza, M. A. F., et al. (2013). New insights into the stability of alkenes and alkynes, fluoro-substituted or not: a DFT, G4, QTAIM and GVB study. Journal of the Brazilian Chemical Society, 24, 1693-1702. Retrieved from [Link]

  • Khan Academy. (n.d.). Heat of hydrogenation vs stability of alkenes. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 7.4 Cis–Trans Isomerism in Alkenes – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • ResearchGate. (2015). Switch in relative stability between cis and trans 2-butene on Pt(111) as a function of experimental conditions: A DFT study. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 7.4 Cis–Trans Isomerism in Alkenes. Retrieved from [Link]

  • ACS Publications. (2018). Prevalence of trans-Alkenes in Hydrogenation Processes on Metal Surfaces: A Density Functional Theory Study. The Journal of Physical Chemistry C. Retrieved from [Link]

  • Wikipedia. (n.d.). Cis–trans isomerism. Retrieved from [Link]

  • National Institutes of Health. (2023). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 12.3: Heat Capacity, Enthalpy, and Calorimetry. Retrieved from [Link]

  • Center for Molecular Modeling. (n.d.). Ab Initio Calculations for Hydrocarbons: Enthalpy of Formation, Transition State Geometry, and Activation Energy for Radical Reactions. Retrieved from [Link]

  • University of Calgary. (n.d.). Heats of Formation and Hydrogenation of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Heat of Hydrogenation. Retrieved from [Link]

  • ResearchGate. (2025). Ab Initio Calculations for Hydrocarbons: Enthalpy of Formation, Transition State Geometry, and Activation Energy for Radical Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 9.8: Heats of Hydrogenation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7.5: Cis-Trans Isomerism in Alkenes. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Heats of Hydrogenation. IV. Hydrogenation of Some cis- and trans-Cycloolefins. Retrieved from [Link]

  • Bartleby.com. (n.d.). Heat Of Hydrogenation. Retrieved from [Link]

  • ResearchGate. (2023). DFT calculations for alkene competition. Retrieved from [Link]

  • YouTube. (2022). Heat of hydrogenation vs stability of alkenes. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

  • YouTube. (2022). What is Heat of Hydrogenation?. Retrieved from [Link]

  • Khan Academy. (n.d.). Alkene stability. Retrieved from [Link]

  • Wikipedia. (n.d.). List of isomers of decane. Retrieved from [Link]

  • Wikipedia. (n.d.). Standard enthalpy of formation. Retrieved from [Link]

  • YouTube. (2017). Heats of hydrogenation of alkenes. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

  • OpenStax. (n.d.). 7.6 Stability of Alkenes – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Alkene Stability Increases With Substitution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). cis-4-Decene. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Decene. PubChem. Retrieved from [Link]

  • Scribd. (n.d.). Alkenes: Preparation and Reactions. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). CHAPTER 3 ALKENES. Retrieved from [Link]

Sources

A Technical Guide to the Health and Safety of trans-4-Decene for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the health and safety considerations for the handling, storage, and use of trans-4-Decene in a research and development environment. Synthesizing data from material safety data sheets and chemical databases, this document is intended to provide researchers, scientists, and drug development professionals with the technical knowledge necessary to implement safe laboratory practices. The structure of this guide is designed to logically flow from substance identification to emergency response, with an emphasis on the causality behind safety protocols.

Section 1: Chemical Profile and Physical Properties

This compound (CAS RN: 19398-89-1) is an unsaturated aliphatic hydrocarbon.[1][2] As an alkene, its reactivity is primarily centered around the carbon-carbon double bond. Its non-polar nature dictates its solubility and environmental partitioning. Understanding these fundamental properties is the first step in a thorough risk assessment. The flow of non-polar liquids like this compound can generate static electric charges, a critical consideration given its flammability.

Table 1: Chemical and Physical Properties of this compound

Property Value Source(s)
CAS Number 19398-89-1 [1][2][3]
Molecular Formula C₁₀H₂₀ [1][2][3][4]
Molecular Weight 140.27 g/mol [1][2][3][4]
Appearance Liquid [5]
Boiling Point 168-170 °C (at 760 mmHg) [2][3][6]
Density 0.740 - 0.749 g/mL at 20°C [2][3][6]
Flash Point 45.5 °C [3]

| Water Solubility | Insoluble |[5] |

Section 2: Hazard Identification and GHS Classification

The primary and most significant hazard associated with this compound is its flammability.[1][7] It is classified under the Globally Harmonized System (GHS) as a Category 3 Flammable Liquid.[1][7] This classification is based on its flash point of 45.5°C, indicating that it can form an ignitable vapor-air mixture at temperatures commonly found in a laboratory setting.[3]

Table 2: GHS Classification for this compound

Classification Pictogram Signal Word Hazard Statement

| Flammable liquids, Category 3 | | Warning | H226: Flammable liquid and vapour.[1][7] |

Precautionary Statements:

  • Prevention: P210, P233, P240, P241, P242, P243, P280.[1][7]

  • Response: P303+P361+P353, P370+P378.[1]

  • Storage: P403+P235.[1]

  • Disposal: P501.[7]

Section 3: Exposure Control and Personal Protection

Controlling exposure is a function of both engineering controls and appropriate personal protective equipment (PPE). The selection of these controls must be directly correlated with the identified hazards of flammability and potential, uncharacterized toxicity.

Engineering Controls

The primary engineering control for handling this compound is adequate ventilation. All manipulations that could result in vapor generation should be performed within a certified chemical fume hood. Given its classification as a flammable liquid, any electrical equipment (stir plates, heating mantles, lighting) used in the vicinity must be intrinsically safe or explosion-proof to prevent ignition of vapors.[1]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide a sufficient barrier against the specific hazards.

  • Eye/Face Protection: Chemical safety goggles are mandatory. If there is a significant splash hazard, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are appropriate choices for protection against aliphatic hydrocarbons. Gloves should be inspected before each use and replaced immediately if signs of degradation appear.

    • Lab Coat: A flame-resistant lab coat should be worn over personal clothing.

  • Respiratory Protection: Respiratory protection is not typically required when handling small quantities in a properly functioning chemical fume hood.[5] However, for large-scale operations or in the event of a ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Requirements Start Assess Task & Scale Scale Quantity > 1L or High Splash Potential? Start->Scale BasePPE Standard PPE: - Chemical Goggles - Nitrile Gloves - FR Lab Coat Scale->BasePPE No EnhancedPPE Enhanced PPE: - Face Shield (in addition to goggles) - Consider heavier gloves (Butyl) - Chemical Apron Scale->EnhancedPPE Yes Spill_Response_Protocol Spill Spill Detected Alert Alert Personnel & Evacuate Area Spill->Alert Ignition Remove All Ignition Sources Alert->Ignition Assess Assess Spill Size Ignition->Assess SmallSpill Small Spill (<100 mL) Assess->SmallSpill Small LargeSpill Large Spill (>100 mL) Assess->LargeSpill Large Absorb Contain & Absorb with Inert Material (Vermiculite, Sand) SmallSpill->Absorb CallEHNS Call Emergency Response (EH&S) LargeSpill->CallEHNS Collect Collect Residue with Non-Sparking Tools Absorb->Collect End Response Complete CallEHNS->End Dispose Place in Sealed Container for Hazardous Waste Collect->Dispose Decon Decontaminate Area Dispose->Decon Decon->End

Caption: Logical Workflow for this compound Spill Response.

Section 6: Chemical Stability and Reactivity

  • Reactivity: The carbon-carbon double bond is susceptible to reaction with strong oxidizing agents.

  • Chemical Stability: The material is stable under normal storage conditions. [9]* Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources. [1][9]* Incompatible Materials: Strong oxidizing agents. [9]* Hazardous Decomposition Products: Combustion will produce carbon monoxide and carbon dioxide. [5]Hazardous polymerization will not occur. [5][9]

References

  • trans-4-Decenal | CAS#:65405-70-1. (2025-08-25). Chemsrc. Retrieved from [Link]

  • This compound. (n.d.). LookChem. Retrieved from [Link]

  • trans-4-Decen-1-al | C10H18O | CID 5702654. (n.d.). PubChem. Retrieved from [Link]

  • TRANS 4 DECENAL - Safety Data Sheet. (2024-11-26). Retrieved from [Link]

  • Chemical Properties of this compound (CAS 19398-89-1). (n.d.). Cheméo. Retrieved from [Link]

  • (4E)-4-Decene | C10H20 | CID 5364458. (n.d.). PubChem. Retrieved from [Link]

  • 4-Decene | C10H20 | CID 88039. (n.d.). PubChem. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Sourcing and Verifying High-Purity trans-4-Decene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. The success of a synthesis, the validity of an assay, or the safety of a novel therapeutic can hinge on the purity of a single chemical intermediate. trans-4-Decene (CAS: 19398-89-1), an acyclic alkene, serves as a critical building block in various synthetic pathways, including the development of insect pheromones for sustainable agriculture and as a precursor in complex organic syntheses.[][2][3] This guide provides an in-depth technical framework for navigating the commercial landscape of high-purity this compound, from supplier evaluation to in-house verification and long-term storage.

Understanding the Molecule: Properties of this compound

This compound is an unsaturated hydrocarbon with the molecular formula C₁₀H₂₀.[4][5][6] Its utility is defined by the reactivity of its carbon-carbon double bond. The "trans" configuration, where the alkyl chains are on opposite sides of the double bond, imparts specific stereochemical properties that are crucial for its intended downstream reactions.

Key Physical and Chemical Properties:

Property Value Source
CAS Number 19398-89-1 [6]
Molecular Weight 140.27 g/mol [5][6][7]
Boiling Point 168-170 °C [7][8]
Density ~0.740 g/mL at 20 °C [7][8]
Flash Point 45.5 °C [4]
Appearance Colorless Liquid N/A

| Classification | Flammable Liquid, Category 3 |[5] |

The primary challenge in sourcing this compound is ensuring isomeric purity. The most common and difficult-to-separate impurity is its geometric isomer, cis-4-Decene (CAS: 19398-88-0).[9] For stereospecific syntheses, the presence of the cis-isomer can lead to unwanted side products, reduced yields, and complex purification challenges.

Commercial Supplier Landscape: A Comparative Analysis

Sourcing high-purity this compound requires careful evaluation of potential suppliers. While many vendors list the compound, the level of quality control, documentation, and available purity grades can vary significantly. The following table provides a representative comparison of information typically available from chemical suppliers.

Table 1: Comparison of Commercial Suppliers for this compound

Supplier Product Number (Example) Stated Purity Available Quantities Key Documentation
BOC Sciences 19398-89-1 99% Custom Certificate of Analysis (CoA), SDS
TCI America O0136 (trans-4-Octene) >99.0% (GC) 5g, 25g CoA, SDS, GC Data
Sigma-Aldrich 357813 (trans-4-Octene) ≥90% (technical grade) 5g, 25g CoA, SDS

| Thermo Scientific | A14789 (trans-4-Octene) | 97% | 10g, 50g | CoA, SDS |

Note: Data for the exact compound can be sparse; related compounds like trans-4-Octene are used to illustrate typical supplier offerings.[10] Researchers should always verify the specifications for CAS 19398-89-1 directly.

Expertise in Action: Why Supplier Scrutiny is Non-Negotiable

A supplier's Certificate of Analysis (CoA) is the first line of defense in quality assurance. However, it should not be the last. A robust CoA will not just state a purity value but will also specify the analytical method used (e.g., GC, NMR) and show the results, including the detected levels of key impurities like the cis-isomer. Trustworthy suppliers provide transparent data. The absence of a detailed CoA or the unwillingness to provide lot-specific data is a significant red flag.

In-House Verification: The Self-Validating Protocol

Even with comprehensive supplier documentation, independent verification is a cornerstone of scientific integrity. It confirms the material's identity and purity within your laboratory's analytical framework, ensuring traceability and eliminating a critical variable in your research. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile compounds like this compound due to its ability to separate isomers and provide structural confirmation.[11][12]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A 1. Prepare a dilute solution (~1 mg/mL) of this compound in a volatile solvent (e.g., Hexane, Dichloromethane). B 2. Prepare a 'blank' sample containing only the solvent. C 3. Inject 1 µL of the blank into the GC-MS system. B->C Run Blank First D 4. Run the temperature program and acquire data. C->D E 5. Inject 1 µL of the sample using the same method. D->E F 6. Acquire sample data. E->F G 7. Analyze the chromatogram: - Identify the main peak (this compound). - Integrate all peaks to calculate area percent purity. F->G Process Data H 8. Analyze the mass spectrum of the main peak. - Compare fragmentation pattern to a reference library (e.g., NIST). G->H I 9. Confirm identity and purity. Is purity ≥ 99%? Does MS match? H->I J Release for Use I->J Yes K Quarantine & Contact Supplier I->K No

Caption: GC-MS workflow for identity and purity verification.

  • Column Selection: A mid-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally effective. For challenging separations of cis/trans isomers, a more polar column, such as one with a polyethylene glycol (Carbowax) stationary phase, may provide better resolution.[13]

  • Sample Preparation: Accurately prepare a ~1 mg/mL solution of the supplied this compound in a high-purity volatile solvent like hexane. The use of a volatile solvent is critical to ensure it elutes quickly and does not interfere with the analyte peaks.[14]

  • GC Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes. This allows for a sharp injection band.

    • Ramp: Increase temperature at 10 °C/minute to 200 °C. This gradient ensures separation of closely boiling isomers and elution of any heavier impurities.

    • Final Hold: Hold at 200 °C for 2 minutes to ensure the column is cleared.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This is the standard method and allows for comparison with established spectral libraries.[12]

    • Mass Range: Scan from m/z 35 to 200. This range covers the molecular ion (140.27) and characteristic fragment ions.

    • Solvent Delay: Set a solvent delay of at least 2 minutes to prevent the high concentration of solvent from saturating and potentially damaging the detector.[14]

  • Data Analysis:

    • Purity: Calculate the area percentage of the main peak in the total ion chromatogram. For high-purity material, this should be >99%.

    • Identity: The mass spectrum of the primary peak should exhibit a molecular ion (M⁺) at m/z 140 and a fragmentation pattern consistent with the NIST reference spectrum for this compound.[15] Key fragments often arise from cleavage at the allylic position.

Maintaining Integrity: Handling and Storage Best Practices

This compound is a flammable, unsaturated hydrocarbon susceptible to oxidation.[5][16] Improper handling and storage can degrade a high-purity sample, compromising your research before it even begins.

  • Ventilation: Always handle in a well-ventilated chemical fume hood.[17]

  • Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[5]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.

The goal of proper storage is to mitigate two primary risks: oxidation and contamination. Unsaturated hydrocarbons can slowly react with atmospheric oxygen, forming peroxides and other degradation products.

Storage_Logic Start Received High-Purity This compound Check_Use Immediate Use? Start->Check_Use Short_Term Short-Term Storage (< 1 month) Check_Use->Short_Term No Use_Now Proceed to Experiment Check_Use->Use_Now Yes Long_Term Long-Term Storage (> 1 month) Short_Term->Long_Term No Store_Cold_Inert Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Use a tightly sealed container with a PTFE-lined cap. Short_Term->Store_Cold_Inert Yes Store_Freezer_Inert Aliquot into smaller vials under inert atmosphere. Store at -20°C. Long_Term->Store_Freezer_Inert

Caption: Decision workflow for storing this compound.

  • Atmosphere: The most critical factor is excluding oxygen. For long-term storage, the vial's headspace should be purged with an inert gas like argon or nitrogen before sealing.

  • Temperature: Store in a cool, dark place. Refrigeration at 2-8°C is recommended.[5] For extended periods, storing aliquots at -20°C can further slow degradation pathways.

  • Container: Use amber glass vials with polytetrafluoroethylene (PTFE)-lined caps. The amber glass protects the compound from potential light-induced degradation, while the PTFE liner provides an inert seal, preventing leaching or contamination from the cap.[18]

By implementing this rigorous approach to sourcing, verification, and handling, researchers can proceed with confidence, knowing that their starting material meets the high standards required for cutting-edge scientific discovery.

References

  • Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • This compound - LookChem. LookChem. Available at: [Link]

  • This compound - NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • CN107011136B - Synthesis method of trans-4-decenal - Google Patents. Google Patents.
  • Serendipitous synthesis of cis- and this compound-1,10-dioic acids. The Journal of Organic Chemistry. Available at: [Link]

  • Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development. National Center for Biotechnology Information. Available at: [Link]

  • Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Chemistry Stack Exchange. Available at: [Link]

  • GC/MS method for short chain alkene? - Chromatography Forum. Chromatography Forum. Available at: [Link]

  • Storage, Handling, and Transport of Oils and Fats. AOCS. Available at: [Link]

  • This compound Mass Spectrum - NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • This compound IR Spectrum - NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • trans-4-Decen-1-al | C10H18O | CID 5702654 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. National Center for Biotechnology Information. Available at: [Link]

  • Hydrocarbon Storage - Integrate Sustainability. Integrate Sustainability. Available at: [Link]

  • (PDF) The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports. Available at: [Link]

  • (E)-4-decenal, 65405-70-1 - The Good Scents Company. The Good Scents Company. Available at: [Link]

  • Hydrocarbon Resins – How to Effectively Store Them. Esaar International Pvt. Ltd. Available at: [Link]

  • Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS) - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • How to store and use unsaturated polyester resin correctly? i-s-p.com. Available at: [Link]

  • OC#12 Safe Handling Of Hydrocarbons - YouTube. YouTube. Available at: [Link]

  • Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. MDPI. Available at: [Link]

  • cis-4-Decene | C10H20 | CID 5364504 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Pheromone Synthesis | Request PDF. ResearchGate. Available at: [Link]

  • Insect Pheromone Synthesis in Brazil: an Overview. SciSpace. Available at: [Link]

  • Organic Synthesis in Pheromone Science. MDPI. Available at: [Link]

  • 1-Decene (C10) Supplier | 872-05-9 | Your Reliable Distributor Silver Fern. Silver Fern Chemical. Available at: [Link]

Sources

trans-4-Decene molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to trans-4-Decene: Properties, Synthesis, and Applications

Abstract

This compound, an acyclic alkene with the chemical formula C₁₀H₂₀, serves as a fundamental building block and model substrate in organic synthesis and mechanistic studies.[1][2][3] Its simple, well-defined structure, featuring a trans-configured double bond, provides a clear platform for investigating the reactivity, stereochemistry, and spectroscopic characteristics of internal alkenes. This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, spectroscopic signature, synthetic methodologies, and key chemical transformations. Furthermore, it explores the relevance of the trans-alkene motif in complex molecular architectures pertinent to drug development, particularly in the synthesis of antibiotic scaffolds.[4][5] This document is intended for researchers and scientists who require a deep, practical understanding of this compound for application in synthetic chemistry and pharmaceutical research.

Physicochemical and Computed Properties

This compound is a flammable, colorless liquid under standard conditions.[6][7] The (E)-configuration of the double bond results in a more linear and stable geometry compared to its cis-isomer, influencing its physical properties such as boiling point and density. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀[1][2][3][6]
Molecular Weight 140.27 g/mol [1][3][7][8]
CAS Number 19398-89-1[1][2]
IUPAC Name (4E)-4-Decene or (E)-dec-4-ene[1][2][7]
Appearance Colorless Liquid[9]
Boiling Point 168-170 °C (at 760 mmHg)[6][8][10]
Density 0.740 - 0.749 g/cm³ (at 20 °C)[6][8][10]
Refractive Index (n₂₀/D) 1.424[6]
Flash Point 45.5 °C[6]
LogP (Octanol/Water) 3.923 - 4.7[6]

Spectroscopic Signature: A Structural Elucidation

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. The symmetry and stereochemistry of the molecule give rise to a distinct and predictable spectral signature.

Infrared (IR) Spectroscopy

The IR spectrum of a trans-disubstituted alkene is characterized by several key absorptions. The C=C bond, being centrally located, has a relatively small dipole moment change during stretching, resulting in a weak to medium intensity peak.

  • =C-H Stretch : This peak appears just above 3000 cm⁻¹, characteristic of C(sp²)-H bonds.

  • C=C Stretch : For trans-alkenes, this stretch typically occurs in the 1680-1660 cm⁻¹ region.[11]

  • =C-H Out-of-Plane Bend (Wag) : The most diagnostic peak for a trans-disubstituted alkene is a strong, sharp absorption near 965 cm⁻¹.[11] This peak's intensity and position are highly reliable for confirming the trans geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon skeleton and the stereochemistry of the double bond.

  • ¹H NMR : The olefinic protons (=C-H) are chemically equivalent due to the molecule's symmetry and appear as a multiplet around 5.4 ppm. The most crucial piece of information is the coupling constant (J-value) between these two protons, which is typically large (12-18 Hz) for a trans configuration, confirming the stereochemistry. The aliphatic protons of the propyl and pentyl chains will appear as overlapping multiplets in the upfield region (approx. 0.9-2.1 ppm).

  • ¹³C NMR : Due to symmetry, only five distinct carbon signals are expected. The olefinic carbons (C4 and C5) will appear in the downfield region, typically around 130-135 ppm. The remaining signals correspond to the unique carbons of the aliphatic chains.[12]

Mass Spectrometry (MS)

Under electron ionization (EI), this compound will show a molecular ion peak (M⁺) at m/z = 140. The fragmentation pattern is dominated by allylic cleavage, a favorable process that results in stable carbocations. Key fragments would be expected from cleavage at the C3-C4 and C5-C6 bonds.[7]

Synthesis of this compound: A Validated Protocol

The stereoselective synthesis of trans-alkenes is a cornerstone of organic chemistry. While various methods exist, such as the Wittig reaction (Schlosser modification) or Julia olefination, one of the most reliable and classic methods is the reduction of an internal alkyne.[13] The dissolving metal reduction (e.g., sodium in liquid ammonia) proceeds via a radical anion intermediate, which preferentially adopts a trans-configuration to minimize steric repulsion before being fully reduced, yielding the trans-alkene with high stereoselectivity.

Experimental Protocol: Reduction of 4-Decyne

This protocol describes the synthesis of this compound from the corresponding alkyne, 4-decyne.

Step 1: Setup and Condensation

  • Assemble a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel. Ensure all glassware is rigorously dried.

  • Flush the system with an inert gas (e.g., argon).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense approximately 100 mL of anhydrous ammonia gas into the flask.

Step 2: Dissolving Metal Reduction

  • To the stirring liquid ammonia at -78 °C, add small, freshly cut pieces of sodium metal until a persistent deep blue color is obtained. The blue color indicates the presence of solvated electrons.

  • In the dropping funnel, prepare a solution of 4-decyne (1 equivalent) in a minimal amount of anhydrous ether.

  • Add the 4-decyne solution dropwise to the sodium-ammonia solution. The reaction is typically rapid.

  • Allow the reaction to stir for 2-3 hours, maintaining the -78 °C temperature.

Step 3: Quenching and Workup

  • Quench the reaction by the slow, careful addition of ammonium chloride to consume the excess sodium.

  • Remove the cold bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • To the remaining residue, add 50 mL of water and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by distillation to yield pure this compound.

Synthesis Workflow Diagram

G cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: Reduction cluster_workup Step 3: Workup & Purification setup Dry 3-neck RBF with Dry Ice Condenser flush Flush with Argon setup->flush condense Condense NH₃ (l) at -78°C flush->condense add_na Add Na(s) until blue color persists condense->add_na add_alkyne Dropwise addition of 4-Decyne add_na->add_alkyne prep_alkyne Prepare 4-Decyne in Et₂O prep_alkyne->add_alkyne stir Stir for 2-3 hours at -78°C add_alkyne->stir quench Quench with NH₄Cl stir->quench evap Evaporate NH₃ quench->evap extract Aqueous Workup & Extraction with Et₂O evap->extract purify Dry, Concentrate & Distill extract->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound via reduction of 4-decyne.

Key Chemical Reactions

The electron-rich π-bond in this compound is the center of its reactivity, making it susceptible to attack by electrophiles and oxidizing agents.

Electrophilic Addition: Bromination

The addition of bromine (Br₂) across the double bond is a classic test for unsaturation and a synthetically useful transformation. The reaction proceeds through a cyclic bromonium ion intermediate. The anti-addition of the bromide ions leads to the formation of a racemic mixture of (4R,5S)-4,5-dibromodecane and (4S,5R)-4,5-dibromodecane.

G This compound This compound Bromonium Ion\nIntermediate Bromonium Ion Intermediate This compound->Bromonium Ion\nIntermediate + Br₂ Racemic (4R,5S) & (4S,5R)\n-4,5-dibromodecane Racemic (4R,5S) & (4S,5R) -4,5-dibromodecane Bromonium Ion\nIntermediate->Racemic (4R,5S) & (4S,5R)\n-4,5-dibromodecane + Br⁻ (anti-attack)

Caption: Mechanism of electrophilic bromination of this compound.

Oxidation: Epoxidation

Epoxidation, the addition of a single oxygen atom across the double bond to form an epoxide, is a critical reaction in synthesis. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used. The reaction is stereospecific; the trans-geometry of the alkene is retained in the resulting epoxide, yielding trans-4,5-epoxydecane. Such epoxidation reactions are foundational in building complex molecules and have been studied extensively, even with advanced metalloenzyme-like catalysts.[14]

Relevance in Drug Development and Research

While this compound itself is not a therapeutic agent, its structural motif is of significant interest to drug development professionals.

  • Model Substrate : Simple alkenes like this compound are frequently used as benchmark substrates to develop and optimize new synthetic methodologies, such as novel catalytic epoxidation or hydrogenation reactions that may later be applied to more complex, drug-like molecules.[14]

  • Scaffold Component : The trans-alkene can be a precursor to or part of larger, more complex carbocyclic systems. For instance, the trans-bicyclo[4.4.0]decane/decene scaffold (known as a trans-decalin system) is found in numerous natural products that exhibit potent antibiotic activities.[4][5][15] The stereocontrolled synthesis of these complex frameworks often relies on reactions where the geometry of a precursor alkene dictates the final stereochemistry of the fused ring system.[16] Developing efficient ways to construct these motifs is a key pursuit in the search for new antibiotics to combat resistant pathogens.[4]

Handling and Safety

This compound is classified as a flammable liquid and vapor.[7]

  • GHS Classification : Flammable Liquid, Category 3 (H226).[7]

  • Precautions : Keep away from heat, sparks, open flames, and other ignition sources.[3] Use explosion-proof electrical equipment and take precautionary measures against static discharge.[3] Wear protective gloves, clothing, and eye protection. Store in a well-ventilated place and keep the container tightly closed.[3]

Conclusion

This compound is more than a simple hydrocarbon; it is a valuable tool for the modern chemist. Its well-defined physical and spectroscopic properties make it an excellent model for studying the fundamental principles of alkene reactivity and stereochemistry. The reliable synthetic routes to its formation and its capacity to undergo a variety of stereospecific transformations underscore its utility. For scientists in drug development, understanding the chemistry of such fundamental structures is crucial, as they form the substructures of complex bioactive molecules, including the next generation of antibiotics.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 19398-89-1). Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Molbase. (n.d.). This compound 19398-89-1 wiki. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5364458, (4E)-4-Decene. Retrieved from [Link]

  • Kaydos, J. A., & Spencer, T. A. (1983). Serendipitous synthesis of cis- and this compound-1,10-dioic acids. The Journal of Organic Chemistry, 48(24), 4646–4647.
  • Google Patents. (n.d.). CN107011136B - Synthesis method of trans-4-decenal.
  • Zhang, W., Kaplan, A. R., Davison, E. K., Freeman, J. L., Brimble, M. A., & Wuest, W. M. (2021). Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development.
  • Royal Society of Chemistry. (2020). Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development. Natural Product Reports. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). trans-Alkene synthesis by olefination or metathesis. Retrieved from [Link]

  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-34.
  • National Center for Biotechnology Information. (2020). Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5364504, cis-4-Decene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88039, 4-Decene. Retrieved from [Link]

  • AllChem. (2023). FTIR-15 || IR spectrum of alkenes || Cis & trans alkenes || FTIR spectroscopy. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2014). Fused Rings: Cis and Trans Decalin. Master Organic Chemistry. Retrieved from [Link]

  • MDPI. (2023). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions.
  • Wikipedia. (n.d.). Oleic acid. Retrieved from [Link]

Sources

Methodological & Application

The Art of Alkene Scrambling: A Technical Guide to Cross-Metathesis Reactions Involving trans-4-Decene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Simple Olefination

Olefin metathesis, a Nobel Prize-winning reaction, has fundamentally reshaped the landscape of modern organic synthesis by offering a powerful and efficient method for the formation of carbon-carbon double bonds.[1][2] Among its variants, cross-metathesis (CM) stands out as a particularly valuable tool for uniting two different alkene fragments, enabling the construction of complex molecules from simpler starting materials.[3][4] This guide provides an in-depth exploration of the cross-metathesis reactions involving trans-4-decene, a representative internal olefin. We will delve into the unique challenges and strategic considerations required to successfully employ such substrates, moving beyond the more commonly discussed terminal olefins.

The Challenge of Internal Olefins: A Game of Reactivity and Selectivity

While the cross-metathesis of terminal olefins is often straightforward, internal olefins like this compound present a distinct set of challenges that demand a more nuanced approach.[5][6]

  • Reduced Reactivity: The increased steric hindrance around the double bond in internal olefins leads to slower reaction rates compared to their terminal counterparts.

  • Competing Self-Metathesis: A significant hurdle is the propensity for this compound to react with itself (homodimerization), leading to a statistical mixture of products and reducing the yield of the desired cross-metathesis product.[7]

  • Stereoselectivity Control: The newly formed double bond in the product can exist as either an E or Z isomer. Controlling this stereoselectivity is often non-trivial, with the thermodynamic stability of the trans isomer typically favoring its formation.[8][9]

Overcoming these challenges hinges on a judicious selection of the catalyst and reaction conditions to favor the desired cross-metathesis pathway over competing processes.

Catalyst Selection: The Key to Unlocking Reactivity

The choice of catalyst is paramount for successful cross-metathesis with internal olefins. Ruthenium-based catalysts, particularly the Grubbs and Hoveyda-Grubbs families, are the workhorses in this field due to their remarkable functional group tolerance and stability.[10][11]

Catalyst GenerationKey Features & Suitability for Internal Olefins
Grubbs 1st Generation (G1) While foundational, it generally shows lower activity towards sterically demanding internal olefins.
Grubbs 2nd Generation (G2) Features an N-heterocyclic carbene (NHC) ligand, offering significantly higher activity and broader substrate scope. It is often a good starting point for internal olefin CM.
Hoveyda-Grubbs 2nd Generation Characterized by a chelating isopropoxybenzylidene ligand, these catalysts exhibit enhanced stability and are particularly effective for sterically hindered alkenes.[2][12]
Stewart-Grubbs Catalyst A modified Hoveyda-Grubbs catalyst with demonstrated superior performance in the cross-metathesis of sterically hindered olefins.[2]
Specialized Catalysts For achieving high Z-selectivity, specialized catalysts such as certain ruthenium-dithiolate or molybdenum-based systems may be required.[9][13]

For the cross-metathesis of this compound, second-generation Grubbs or Hoveyda-Grubbs catalysts are generally recommended as they provide a good balance of reactivity and stability.[12]

Mechanistic Insights: The Chauvin Catalytic Cycle

The accepted mechanism for olefin metathesis, proposed by Yves Chauvin, involves a series of cycloaddition and cycloreversion steps.[1][3] The reaction is initiated by the coordination of an olefin to the ruthenium catalyst, followed by the formation of a key metallacyclobutane intermediate.[10] This intermediate then fragments to release a new olefin and a new ruthenium carbene, which propagates the catalytic cycle.[14]

Caption: Generalized catalytic cycle for cross-metathesis.

Application Note: Cross-Metathesis of this compound with an Allylic Alcohol

This protocol outlines a general procedure for the cross-metathesis of this compound with a protected allylic alcohol, a common transformation in natural product synthesis.

Objective: To synthesize a new, longer-chain functionalized olefin via cross-metathesis.

Reaction Scheme: trans-CH3(CH2)2CH=CH(CH2)4CH3 + CH2=CHCH2OTBS → CH3(CH2)2CH=CHCH2OTBS + CH3(CH2)4CH=CH2

(Note: This represents the desired productive cross-metathesis. Self-metathesis products will also be formed.)

Materials and Reagents:
  • This compound (purified by passing through activated alumina)

  • Allyl tert-butyldimethylsilyl ether (Allyl-OTBS)

  • Hoveyda-Grubbs 2nd Generation Catalyst

  • Anhydrous, degassed dichloromethane (DCM)

  • Ethyl vinyl ether

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Detailed Experimental Protocol:
  • Reaction Setup:

    • Under an argon atmosphere, add this compound (1.0 eq) and allyl-OTBS (1.2 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Dissolve the substrates in anhydrous, degassed DCM to a final concentration of 0.1-0.2 M.[4] Using concentrated solutions can favor the intermolecular cross-metathesis.[12]

  • Catalyst Addition:

    • In a separate vial, weigh the Hoveyda-Grubbs 2nd Generation Catalyst (1-5 mol%). The catalyst can be weighed in the air but should be handled quickly.[4]

    • Add the solid catalyst to the stirring solution of the olefins. A color change is typically observed upon catalyst dissolution and initiation.

  • Reaction Monitoring:

    • Heat the reaction mixture to reflux (approx. 40 °C for DCM) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • The reaction is typically complete within 4-12 hours.

  • Quenching the Reaction:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Add a few drops of ethyl vinyl ether to quench the catalyst. The ethyl vinyl ether reacts with the active ruthenium species to form an inactive complex.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired cross-metathesis product from the homodimers and residual starting materials.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The stereochemistry of the newly formed double bond should be determined, typically by analyzing the coupling constants in the ¹H NMR spectrum.

Experimental Workflow sub Substrate Prep (this compound, Allyl-OTBS) in Degassed DCM cat Catalyst Addition (Hoveyda-Grubbs II) sub->cat react Reaction (Reflux, 4-12h) cat->react quench Quench (Ethyl Vinyl Ether) react->quench purify Purification (Column Chromatography) quench->purify char Characterization (NMR, MS) purify->char

Caption: General workflow for a cross-metathesis experiment.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Impurities in reagents/solvent; Low reaction temperature.Use fresh catalyst; Ensure all reagents and solvents are pure and rigorously degassed; Increase reaction temperature.
Dominance of Self-Metathesis Products Reactivity mismatch between olefin partners; Statistical product distribution.Use a 2-3 fold excess of one partner if it is inexpensive or easily separable; Consider a two-step procedure where one olefin is first homodimerized.[15][16][17]
Poor E/Z Selectivity Catalyst choice; Reaction conditions.The thermodynamic E-isomer is often favored. For kinetic Z-selectivity, specialized catalysts are required.[9]
Isomerization of Olefins Decomposition of the catalyst to ruthenium-hydride species.Add a mild acid like acetic acid or a hydride scavenger such as 1,4-benzoquinone to suppress isomerization.[18]

Conclusion

Cross-metathesis reactions involving internal olefins like this compound are a powerful, albeit challenging, synthetic tool. A successful outcome is not merely a matter of mixing reagents but requires a thoughtful consideration of substrate reactivity, catalyst choice, and reaction conditions. By understanding the underlying principles and potential pitfalls, researchers can effectively harness this transformation to construct valuable and complex molecular architectures. As catalyst development continues to advance, the scope and utility of cross-metathesis with challenging internal olefins will undoubtedly expand, further solidifying its role as a cornerstone of modern organic synthesis.[5][6]

References

  • Olefin Metathesis . Master Organic Chemistry. [Link]

  • Nelson, D. J., Manzini, S., Urbina-Blanco, C. A., & Nolan, S. P. (2014). Key processes in ruthenium-catalysed olefin metathesis . Chemical Society Reviews. [Link]

  • Vyboishchikov, S. F., Bühl, M., & Thiel, W. (2002). Mechanism of olefin metathesis with catalysis by ruthenium carbene complexes: density functional studies on model systems . Journal of the American Chemical Society. [Link]

  • Grubbs, R. H. (2010). Recent Advances in Ruthenium-Based Olefin Metathesis . PMC. [Link]

  • Cross Metathesis . Organic Chemistry Portal. [Link]

  • Challenges in olefin metathesis: past, present and future . Centre of New Technologies, University of Warsaw. [Link]

  • Brotons-Rufes, A., Posada-Pérez, S., Martínez, J. P., Nolan, S. P., & Poater, A. (2025). Challenges in olefin metathesis: past, present and future . Coordination Chemistry Reviews. [Link]

  • Chatterjee, A. K., Choi, T.-L., Sanders, D. P., & Grubbs, R. H. (2003). New Approaches to Olefin Cross-Metathesis . CaltechAUTHORS. [Link]

  • Olefin Cross Metathesis . University of Illinois Urbana-Champaign. [Link]

  • Olefin Metathesis . Chemistry LibreTexts. [Link]

  • Olefin Metathesis, Grubbs Reaction . Organic Chemistry Portal. [Link]

  • Selected ruthenium olefin metathesis catalysts . ResearchGate. [Link]

  • Chatterjee, A. K., Choi, T.-L., Sanders, D. P., & Grubbs, R. H. (2000). New Approaches to Olefin Cross-Metathesis . Semantic Scholar. [Link]

  • Chatterjee, A. K., Choi, T.-L., Sanders, D. P., & Grubbs, R. H. (2003). New Approaches to Olefin Cross-Metathesis . Journal of the American Chemical Society. [Link]

  • Cannon, J. S., & Blechert, S. (2015). Recent Advancements in Stereoselective Olefin Metathesis Using Ruthenium Catalysts . ACS Catalysis. [Link]

  • Falivene, L., & Poater, A. (2024). Challenges in biomass valorization by olefin metathesis . Comptes Rendus Chimie. [Link]

  • O'Brien, R. V., & Hoveyda, A. H. (2015). Catalyst-Controlled Stereoselective Olefin Metathesis as a Principal Strategy in Multistep Synthesis Design . Angewandte Chemie International Edition. [Link]

Sources

Application Note: A Robust Protocol for the Synthesis of trans-4,5-Epoxydecane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of Epoxides

Epoxides, or oxiranes, are highly valuable three-membered cyclic ether functional groups that serve as versatile intermediates in organic synthesis. Their inherent ring strain allows for facile ring-opening reactions with a variety of nucleophiles, providing a powerful pathway to introduce vicinal difunctionality with well-defined stereochemistry. This reactivity makes them cornerstone building blocks in the synthesis of pharmaceuticals, agrochemicals, and complex natural products. The epoxidation of alkenes is a fundamental transformation for their preparation, with various methods developed to achieve this conversion efficiently and selectively.[1]

This application note provides a detailed, field-proven protocol for the epoxidation of trans-4-decene to yield trans-4,5-epoxydecane. We will focus on the use of meta-chloroperoxybenzoic acid (m-CPBA), a widely accessible and reliable reagent for this transformation. The causality behind experimental choices, a self-validating protocol, and comprehensive characterization guidelines are provided to ensure reproducibility and high purity of the final product.

Principles and Mechanism: The Concerted Nature of Peroxy Acid Epoxidation

The epoxidation of an alkene with a peroxy acid, such as m-CPBA, is a classic example of a concerted, stereospecific reaction.[2] This means the reaction proceeds in a single step, and the stereochemistry of the starting alkene is directly translated to the product. A trans-alkene will exclusively yield a trans-epoxide.

The reaction is initiated by the nucleophilic attack of the alkene's π-bond on the electrophilic terminal oxygen of the peroxy acid.[3] This process is often visualized through the "Butterfly Mechanism," where multiple bonds are formed and broken simultaneously within a cyclic transition state.[3] This concerted pathway avoids the formation of discrete carbocation intermediates, thus preventing any potential rearrangements and ensuring the retention of stereochemistry.

Detailed Experimental Protocol: Synthesis of trans-4,5-Epoxydecane

This protocol is designed for the gram-scale synthesis of trans-4,5-epoxydecane. All operations involving organic solvents and m-CPBA should be conducted in a well-ventilated chemical fume hood.

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
This compound>98%Sigma-AldrichStore under nitrogen.
meta-Chloroperoxybenzoic acid (m-CPBA)≤77%Sigma-AldrichPurity is critical; remainder is 3-chlorobenzoic acid and water.
Dichloromethane (DCM)Anhydrous, >99.8%Fisher ScientificShould be dry to prevent premature epoxide opening.[2]
Sodium bicarbonate (NaHCO₃)Reagent GradeVWRFor preparation of saturated aqueous solution.
Sodium sulfite (Na₂SO₃)Reagent GradeVWRFor quenching peroxides.
Magnesium sulfate (MgSO₄)AnhydrousVWRFor drying the organic phase.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
HexaneACS GradeVWRFor column chromatography.
Ethyl AcetateACS GradeVWRFor column chromatography.

Experimental Workflow Diagram:

Epoxidation_Workflow Start Dissolve this compound in DCM Cooling Cool to 0 °C (Ice Bath) Start->Cooling Reagent_Add Add m-CPBA portion-wise Cooling->Reagent_Add Reaction Stir at 0 °C to RT (Monitor by TLC) Reagent_Add->Reaction Quench Quench with Na₂SO₃ solution Reaction->Quench Wash_NaHCO3 Wash with sat. NaHCO₃ solution Quench->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over MgSO₄ Wash_Brine->Dry Filter_Concentrate Filter & Concentrate in vacuo Dry->Filter_Concentrate Purify Purify via Flash Chromatography Filter_Concentrate->Purify Final_Product trans-4,5-Epoxydecane (Characterize) Purify->Final_Product

Caption: Workflow for the synthesis and purification of trans-4,5-epoxydecane.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.00 g, 35.6 mmol, 1.0 equiv) in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0 °C.

  • Reagent Addition: To the cooled solution, add meta-chloroperoxybenzoic acid (m-CPBA, ≤77%, 9.5 g, approx. 42.8 mmol, 1.2 equiv) portion-wise over 10 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm of the reaction and prevent overheating, which could lead to side reactions.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The reaction is typically complete within 4-6 hours.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C in an ice bath. Quench the excess peroxide by slowly adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) (50 mL). Stir vigorously for 20 minutes. Self-Validation: Test for the absence of peroxides using potassium iodide-starch paper; the paper should remain white.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL) to remove the m-chlorobenzoic acid byproduct, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[4] Pack the column with silica gel in hexane. Load the crude oil onto the column and elute with a hexane/ethyl acetate gradient (e.g., 100:0 to 95:5) to isolate the pure epoxide. Combine the fractions containing the product and remove the solvent in vacuo to yield trans-4,5-epoxydecane as a colorless oil.

Characterization of trans-4,5-Epoxydecane

The identity and purity of the synthesized trans-4,5-epoxydecane (Molecular Formula: C₁₀H₂₀O, Molecular Weight: 156.27 g/mol ) can be confirmed by standard spectroscopic methods.[1]

Expected Spectroscopic Data:

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ ~2.7-2.9 ppm (m, 2H, -CH-O-CH-), 1.4-1.6 ppm (m, 4H), 1.2-1.4 ppm (m, 8H), 0.9 ppm (t, 6H). The protons on the epoxide ring are expected in the 2.5-3.5 ppm range.[5]
¹³C NMR (CDCl₃, 100 MHz)δ ~58-60 ppm (epoxide carbons), with other aliphatic signals between 14-35 ppm. Epoxide carbons typically appear in the 40-60 ppm range.[6]
FT-IR (thin film)ν ~2958, 2927, 2858 cm⁻¹ (C-H stretch), 1260 cm⁻¹ (epoxide ring "breathing"), 890 cm⁻¹ (asymmetric ring deformation).[6]
Mass Spec (EI)m/z (%): 156 ([M]⁺), and characteristic fragmentation patterns.

Safety Precautions

  • meta-Chloroperoxybenzoic acid (m-CPBA): m-CPBA is a strong oxidizing agent and can be explosive, especially in pure form or when subjected to shock or friction. It is typically supplied with a maximum purity of 77% to improve stability. Always store m-CPBA refrigerated (2-8 °C) and handle it with non-metallic spatulas. Avoid contact with combustible materials.

  • Dichloromethane (DCM): DCM is a volatile and suspected carcinogen. Handle it exclusively in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile is suitable) at all times.

References

  • PubChem. trans-4,5-Epoxydecane. National Center for Biotechnology Information. [Link]

  • Lin, J. M., Fay, L. B., Welti, D. H., & Blank, I. (1999). Synthesis of trans-4,5-epoxy-(E)-2-decenal and its deuterated analog used for the development of a sensitive and selective quantification method based on isotope dilution assay with negative chemical ionization. Lipids, 34(10), 1117–1126. [Link]

  • ResearchGate. (PDF) Synthesis of trans -4,5-epoxy-( E )-2-decenal and its deuterated analog used for the development of a sensitive and selective quantification method based on isotope dilution assay with negative chemical ionization. [Link]

  • The Royal Society of Chemistry. Supplementary Information - Organic & Biomolecular Chemistry. [Link]

  • NIST. trans-4,5-Epoxy-(E)-2-decenal. NIST Chemistry WebBook. [Link]

  • Singleton, D. A., et al. (1997). Mechanism of Acid-Catalyzed Epoxidation of Alkenes with Peroxy Acids. Journal of the American Chemical Society, 119(24), 5768–5769.
  • ResearchGate. 1 H NMR and 13 C NMR spectra of PDES. [Link]

  • Leah4Sci. Alkene Epoxidation Reaction and Mechanism Using Peroxy acid or mCPBA. YouTube. [Link]

  • Cheméo. Chemical Properties of Carane, 4,5-epoxy-, trans (CAS 6909-20-2). [Link]

  • Wikipedia. trans-4,5-Epoxy-(E)-2-decenal. [Link]

  • NIST. trans-4,5-Epoxy-(E)-2-decenal. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. (2020). 9.12: Oxidation of Alkenes - Epoxidation. [Link]

  • Fernandes, R. A., & Khatun, G. N. (2025). Concise organocatalyzed epoxidation based total synthesis of (−)- and (+)-trans-posticlures and (−)-(6Z,9Z,4S,5S)-trans-4,5-epoxynonadeca-6,9-diene. Organic & Biomolecular Chemistry, 23(21).
  • The Organic Chemistry Tutor. Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA. YouTube. [Link]

  • Schlegel Group. Transition Structure for the Epoxidation of Alkenes with Peroxy Acids. A Theoretical Study. [Link]

Sources

Application of trans-4-Decene in Polymer Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive overview of the application of trans-4-decene in polymer chemistry. It is intended for researchers, scientists, and drug development professionals interested in leveraging the unique properties of this internal olefin for the synthesis of novel polymeric materials. This guide delves into the fundamental principles, detailed experimental protocols, and characterization of polymers derived from this compound, offering a blend of theoretical knowledge and practical insights.

Introduction: The Untapped Potential of Internal Olefins

While the polymerization of α-olefins (terminal olefins) is a well-established field, the utilization of internal olefins, such as this compound, in polymer synthesis remains a less explored frontier. The lower reactivity of the internal double bond presents both challenges and opportunities. Overcoming these hurdles can lead to the development of polymers with unique microstructures and, consequently, novel thermal and mechanical properties. This guide explores two primary catalytic systems for the polymerization of this compound: Ziegler-Natta catalysis and Acyclic Diene Metathesis (ADMET) polymerization.

I. Homopolymerization of this compound

The direct polymerization of internal mono-olefins like this compound to high molecular weight polymers is challenging due to the steric hindrance around the double bond, which affects catalyst coordination and insertion. However, under specific conditions with highly active catalysts, polymerization can be achieved.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, typically composed of a transition metal compound (e.g., titanium halides) and an organoaluminum co-catalyst, are workhorses in the polyolefin industry.[1] While highly effective for α-olefins, their application to internal olefins requires careful catalyst selection and optimization of reaction parameters. The lower reactivity of internal olefins often results in lower yields and molecular weights compared to their terminal counterparts.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of a heterogeneous or homogeneous Ziegler-Natta catalyst is critical. Heterogeneous catalysts, often supported on MgCl₂, provide high activity but may have lower stereoselectivity for internal olefins.[2] Homogeneous metallocene catalysts offer better control over polymer microstructure but might exhibit lower thermal stability.[3]

  • Co-catalyst: Trialkylaluminum compounds, such as triethylaluminum (TEAL) or triisobutylaluminum (TIBA), are common co-catalysts that activate the transition metal center. The ratio of co-catalyst to the transition metal is a key parameter to optimize.

  • Temperature and Pressure: Higher temperatures can increase the reaction rate but may also lead to catalyst deactivation and side reactions. Elevated pressure of the monomer (if gaseous) or high concentration (if liquid) is often necessary to drive the polymerization of less reactive monomers.

Experimental Protocol: Representative Ziegler-Natta Polymerization of an Internal Olefin

This protocol is a generalized procedure and requires optimization for this compound.

Materials:

  • This compound (purified by passing through activated alumina and stored over molecular sieves)

  • Titanium tetrachloride (TiCl₄) or a supported Ziegler-Natta catalyst

  • Triethylaluminum (TEAL) solution in a dry, inert solvent (e.g., hexane)

  • Anhydrous, deoxygenated toluene (polymerization solvent)

  • Methanol (for quenching)

  • Hydrochloric acid (for catalyst residue removal)

  • Nitrogen or Argon (for inert atmosphere)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Jacketed glass reactor with mechanical stirrer, temperature probe, and inlet/outlet for inert gas

  • Syringes and cannulas for transferring reagents

Procedure:

  • Reactor Setup: Thoroughly dry and purge the reactor with inert gas.

  • Solvent and Monomer Addition: Add 100 mL of anhydrous toluene to the reactor, followed by 20 mL of purified this compound.

  • Temperature Control: Bring the reactor to the desired polymerization temperature (e.g., 70 °C).

  • Catalyst Introduction: In a separate Schlenk flask under an inert atmosphere, prepare the catalyst slurry. For a heterogeneous system, suspend a pre-weighed amount of the supported catalyst in toluene. For a homogeneous system, dissolve the metallocene precursor.

  • Co-catalyst Addition: Carefully add the TEAL solution to the reactor. The molar ratio of Al/Ti should be optimized (e.g., starting with 100:1).

  • Polymerization: Inject the catalyst slurry into the reactor to initiate polymerization. Monitor the reaction temperature and pressure.

  • Termination: After the desired reaction time (e.g., 2 hours), quench the polymerization by adding 10 mL of methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of acidified methanol (e.g., 5% HCl in methanol).

  • Purification: Filter the polymer, wash it extensively with methanol, and dry it in a vacuum oven at 60 °C until a constant weight is achieved.

Diagram of Ziegler-Natta Polymerization Workflow:

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up p1 Dry & Purge Reactor p2 Add Toluene & this compound p1->p2 p3 Set Temperature p2->p3 r1 Add Co-catalyst (TEAL) p3->r1 r2 Inject Catalyst r1->r2 r3 Monitor Reaction r2->r3 w1 Quench with Methanol r3->w1 w2 Precipitate in Acidified Methanol w1->w2 w3 Filter, Wash, & Dry Polymer w2->w3

Caption: Workflow for Ziegler-Natta polymerization of an internal olefin.

Acyclic Diene Metathesis (ADMET) Polymerization

ADMET is a step-growth polymerization driven by the removal of a small volatile olefin, typically ethylene.[4] While traditionally used for α,ω-dienes, modifications of this technique can be envisioned for the polymerization of internal olefins if a suitable di-internal-olefin monomer could be synthesized. A more direct, though less common, approach would be the self-metathesis of a mono-internal-olefin like this compound. This would be a condensation reaction releasing a smaller internal olefin. This process is generally less favored thermodynamically and kinetically compared to the polymerization of terminal dienes.[5]

Causality Behind Experimental Choices:

  • Catalyst Selection: Ruthenium-based catalysts, such as Grubbs' and Hoveyda-Grubbs' catalysts, are often preferred for ADMET due to their high functional group tolerance and activity.[6] For internal olefins, a highly active catalyst is crucial.

  • Reaction Conditions: ADMET polymerizations are equilibrium reactions. To drive the reaction towards the polymer, the volatile byproduct must be efficiently removed. This is typically achieved by conducting the reaction under high vacuum or with a constant flow of an inert gas.

  • Monomer Purity: The presence of impurities can poison the catalyst and terminate the polymerization. Monomers must be rigorously purified.

Experimental Protocol: Representative ADMET Polymerization

This protocol is a generalized procedure for the metathesis of an olefin and would require significant optimization for the self-metathesis of this compound.

Materials:

  • This compound (highly purified)

  • Grubbs' second-generation catalyst or Hoveyda-Grubbs' second-generation catalyst

  • Anhydrous, deoxygenated toluene or chlorobenzene

  • Ethyl vinyl ether (for quenching)

  • Methanol (for precipitation)

  • Nitrogen or Argon

Equipment:

  • Schlenk flask equipped with a high-vacuum stopcock and a magnetic stir bar

  • High-vacuum line

  • Glovebox

Procedure:

  • Reactor Setup: In a glovebox, charge a Schlenk flask with the purified this compound (e.g., 1 g) and a magnetic stir bar.

  • Catalyst Addition: Add the metathesis catalyst (e.g., 0.1 mol%).

  • Reaction Initiation: Attach the flask to a high-vacuum line and begin stirring. The reaction mixture is typically heated (e.g., 50-80 °C) to facilitate the reaction and removal of the volatile byproduct.

  • Polymerization: Continue the reaction under dynamic vacuum for several hours (e.g., 24-48 h). An increase in viscosity is indicative of polymerization.

  • Termination: Cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

  • Polymer Isolation: Dissolve the viscous mixture in a minimal amount of toluene and precipitate the polymer by adding it dropwise to a large volume of methanol.

  • Purification: Filter the polymer, wash with methanol, and dry under vacuum.

Diagram of ADMET Polymerization Mechanism:

G Monomer 2n R-CH=CH-R' Intermediate Metathesis & Condensation Monomer->Intermediate Catalyst [Ru]=CH-R'' Catalyst->Intermediate Polymer n R-CH=CH-R + n R'-CH=CH-R' Intermediate->Polymer Byproduct Volatile Olefin (R''-CH=CH-R') Intermediate->Byproduct

Caption: Simplified mechanism of ADMET polymerization.

II. Copolymerization of this compound

Copolymerization of this compound with more reactive olefins, such as ethylene or propylene, is a more viable strategy to incorporate it into a polymer chain. This approach can modify the properties of common polyolefins like polyethylene and polypropylene.

Copolymerization with Ethylene

Introducing this compound into a polyethylene backbone can disrupt the crystallinity, leading to materials with lower density and melting points, and potentially improved flexibility and impact strength.[2] Metallocene catalysts are particularly well-suited for this type of copolymerization due to their single-site nature, which leads to a more uniform incorporation of the comonomer.[7]

Experimental Protocol: Representative Ethylene/trans-4-Decene Copolymerization

Materials:

  • Ethylene (polymerization grade)

  • This compound (purified)

  • Metallocene catalyst (e.g., a zirconocene dichloride)

  • Methylaluminoxane (MAO) solution in toluene

  • Anhydrous toluene

  • Methanol and hydrochloric acid for work-up

Equipment:

  • Pressurized polymerization reactor equipped with a stirrer, temperature and pressure controllers, and gas/liquid feed lines.

  • Inert atmosphere glovebox.

Procedure:

  • Reactor Preparation: Evacuate the reactor and purge with ethylene.

  • Solvent and Comonomer: Inject anhydrous toluene and the desired amount of this compound into the reactor.

  • Pressurization: Pressurize the reactor with ethylene to the desired pressure (e.g., 10 bar).

  • Catalyst Activation: In a glovebox, dissolve the metallocene catalyst in toluene and activate it by adding the MAO solution.

  • Initiation: Inject the activated catalyst solution into the reactor to start the copolymerization. Maintain a constant ethylene pressure.

  • Termination: After the desired time, vent the ethylene and quench the reaction with methanol.

  • Polymer Work-up: Follow the same procedure as for the Ziegler-Natta homopolymerization to isolate and purify the copolymer.

Diagram of Copolymerization Logic:

G Ethylene Ethylene (High Reactivity) Catalyst Metallocene Catalyst Ethylene->Catalyst T4D This compound (Low Reactivity) T4D->Catalyst Copolymer Ethylene-co-trans-4-Decene (Modified Properties) Catalyst->Copolymer

Sources

Application Note: High-Resolution Gas Chromatography Methods for the Analysis of trans-4-Decene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analysis of trans-4-Decene using gas chromatography (GC). It is intended for researchers, scientists, and professionals in drug development and related fields who require a robust and reliable method for the separation, identification, and quantification of this compound. This application note details the underlying principles, provides step-by-step protocols for sample preparation and GC analysis, and discusses the selection of appropriate instrumentation, including columns and detectors.

Introduction: The Significance of this compound Analysis

This compound is a volatile organic compound (VOC) belonging to the alkene class of hydrocarbons. Its presence and concentration are of interest in various fields, including environmental monitoring, food and fragrance chemistry, and as a potential biomarker in biomedical research. Accurate and precise analytical methods are crucial for understanding its role and impact in these diverse applications. Gas chromatography is a powerful and well-suited technique for the analysis of volatile compounds like this compound, offering high resolution and sensitivity.[1]

The primary challenge in the analysis of alkene isomers lies in achieving adequate separation from structurally similar compounds. This application note addresses this challenge by providing optimized GC methods that ensure reliable and reproducible results.

Principles of Gas Chromatographic Separation for Alkenes

Gas chromatography separates components of a sample based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.[2] For non-polar analytes like this compound, the elution order is primarily determined by their boiling points and their interactions with the stationary phase.

The Critical Role of the Stationary Phase

The choice of the GC column's stationary phase is the most critical parameter for achieving successful separation of alkene isomers.

  • Non-Polar Stationary Phases: For the separation of non-polar compounds like alkanes and alkenes, non-polar stationary phases are generally the preferred choice. These phases, such as those based on polydimethylsiloxane (PDMS), separate analytes primarily based on their boiling points, a principle known as "boiling point elution." The interactions between the non-polar analyte and the non-polar stationary phase are mainly dispersive (van der Waals forces).[3]

  • Specialized Stationary Phases: For complex mixtures of isomers, more specialized stationary phases may be required to enhance selectivity. Some novel stationary phases, such as those based on alicyclic polysiloxane chemistry, offer unique selectivity for hydrocarbon separations.[3] Calixarene-based stationary phases have also shown high resolving power for various isomers, including cis/trans-isomers, due to a combination of π–π and van der Waals interactions.[4]

Injection Technique: Optimizing Sample Introduction

The method of sample introduction into the GC is crucial for obtaining sharp, symmetrical peaks and accurate quantification. The two most common techniques are split and splitless injection.[5]

  • Split Injection: This technique is suitable for samples with high analyte concentrations.[5][6] A portion of the injected sample is vented, preventing column overload and producing narrow peaks.[5][7]

  • Splitless Injection: For trace analysis where analyte concentrations are low, splitless injection is the preferred method.[5][6] In this mode, the entire vaporized sample is transferred to the column, maximizing sensitivity.[8]

Detection Systems: Choosing the Right Tool for the Job

The choice of detector depends on the analytical objective, whether it is for quantification, identification, or both.

  • Flame Ionization Detector (FID): The FID is a robust and widely used detector for organic compounds.[9] It is highly sensitive to hydrocarbons and provides a response that is proportional to the number of carbon atoms in the analyte, making it excellent for quantification.[9][10] However, it does not provide structural information for compound identification.[11]

  • Mass Spectrometry (MS): A mass spectrometer is a powerful detector that provides both qualitative and quantitative information.[11] It ionizes the eluting compounds and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound that acts as a "molecular fingerprint." This allows for confident identification of analytes, even in complex matrices.[12] For the analysis of alkenes, the molecular ion is usually distinct, and fragmentation patterns can provide structural information, although determining the exact position of the double bond can be challenging due to migration.[13]

Experimental Protocols

Sample Preparation

Proper sample preparation is essential to ensure the integrity of the analysis and to protect the GC system from contamination.[1]

Protocol 1: Standard Solution Preparation

  • Solvent Selection: Use a high-purity, volatile organic solvent such as hexane or dichloromethane.[14][15] Ensure the solvent is compatible with the chosen GC column and detector.

  • Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Matrix: If analyzing this compound in a complex matrix, prepare calibration standards in a blank matrix extract to compensate for matrix effects.

  • Filtration: Ensure all samples and standards are free of particulate matter by filtering through a 0.45 µm syringe filter before injection.[16]

Protocol 2: Headspace Analysis for Volatile Samples

For the analysis of volatile compounds in solid or liquid matrices, static headspace sampling is a highly effective technique.[14]

  • Sample Aliquoting: Place a known amount of the sample into a sealed headspace vial.

  • Equilibration: Heat the vial at a controlled temperature for a specific time to allow the volatile compounds to partition into the headspace.[17]

  • Injection: A heated, gas-tight syringe is used to withdraw a known volume of the headspace gas and inject it into the GC.[15]

Gas Chromatography Workflow

The following diagram illustrates the general workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Sample Collection Prep Dilution/Extraction Sample->Prep Filter Filtration Prep->Filter Injector GC Injector Filter->Injector Column GC Column Injector->Column Detector Detector (FID/MS) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for the GC analysis of this compound.

Recommended GC-FID/MS Method Parameters

The following table provides a starting point for the GC method parameters. These may need to be optimized for your specific instrument and application.

ParameterRecommended SettingRationale
Injector
Injection ModeSplit (for high concentrations) or Splitless (for trace analysis)To match the sample concentration and sensitivity requirements.[5][6]
Injector Temperature250 °CTo ensure rapid and complete vaporization of the sample.[1]
Split Ratio50:1 (if applicable)To prevent column overload with concentrated samples.[8]
Splitless Hold Time1 min (if applicable)To allow for the complete transfer of the sample to the column.[8]
GC Column
Stationary Phase5% Phenyl Polysiloxane (e.g., DB-5, HP-5)A non-polar phase that provides good separation for hydrocarbons based on boiling point.
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for good resolution and sample capacity.
Oven Program
Initial Temperature40 °C, hold for 2 minTo focus the analytes at the head of the column.
Temperature Ramp10 °C/min to 200 °CA controlled increase in temperature to elute the analytes.
Final Temperature200 °C, hold for 5 minTo ensure all components have eluted from the column.
Carrier Gas
GasHelium or HydrogenInert gases that serve as the mobile phase.[1]
Flow Rate1 mL/min (constant flow)An optimal flow rate for good column efficiency.
Detector (FID)
Temperature280 °CTo prevent condensation of the analytes.
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2)25 mL/min
Detector (MS)
Ion Source Temp.230 °CTo maintain the analytes in the gas phase.
Transfer Line Temp.280 °CTo prevent condensation before reaching the ion source.
Ionization ModeElectron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible mass spectra.
Mass Rangem/z 35-350To cover the expected mass range of the analyte and its fragments.

Data Analysis and Interpretation

Peak Identification
  • Retention Time: The primary method for peak identification is by comparing the retention time of the peak in the sample chromatogram to that of a known standard.

  • Mass Spectrum: When using a mass spectrometer, the mass spectrum of the unknown peak should be compared to a library of known spectra (e.g., NIST) for positive identification.

Quantification
  • External Standard Calibration: This is the most common method for quantification. A calibration curve is constructed by plotting the peak area of the standards against their known concentrations. The concentration of the analyte in the sample is then determined from this curve.

  • Internal Standard Calibration: For improved precision, especially when sample volumes may vary, an internal standard can be used. A known amount of a non-interfering compound is added to all samples and standards. The ratio of the analyte peak area to the internal standard peak area is then used for quantification.

Conclusion

The gas chromatography methods detailed in this application note provide a robust and reliable approach for the analysis of this compound. By carefully selecting the appropriate column, injection technique, and detector, researchers can achieve the high resolution and sensitivity required for accurate identification and quantification. The provided protocols serve as a solid foundation that can be further optimized to meet the specific needs of various research, development, and quality control applications.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Misra, B. B. (2021). FID detector versus mass spectrometer detector for gas analysis? ResearchGate. Retrieved from [Link]

  • Ghanem, A. (2021). Sample Preparation Techniques for Gas Chromatography. Scilit. Retrieved from [Link]

  • Vrkoslav, V., & Cvacka, J. (1999). Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 34(10), 1007–1017. Retrieved from [Link]

  • Kim, H., et al. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Metabolites, 13(10), 1069. Retrieved from [Link]

  • MONAD. (2024). The Difference Between GC-MS and FID in Gas Chromatography. Retrieved from [Link]

  • Dutta, C., et al. (2023). Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. LCGC International. Retrieved from [Link]

  • Serrano, M., et al. (2021). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Journal of Chromatography A, 1650, 462247. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Restek Corporation. (n.d.). Split vs Splitless Injection. Retrieved from [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.4. Whitman College. Retrieved from [Link]

  • Wang, Y., et al. (2019). Separation performance of p-tert-butyl(tetradecyloxy)calix[11]arene as a stationary phase for capillary gas chromatography. Separations, 6(4), 55. Retrieved from [Link]

  • MONAD. (2024). Why is Using GC-MS More Advantageous than GC-FID? Retrieved from [Link]

  • Phenomenex. (2023). Split Vs. Splitless Injection in GC: Key Differences. Retrieved from [Link]

  • SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography. Retrieved from [Link]

  • Kenessov, B. (2016). Percentage area of volatile constituents from GC-FID or GC-MS; which is more accurate? ResearchGate. Retrieved from [Link]

  • Restek Corporation. (2020). Split vs. Splitless Injection. YouTube. Retrieved from [Link]

  • Chromatography Forum. (2011). GC/MS method for short chain alkene? Retrieved from [Link]

  • Thomas, D. (2022). Splitless Injections: Resolving Target Compounds from the Solvent. LCGC International. Retrieved from [Link]

  • Bellanova, P., et al. (2022). GC/MS chromatograms of n-alkanes, alkenes and FAMEs of the core samples from the Patara lagoon. ResearchGate. Retrieved from [Link]

  • Phenomenex. (2023). Types of stationary phases in gas chromatography. Retrieved from [Link]

  • Wang, Y., et al. (2019). Separation performance of p-tert-butyl(tetradecyloxy)calix[11]arene as a stationary phase for capillary gas chromatography. ResearchGate. Retrieved from [Link]

  • Polgar, A. G., Holst, J. J., & Groennings, S. (1962). Determination of Alkanes and Cycloalkanes through C8 and Alkenes through C7 by Capillary Gas Chromatography. Analytical Chemistry, 34(10), 1226–1234. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). trans-4-Decen-1-al. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). cis-4-Decene. PubChem. Retrieved from [Link]

  • Nutan, B., et al. (2018). A review on gas chromatography & its hyphenation techniques. World Journal of Pharmaceutical Research, 7(2), 442-453. Retrieved from [Link]

  • Obuchi, A., et al. (2013). Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography with Flame Ionization Detection. Journal of the Japan Institute of Energy, 92(10), 969-974. Retrieved from [Link]

  • Hrytsyna, M., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Pharmaceuticals, 16(10), 1475. Retrieved from [Link]

  • FabioChem. (2019). Gas Chromatography: LAB SKILLS. YouTube. Retrieved from [Link]

  • CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence - Google Patents. (n.d.).
  • Chen, J., et al. (2023). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. Catalysts, 13(10), 1361. Retrieved from [Link]

Sources

Synthesis of trans-4-decenal from trans-4-decene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of trans-4-Decenal from trans-4-Decene

Abstract

This document provides a comprehensive guide for the synthesis of trans-4-decenal, a valuable aldehyde known for its powerful, fresh, and citrus-like aroma, widely used in the flavor and fragrance industries.[1][2][3][4] The protocol outlines a robust and efficient two-step synthetic route starting from the readily available alkene, this compound. The methodology is designed for researchers in organic synthesis and drug development, emphasizing mechanistic understanding, practical execution, and safety. The first step involves a regioselective allylic oxidation of this compound to the corresponding allylic alcohol, trans-4-decen-1-ol, using a catalytic amount of selenium dioxide. The second step details two alternative, high-yield, and metal-free methods for the oxidation of the intermediate alcohol to the target aldehyde: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. This guide explains the rationale behind procedural choices, provides detailed step-by-step protocols, and includes comparative data to assist scientists in selecting the optimal method for their laboratory context.

Introduction: The Synthetic Challenge

trans-4-Decenal is an α,β-unsaturated aldehyde that possesses a highly sought-after organoleptic profile.[1] Its synthesis from a simple hydrocarbon precursor like this compound presents a classic challenge in organic chemistry: the selective functionalization of an unactivated C-H bond and the controlled oxidation of an intermediate. A direct conversion is synthetically challenging and often unselective. Therefore, a two-step approach is strategically superior:

  • Allylic C-H Oxidation: Introduction of an oxygen functional group at the allylic position of this compound to form trans-4-decen-1-ol. This step requires a reagent that can selectively target the C-H bond adjacent to the double bond.

  • Alcohol Oxidation: Conversion of the primary allylic alcohol to the corresponding aldehyde. This transformation must be performed under mild conditions to prevent over-oxidation to the carboxylic acid, a common side reaction with stronger oxidizing agents.[5][6]

This application note details field-proven protocols for both stages, providing researchers with reliable and reproducible methods.

Part 1: Regioselective Allylic Oxidation of this compound

The key to this synthesis is the initial, selective oxidation of the allylic methylene group. Selenium dioxide (SeO₂) is the reagent of choice for this transformation, renowned for its ability to hydroxylate allylic positions.[7][8]

Mechanism and Rationale: The Riley Oxidation

The reaction, often referred to as a Riley oxidation, proceeds through a well-established pathway involving two key steps:

  • Ene Reaction: The alkene reacts with SeO₂ in an ene-type reaction, where the more nucleophilic end of the double bond attacks the electrophilic selenium atom.[7][9]

  • [10][11]-Sigmatropic Rearrangement: The resulting allylic seleninic acid intermediate undergoes a rapid[10][11]-sigmatropic rearrangement to form an unstable selenium(II) ester, which is then hydrolyzed during workup to yield the desired allylic alcohol.[7][9][12]

To mitigate the toxicity and disposal issues associated with stoichiometric selenium compounds, a modern and greener approach utilizes a catalytic amount of SeO₂ with a co-oxidant, such as tert-butyl hydroperoxide (TBHP), which regenerates the active SeO₂ in situ.[7][13]

Experimental Protocol 1: Catalytic Allylic Oxidation

Materials:

  • This compound

  • Selenium dioxide (SeO₂)

  • tert-Butyl hydroperoxide (TBHP, 70% solution in water)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Add selenium dioxide (0.05 eq). The mixture will be a suspension.

  • Begin vigorous stirring and add tert-butyl hydroperoxide (2.0 eq, 70% aq. solution) dropwise over 10 minutes.

  • Heat the reaction mixture to reflux (approx. 40 °C) and maintain for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to destroy excess peroxide. Stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford pure trans-4-decen-1-ol.

Part 2: Selective Oxidation of trans-4-Decen-1-ol to trans-4-Decenal

The oxidation of a primary alcohol to an aldehyde is a cornerstone transformation. The key is to employ a mild reagent that avoids over-oxidation. We present two highly effective, metal-free protocols.

Method A: Swern Oxidation

The Swern oxidation is a widely used method known for its exceptionally mild conditions and high yields.[6][14] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures.[15][16]

Causality: The reaction must be run at -78 °C because the electrophilic intermediate, chloro(dimethyl)sulfonium chloride, is thermally unstable.[6][16] The addition of a hindered base, triethylamine (Et₃N), facilitates an E2 elimination to form the aldehyde, regenerating DMSO's reduced form, the malodorous dimethyl sulfide.[15]

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • trans-4-Decen-1-ol

  • Triethylamine (Et₃N)

  • Dry ice/acetone bath

Procedure:

  • Set up a flame-dried, three-necked flask with a stir bar, thermometer, and argon inlet.

  • Add anhydrous DCM (0.2 M) and cool to -78 °C using a dry ice/acetone bath.

  • Add oxalyl chloride (1.5 eq) dropwise.

  • Slowly add anhydrous DMSO (2.5 eq) dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.

  • Add a solution of trans-4-decen-1-ol (1.0 eq) in a small amount of anhydrous DCM dropwise. Stir for 45 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise. A thick white precipitate will form.

  • After stirring for 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over ~1 hour.

  • Quench the reaction by adding water. Transfer to a separatory funnel.

  • Extract with DCM (3x). Combine the organic layers and wash with 1 M HCl (to remove excess Et₃N), saturated NaHCO₃, and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (the product is volatile).

  • Purify by flash column chromatography (hexanes/ethyl acetate) to yield trans-4-decenal.

Method B: Dess-Martin Periodinane (DMP) Oxidation

The DMP oxidation is a highly reliable and experimentally simple alternative that operates at room temperature.[17][18] It uses a hypervalent iodine reagent that is highly selective for oxidizing alcohols to aldehydes and ketones.[18][19]

Causality: The reaction proceeds by ligand exchange of an acetate on the iodine center with the alcohol, followed by an intramolecular elimination facilitated by a base (acetate) to form the carbonyl group.[17][19] The workup requires a reducing agent like sodium thiosulfate to quench the iodine-based byproducts and a base to neutralize the acetic acid byproduct.[18][20]

Materials:

  • Dess-Martin Periodinane (DMP)

  • trans-4-Decen-1-ol

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous NaHCO₃ solution

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • To a round-bottom flask with a stir bar, add trans-4-decen-1-ol (1.0 eq) and anhydrous DCM (0.15 M).

  • Add Dess-Martin periodinane (1.2 eq) in one portion at room temperature.

  • Stir the resulting suspension at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench by pouring the mixture into a vigorously stirred biphasic solution of saturated NaHCO₃ and 10% aqueous Na₂S₂O₃ (1:1 ratio). Stir until the organic layer is clear.

  • Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure.

  • Purify by flash column chromatography to yield pure trans-4-decenal.

Quantitative Data Summary

StepReactionKey ReagentsEquivalentsSolventTemp. (°C)Time (h)Approx. Yield (%)
1 Allylic OxidationThis compound, SeO₂, TBHP1.0 / 0.05 / 2.0DCM4012-1875-85%
2A Swern Oxidationtrans-4-Decen-1-ol, (COCl)₂, DMSO, Et₃N1.0 / 1.5 / 2.5 / 5.0DCM-78 to RT2-385-95%
2B DMP Oxidationtrans-4-Decen-1-ol, DMP1.0 / 1.2DCMRT1-290-97%

Visualized Workflows and Mechanisms

Overall Synthetic Pathway

G cluster_0 Step 1: Allylic Oxidation cluster_1 Step 2: Alcohol Oxidation A This compound B trans-4-Decen-1-ol A->B  SeO2 (cat.), TBHP  DCM, 40°C C trans-4-Decenal B->C  Method A: Swern Oxidation  Method B: DMP Oxidation

Caption: Two-step synthesis of trans-4-decenal.

Logical Flow of Swern Oxidation

Swern_Oxidation DMSO DMSO Activation Activation (-78 °C) DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation ReactiveIntermediate Chloro(dimethyl) sulfonium chloride Activation->ReactiveIntermediate AlkoxySulfonium Alkoxysulfonium Intermediate ReactiveIntermediate->AlkoxySulfonium Alcohol trans-4-Decen-1-ol Alcohol->AlkoxySulfonium Elimination Elimination AlkoxySulfonium->Elimination Base Triethylamine (Et3N) Base->Elimination Product trans-4-Decenal Elimination->Product Byproduct Dimethyl Sulfide (Malodorous) Elimination->Byproduct

Caption: Key stages of the Swern oxidation protocol.

Logical Flow of DMP Oxidation

DMP_Oxidation Alcohol trans-4-Decen-1-ol LigandExchange Ligand Exchange Alcohol->LigandExchange DMP Dess-Martin Periodinane (DMP) DMP->LigandExchange Intermediate Periodinane Ester Intermediate LigandExchange->Intermediate Elimination Intramolecular Elimination (RT) Intermediate->Elimination Product trans-4-Decenal Elimination->Product Byproducts Iodinane + Acetic Acid Elimination->Byproducts

Caption: Key stages of the Dess-Martin oxidation.

References

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridinium chlorochromate. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Organic Chemistry. (2021, October 6). Selenium Dioxide (SeO2) Oxidation Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H). Retrieved from [Link]

  • The Organic Chemist. (2022, March 12). Riley Oxidation [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • NROER. (n.d.). Selenium-Dioxide. Retrieved from [Link]

  • Google Patents. (n.d.). CN107011136B - Synthesis method of trans-4-decenal.
  • Wikipedia. (n.d.). Riley oxidation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, November 1). Oxidation of alkenes by selenium dioxide to diketones. Retrieved from [Link]

  • Google Patents. (n.d.). CN107011136A - A kind of synthetic method of anti-4 decenal.
  • LookChem. (n.d.). 4-Decenal. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, June 27). Catalytic Allylic Oxidation of Internal Alkenes to a Multifunctional Chiral Building Block. Retrieved from [Link]

  • Wikipedia. (n.d.). Ozonolysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Ozonolysis of Alkenes and Alkynes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Master Organic Chemistry. (2013, April 23). Alkene Reactions: Ozonolysis. Retrieved from [Link]

  • Givaudan. (n.d.). Decenal-4-Trans. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-4-decenal. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, April 28). Ozonolysis - Oxidative Cleavage of Alkenes [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Allylic Oxidations in Natural Product Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ozonolysis - Criegee Mechanism. Retrieved from [Link]

  • Thieme. (n.d.). Formation of C-O Bonds by Allylic Oxidation with Selenium(IV) Oxide. Retrieved from [Link]

Sources

Application Note: A Multi-Step Strategy for the Synthesis of Bicyclo[4.4.0]decanes Utilizing trans-4-Decene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The bicyclo[4.4.0]decane, or decalin, ring system is a prevalent structural motif in a vast array of natural products and pharmaceutically active compounds.[1] Its rigid, three-dimensional scaffold provides a unique conformational framework that is highly sought after in drug design and total synthesis. While numerous methods exist for the construction of this bicyclic core, this application note outlines a strategic multi-step approach that utilizes the readily available internal alkene, trans-4-decene, as a starting material. Direct cyclization of this compound into a bicyclo[4.4.0]decane is not a recognized transformation. Therefore, this guide details a more practical and scientifically grounded pathway involving the strategic functionalization of the alkene, followed by an intramolecular Diels-Alder (IMDA) reaction—a powerful and widely employed strategy for the formation of decalin systems.[2] This approach is designed for researchers and scientists in organic synthesis and drug development, providing both the theoretical underpinnings and a detailed, illustrative protocol.

Strategic Overview: From Alkene to Bicyclic Core

The core of our proposed synthesis is the transformation of a simple, linear alkene into a complex bicyclic structure. This is achieved through a sequence of reactions designed to install the necessary functionality to facilitate an intramolecular cyclization. The overall strategy is depicted below:

Strategy cluster_0 Phase 1: Functionalization cluster_1 Phase 2: Substrate Assembly cluster_2 Phase 3: Cyclization A This compound B Allylic Oxidation A->B Introduce Reactivity C Functionalized Intermediate (e.g., Enone) B->C D Elaboration to Triene C->D Build Cyclization Precursor E (E)-1,3,9-decatriene Derivative D->E F Intramolecular Diels-Alder (IMDA) E->F Form Bicyclic Core G Bicyclo[4.4.0]decene F->G

Caption: Overall synthetic strategy from this compound to a bicyclo[4.4.0]decene.

Phase 1: Initial Functionalization via Allylic Oxidation

The first critical step is the introduction of a functional group onto the hydrocarbon backbone of this compound. Allylic oxidation is an ideal choice for this transformation, as it converts a C-H bond adjacent to the double bond into a C-O bond, providing a handle for further manipulation.[3] This method preserves the double bond, which is crucial for subsequent steps.

Causality of Experimental Choices:
  • Reagent Selection: Selenium dioxide (SeO₂) is a classic and effective reagent for the allylic oxidation of alkenes.[4] However, for improved selectivity and milder reaction conditions, modern methods often employ transition metal catalysts with a stoichiometric oxidant like tert-butyl hydroperoxide (TBHP).[5] Rhodium and copper complexes have shown significant promise in this area.[3]

  • Regioselectivity: The allylic oxidation of this compound can potentially yield two different enones. The choice of catalyst and reaction conditions can influence the regioselectivity of this step. For the purpose of this protocol, we will target the formation of (E)-dec-5-en-4-one.

Protocol 1: Catalytic Allylic Oxidation of this compound

This protocol is an illustrative example based on known methods for allylic oxidation of internal alkenes.

Materials:

  • This compound

  • Rhodium(II) caprolactamate [Rh₂(cap)₄] (catalyst)

  • tert-Butyl hydroperoxide (TBHP), 70% in water

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) is added Rh₂(cap)₄ (0.5 mol%).

  • The mixture is stirred at room temperature, and TBHP (3.0 eq) is added dropwise over 15 minutes.

  • The reaction is stirred at 40 °C and monitored by TLC until the starting material is consumed (typically 12-24 hours).

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired enone.

Phase 2: Elaboration to a Triene Precursor

With the enone in hand, the next phase involves constructing the triene system required for the intramolecular Diels-Alder reaction. A Wittig reaction or a similar olefination protocol can be employed to install the diene moiety.

Causality of Experimental Choices:
  • Olefination Method: The Wittig reaction is a reliable method for converting ketones into alkenes.[6] The choice of the ylide is critical for forming the desired diene. Using a phosphonium ylide derived from an allylic halide will generate the required 1,3-diene system.

  • Stereoselectivity: The geometry of the newly formed double bonds can be influenced by the choice of the Wittig reagent and reaction conditions. For the IMDA reaction, an (E)-configured diene is often preferred.

Protocol 2: Synthesis of the Triene via Wittig Olefination
  • Preparation of the Wittig Reagent: To a suspension of allyl(triphenyl)phosphonium bromide (1.1 eq) in anhydrous THF at 0 °C is added n-butyllithium (1.1 eq) dropwise. The resulting deep red solution is stirred at 0 °C for 30 minutes.

  • Olefination: A solution of the enone from Protocol 1 (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

  • Purification: The crude product is purified by column chromatography to afford the desired decatriene.

Phase 3: Intramolecular Diels-Alder Cyclization

The final and key step is the intramolecular [4+2] cycloaddition of the synthesized triene to form the bicyclo[4.4.0]decene core. This reaction can be promoted thermally or by using a Lewis acid catalyst. The stereochemical outcome of the reaction is dictated by the transition state geometry.[1] The formation of trans-fused decalins is often kinetically favored in the endo transition state.[1]

Causality of Experimental Choices:
  • Thermal vs. Lewis Acid Catalysis: Thermal conditions are often sufficient for IMDA reactions, though they may require high temperatures. Lewis acid catalysis can promote the reaction at lower temperatures and can influence the stereoselectivity.

  • Stereochemical Control: The stereochemistry of the starting triene and the reaction conditions will determine the stereochemistry of the resulting bicyclic system. The use of chiral auxiliaries or catalysts can be employed for enantioselective transformations.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield and Purity in trans-4-Decene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-4-Decene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic protocols to achieve high yields and exceptional purity.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound. Each problem is presented with potential causes and actionable solutions based on established chemical principles.

Question: My reaction is resulting in a very low yield of 4-Decene. What are the primary factors I should investigate?

Answer:

Low yields in alkene synthesis can often be traced back to a few key areas. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1][2][3][4][5]

Potential Causes & Solutions:

  • Purity of Starting Materials:

    • The Problem: Impurities in your aldehyde/ketone, phosphonium salt (for Wittig-type reactions), or alkene precursors (for metathesis) can inhibit the catalyst or lead to unwanted side reactions.[3] Aldehydes, in particular, are susceptible to oxidation to carboxylic acids.

    • The Solution:

      • Verify the purity of your starting materials using techniques like NMR or GC-MS.

      • Purify reagents if necessary. For instance, aldehydes can often be purified by distillation or flash chromatography.

      • Use freshly opened or properly stored reagents, especially strong bases like n-butyllithium or sodium hydride, which can be deactivated by moisture and air.[2]

  • Reaction Conditions:

    • The Problem: Many olefination reactions are sensitive to temperature, reaction time, and atmospheric conditions.[2][3]

    • The Solution:

      • Temperature Control: Ensure your reaction is maintained at the optimal temperature. Exothermic reactions may require cooling to prevent side product formation.[3] Conversely, some reactions may stall if not sufficiently heated.

      • Inert Atmosphere: For reactions involving air- or moisture-sensitive reagents (e.g., Wittig reagents, organometallics), ensure your glassware is properly flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2][3]

      • Reaction Monitoring: Actively monitor the reaction progress using TLC or GC. Quench the reaction once the starting material is consumed to prevent product decomposition.[1]

  • Reagent Stoichiometry and Addition:

    • The Problem: Incorrect stoichiometry or the rate of reagent addition can significantly impact the yield.

    • The Solution:

      • Carefully calculate and measure all reagents.

      • For highly reactive reagents, consider slow, dropwise addition to maintain control over the reaction temperature and minimize side reactions.

  • Workup and Purification Losses:

    • The Problem: Significant product loss can occur during the workup and purification stages.[1]

    • The Solution:

      • Ensure complete extraction of your product from the aqueous layer by using an adequate amount of organic solvent and performing multiple extractions.

      • Thoroughly rinse any drying agents (e.g., MgSO₄, Na₂SO₄) with the extraction solvent to recover adsorbed product.[1]

      • If your product is volatile, exercise caution during solvent removal via rotary evaporation.[1]

Below is a troubleshooting workflow to diagnose the cause of low yield:

low_yield_troubleshooting start Low Yield of 4-Decene check_purity Verify Purity of Starting Materials (NMR, GC-MS) start->check_purity check_conditions Review Reaction Conditions (Temp, Atmosphere, Time) start->check_conditions check_workup Evaluate Workup & Purification Procedure start->check_workup sub_purity Impure Reagents? check_purity->sub_purity sub_conditions Suboptimal Conditions? check_conditions->sub_conditions sub_workup Product Loss During Isolation? check_workup->sub_workup solution_purity Purify Reagents & Rerun sub_purity->solution_purity solution_conditions Optimize Temperature, Use Inert Atmosphere, Monitor Reaction sub_conditions->solution_conditions solution_workup Refine Extraction and Purification Steps sub_workup->solution_workup

Caption: Troubleshooting workflow for low reaction yield.

Question: My product is a mixture of cis- and this compound. How can I improve the trans-selectivity?

Answer:

Achieving high stereoselectivity is a common challenge in alkene synthesis. The choice of reaction and the specific reagents used are critical in determining the cis/trans ratio of the product.

Potential Causes & Solutions:

  • Wittig Reaction Variants:

    • The Problem: The standard Wittig reaction using non-stabilized ylides (e.g., from primary alkyl halides) typically favors the formation of the Z-(cis)-alkene.[6][7]

    • The Solution:

      • Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction utilizes phosphonate carbanions, which are more stabilized. HWE reactions generally provide excellent selectivity for the E-(trans)-alkene.[8][9] The water-soluble phosphate byproduct also simplifies purification.[8]

      • Schlosser Modification: This variation of the Wittig reaction can be used to invert the typical selectivity of non-stabilized ylides to favor the E-(trans)-alkene.[9] It involves the use of a second equivalent of strong base at low temperatures.

  • Olefin Metathesis:

    • The Problem: While a powerful tool for C=C bond formation, the stereoselectivity of cross-metathesis can be variable and difficult to control with some catalysts.[10][11]

    • The Solution:

      • Catalyst Selection: The choice of catalyst is paramount for achieving high trans-selectivity. Ruthenium-based catalysts, such as certain Grubbs-type and Hoveyda-Grubbs catalysts, have been developed specifically for high kinetic trans-selectivity.[12] For example, nitro-Grela catalysts are known to be effective for trans-selective olefin metathesis.

      • Reaction Conditions: Driving the reaction to thermodynamic equilibrium can sometimes favor the more stable trans-isomer. This may involve longer reaction times or higher temperatures, but must be balanced against potential product degradation.

Below is a diagram illustrating the general mechanism of olefin metathesis, a key reaction for stereoselective alkene synthesis.

metathesis_mechanism [M]=CH2 [M]=CH₂ metallacyclobutane1 Metallacyclobutane Intermediate [M]=CH2->metallacyclobutane1 [2+2] cycloaddition R1-CH=CH2 R₁-CH=CH₂ R1-CH=CH2->metallacyclobutane1 [M]=CHR1 [M]=CHR₁ metallacyclobutane1->[M]=CHR1 retro [2+2] H2C=CH2 H₂C=CH₂ (ethene) metallacyclobutane1->H2C=CH2 metallacyclobutane2 Metallacyclobutane Intermediate [M]=CHR1->metallacyclobutane2 R2-CH=CH2 R₂-CH=CH₂ R2-CH=CH2->metallacyclobutane2 R1-CH=CH-R2 R₁-CH=CH-R₂ (Product) metallacyclobutane2->R1-CH=CH-R2 [M]=CH2_2 [M]=CH₂ (regenerated) metallacyclobutane2->[M]=CH2_2

Caption: Catalytic cycle of olefin metathesis.

Question: I am having difficulty separating the this compound from the cis-isomer and other byproducts. What purification strategies do you recommend?

Answer:

The separation of geometric isomers can be challenging due to their similar physical properties.[13] However, several techniques can be employed for effective purification.

Purification Strategies:

  • Flash Column Chromatography:

    • Principle: This is often the first method of choice. The slight difference in polarity between cis and trans isomers can be exploited for separation. Cis-alkenes tend to be slightly more polar than their trans counterparts.[13]

    • Optimization:

      • Stationary Phase: Standard silica gel is typically effective.

      • Mobile Phase: A non-polar solvent system (e.g., hexanes or petroleum ether) is crucial. A very shallow gradient or isocratic elution with a low polarity solvent will be necessary to resolve the isomers.

      • Loading: Load the crude product in a minimal amount of solvent to ensure a tight band at the start of the column.

  • Silver Nitrate Impregnated Silica Gel Chromatography:

    • Principle: The π-electrons of the alkene double bond can coordinate with silver ions. This interaction is often stronger for the more sterically accessible cis-isomer, leading to its stronger retention on the column and allowing for the elution of the pure trans-isomer.

    • Application: This is a highly effective method for separating cis/trans alkene isomers.[14]

  • Gas Chromatography (GC):

    • Principle: For analytical assessment of purity and for preparative separation on a small scale, GC is an excellent tool.

    • Optimization: The choice of column is critical. A long capillary column with a polar stationary phase (e.g., a Wax column) can often resolve cis and trans isomers that co-elute on a non-polar column.[15][16]

  • Removal of Byproducts (e.g., Triphenylphosphine Oxide):

    • The Problem: A common byproduct of the Wittig reaction is triphenylphosphine oxide, which can be difficult to remove by standard chromatography.[6][17]

    • The Solution:

      • Crystallization: Triphenylphosphine oxide can sometimes be removed by crystallization from a non-polar solvent like hexanes or a mixture of hexanes and ether, as it is often less soluble than the desired alkene.

      • Oxidative Workup: An oxidative workup can convert triphenylphosphine to a more polar phosphine oxide, facilitating its removal.[18]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing this compound with high stereoselectivity?

A1: For high trans-selectivity, the Horner-Wadsworth-Emmons (HWE) reaction is often the preferred method over the standard Wittig reaction. The use of stabilized phosphonate ylides in the HWE reaction strongly favors the formation of the thermodynamically more stable E-alkene.[8][9] Alternatively, olefin cross-metathesis with a trans-selective ruthenium catalyst can also provide excellent results, often with the advantage of being a catalytic process.[12]

Q2: What is the driving force for the final step of the Wittig reaction, the decomposition of the oxaphosphetane intermediate?

A2: The decomposition of the oxaphosphetane intermediate to form the alkene and triphenylphosphine oxide is a highly favorable, exothermic process.[19] The driving force is the formation of the very strong and stable phosphorus-oxygen double bond in triphenylphosphine oxide.[7][17] This strong bond formation releases a significant amount of energy, making the final step of the reaction essentially irreversible.

Q3: Can I use a ketone instead of an aldehyde in my Wittig or HWE reaction to synthesize a tetrasubstituted alkene?

A3: Yes, ketones can be used as substrates in these reactions. However, they are generally less reactive than aldehydes due to increased steric hindrance around the carbonyl carbon.[6] This can lead to slower reaction rates and may require more forcing conditions (e.g., higher temperatures or longer reaction times). The stereoselectivity can also be lower when using ketones compared to aldehydes.[6] For the synthesis of sterically demanding tetrasubstituted alkenes, alternative methods might be more efficient.[20]

Q4: My metathesis reaction is not going to completion. What can I do?

A4: Olefin metathesis reactions are typically reversible.[21] To drive the reaction towards the products, you can employ Le Châtelier's principle. In many cross-metathesis reactions for the synthesis of internal alkenes like 4-decene, a volatile byproduct such as ethylene is produced.[21][22] Performing the reaction under a gentle stream of an inert gas (like nitrogen or argon) or under a slight vacuum can help remove the ethylene from the reaction mixture, thus shifting the equilibrium towards the desired product.[22]

Section 3: Data and Protocols

Comparison of Catalytic Systems for trans-Selective Olefin Metathesis
Catalyst TypeCommon ExamplesTypical trans (E) SelectivityKey Advantages
Grubbs 2nd Generation G-2Good to excellentHigh functional group tolerance, stable.[10][23]
Hoveyda-Grubbs 2nd Gen. HG-2Good to excellentIncreased stability, recyclable catalyst.[10][23]
Nitro-Grela Catalysts nitro-Grela>95%Highly active and trans-selective.
Stereoretentive Catalysts Ru-based complexes>98%Preserves the stereochemistry of the starting olefin.[12]
Experimental Protocol: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol describes the synthesis of this compound from hexanal and the ylide generated from triethyl phosphonobutane.

Materials:

  • Triethyl phosphite

  • 1-Bromobutane

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanal

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of the Phosphonate:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-bromobutane (1.0 eq) and triethyl phosphite (1.1 eq).

    • Heat the mixture at 150 °C for 4-6 hours (Arbuzov reaction). Monitor the reaction by TLC or ³¹P NMR until the starting materials are consumed.

    • Allow the mixture to cool to room temperature. The resulting diethyl butylphosphonate can often be used without further purification.

  • Ylide Formation and Olefination:

    • To a flame-dried, three-neck flask under an argon atmosphere, add sodium hydride (1.2 eq) and wash with anhydrous hexanes to remove the mineral oil.

    • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add the diethyl butylphosphonate (1.1 eq) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back down to 0 °C and add hexanal (1.0 eq) dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford pure this compound.

References

  • G. A. Cortez, C. H. T. Chen, R. H. Grubbs. High Trans Kinetic Selectivity in Ruthenium-Based Olefin Cross-Metathesis through Stereoretention. Organic Letters. Available at: [Link]

  • Emken et al. Method of separating E and Z isomers of an alkene alcohol and derivatives thereof. Google Patents.
  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. Available at: [Link]

  • P. S. Riehl, D. J. Nasrallah, C. S. Schindler. Catalytic, transannular carbonyl-olefin metathesis reactions. RSC Publishing. Available at: [Link]

  • Olefin metathesis. Wikipedia. Available at: [Link]

  • Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Chemistry Stack Exchange. Available at: [Link]

  • J. T. S. Leconte, F. G. Guimaraes, H. M. L. Davies. Highly Efficient Synthesis of Terminal Alkenes from Ketones. Organic Letters. Available at: [Link]

  • Olefin Metathesis. Chemistry LibreTexts. Available at: [Link]

  • Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. Available at: [Link]

  • Separation of olefinic isomers. Google Patents.
  • What could be reason for getting a very low yield in organic chemistry? Quora. Available at: [Link]

  • Y. Wang, et al. Highly Selective Boron-Wittig Reaction: A Practical Method to Synthesize Trans-Aryl Alkenes. Chemistry – A European Journal. Available at: [Link]

  • Alkenes separation on a non polar column. Chromatography Forum. Available at: [Link]

  • The Wittig Reaction. Available at: [Link]

  • Synthesis method of trans-4-decenal. Google Patents.
  • How Do Cis/trans Isomers Change Alkene Properties? Chemistry For Everyone. YouTube. Available at: [Link]

  • The Wittig Reaction: Examples and Mechanism. Chemistry Steps. Available at: [Link]

  • The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]

  • trans-Alkene synthesis by olefination or metathesis. Organic Chemistry Portal. Available at: [Link]

  • Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development. PubMed. Available at: [Link]

  • Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the stereoselective synthesis of acyclic all-carbon tetrasubstituted alkenes. Chemical Communications (RSC Publishing). Available at: [Link]

  • Olefin Metathesis. Master Organic Chemistry. Available at: [Link]

  • Is it normal to get low yields all the time, or am I a bad organic chemist? Reddit. Available at: [Link]

  • Development of the metathesis method in organic synthesis. Nobel Prize. Available at: [Link]

  • Reaction conditions for optimization of Wittig olefination. ResearchGate. Available at: [Link]

  • Synthesis - General tips for improving yield? Reddit. Available at: [Link]

  • Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs catalys. UTC Scholar. Available at: [Link]

Sources

Technical Support Center: Purification of trans-4-Decene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of trans-4-Decene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the presence of cis-isomer impurities in their this compound samples. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve the desired purity for your critical applications.

Introduction: The Challenge of cis/trans Isomer Separation

Cis and trans isomers, also known as geometric isomers, possess the same molecular formula and connectivity but differ in the spatial arrangement of their atoms around a double bond.[1][2][3] This subtle structural difference can lead to significant variations in their physical and chemical properties, which can impact reaction outcomes, biological activity, and material characteristics.[1] The separation of these isomers can be a formidable challenge due to their often similar physical properties, such as boiling points and polarity.[1][4] This guide will provide practical solutions for effectively removing the undesired cis-isomer from your this compound product.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove the cis-isomer of 4-Decene from the trans-isomer?

The presence of the cis-isomer as an impurity can have significant consequences in various applications. In drug development, for instance, different isomers can exhibit distinct pharmacological activities, with one isomer being therapeutic while the other might be inactive or even toxic.[4] In polymer chemistry, the geometry of the monomer can influence the stereochemistry and, consequently, the physical properties of the resulting polymer. For fine chemical synthesis, the presence of the cis-isomer can lead to undesired side products and lower yields of the target molecule.

Q2: What are the primary methods for separating cis and trans isomers of 4-Decene?

The most common and effective methods for separating cis and trans isomers of alkenes like 4-Decene are:

  • Argentation Chromatography: This technique utilizes the interaction between silver ions and the π-electrons of the double bond to separate isomers.[5][6][7]

  • Preparative Gas Chromatography (Prep-GC): This method separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase.[8][9][10]

  • Fractional Distillation: This technique can be effective if there is a sufficient difference in the boiling points of the isomers.[11][12][13][14][15]

The choice of method depends on the required purity, the scale of the separation, and the available equipment.

Q3: How can I determine the cis/trans ratio in my 4-Decene sample?

Several analytical techniques can be employed to accurately quantify the cis/trans isomer ratio:

  • Gas Chromatography (GC): This is one of the most common and accurate methods. The two isomers will have slightly different retention times on a suitable capillary column, allowing for their separation and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for this purpose. The chemical shifts of the vinylic protons in the cis and trans isomers are typically different, allowing for integration and ratio determination.[16]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The C-H out-of-plane bending vibrations for cis and trans double bonds appear at different frequencies (typically around 675-730 cm⁻¹ for cis and 960-975 cm⁻¹ for trans), which can be used for qualitative and sometimes quantitative analysis.

Troubleshooting Guide

Scenario 1: My fractional distillation is not providing adequate separation of the cis and trans isomers.

Potential Cause & Solution:

  • Insufficient Boiling Point Difference: The boiling points of cis- and this compound are very close. While the trans isomer generally has a slightly lower boiling point due to its more linear shape allowing for less efficient packing and weaker van der Waals forces, this difference may not be sufficient for effective separation with a standard distillation setup.[1][17][18]

  • Inefficient Fractionating Column: The efficiency of the fractionating column, measured in theoretical plates, is crucial for separating components with close boiling points.[13]

Troubleshooting Steps:

  • Verify Boiling Points: Obtain accurate boiling point data for cis- and this compound. The boiling point of 5-Decene is listed as 170°C.[17]

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.[13]

  • Optimize Reflux Ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount of condensate collected as distillate) can improve separation but will also increase the distillation time.

  • Consider Azeotropic Distillation: In some cases, the addition of an entrainer that forms an azeotrope with one of the isomers can facilitate separation.[19]

Data Summary: Physicochemical Properties of 4-Decene Isomers

Propertycis-4-DeceneThis compoundRationale for Difference
Molecular Weight140.27 g/mol [20]140.27 g/mol Identical molecular formula.
Boiling PointExpected to be slightly higherExpected to be slightly lowercis isomers are generally more polar, leading to stronger intermolecular dipole-dipole interactions.[17][18]
Melting PointExpected to be lowerExpected to be higherThe more linear shape of the trans isomer allows for better packing in the crystal lattice.[17][18]
Dipole MomentSmall, non-zeroClose to zeroBond dipoles do not cancel out in the cis configuration.[16][17]
Scenario 2: I am observing isomerization of my this compound during purification.

Potential Cause & Solution:

  • Thermal Isomerization: High temperatures, especially in the presence of acidic or basic catalysts, can promote the isomerization of alkenes.[21][22][23][24]

  • Photochemical Isomerization: Exposure to UV light can also induce cis-trans isomerization.

  • Catalyst-Induced Isomerization: Traces of catalysts from the synthesis step can cause isomerization during workup or purification.

Troubleshooting Steps:

  • Lower Purification Temperature: If using distillation, consider vacuum distillation to lower the boiling point and reduce the risk of thermal isomerization.

  • Protect from Light: Store and handle the sample in amber vials or protect it from direct light.

  • Neutralize the Sample: Before purification, wash the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) and then with water to remove any acidic impurities.

  • Use Inert Atmosphere: Performing the purification under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other side reactions that might be catalyzed by air.

Detailed Experimental Protocols

Protocol 1: Purification of this compound using Argentation Chromatography

Argentation chromatography is a powerful technique that exploits the reversible formation of a π-complex between silver ions and the double bond of an alkene.[5][6][7] cis-Alkenes, being more sterically hindered, generally form weaker complexes with silver ions and therefore elute faster than their trans counterparts.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Silver nitrate (AgNO₃)

  • Hexane (or pentane)

  • Ethyl acetate (or diethyl ether)

  • Crude this compound containing cis-isomer impurity

  • Chromatography column

  • Rotary evaporator

Procedure:

  • Preparation of the Silver Nitrate-Impregnated Silica Gel:

    • Dissolve silver nitrate in deionized water or methanol to create a saturated solution.

    • In a round-bottom flask, add the silica gel.

    • Slowly add the silver nitrate solution to the silica gel while swirling to ensure even coating. The amount of silver nitrate is typically 10-20% by weight of the silica gel.

    • Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.

    • Activate the silver nitrate-impregnated silica gel by heating it in an oven at 100-120 °C for several hours.

    • Crucially, protect the silver nitrate-impregnated silica gel from light at all times as it is light-sensitive.

  • Column Packing:

    • Pack a chromatography column with the prepared stationary phase using a slurry method with hexane.

  • Chromatography:

    • Dissolve the crude 4-Decene mixture in a minimal amount of hexane.

    • Load the sample onto the column.

    • Elute the column with a non-polar solvent system, such as a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration).

    • Collect fractions and analyze them by GC or TLC to determine the isomer ratio.

    • The trans-isomer will elute after the cis-isomer.

  • Solvent Removal:

    • Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Workflow for Argentation Chromatography

Argentation_Chromatography cluster_prep Stationary Phase Preparation cluster_chrom Chromatographic Separation cluster_analysis Analysis & Isolation Silica Silica Gel Impregnation Impregnation Silica->Impregnation AgNO3_sol AgNO3 Solution AgNO3_sol->Impregnation Activation Activation (Heat) Impregnation->Activation Ag_Silica AgNO3-Silica Gel Activation->Ag_Silica Column_Packing Column Packing Ag_Silica->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Analysis Fraction Analysis (GC/TLC) Fraction_Collection->Analysis Pooling Pooling Pure Fractions Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound using argentation chromatography.

Protocol 2: Purification of this compound using Preparative Gas Chromatography (Prep-GC)

Preparative GC is an excellent choice for obtaining high-purity isomers, especially for volatile compounds.[8][9][10] The principle is the same as analytical GC, but on a larger scale to allow for the collection of separated components.

Materials:

  • Preparative gas chromatograph equipped with a suitable column (e.g., a non-polar or medium-polarity column)

  • Crude this compound

  • Collection traps (cooled with liquid nitrogen or a dry ice/acetone bath)

Procedure:

  • Method Development (Analytical Scale):

    • First, develop an analytical GC method that provides good separation between cis- and this compound.

    • Optimize the temperature program, carrier gas flow rate, and injection volume.

  • Preparative GC Setup:

    • Install a preparative-scale column in the GC.

    • Set up the collection traps at the outlet of the column.

  • Injection and Separation:

    • Inject a larger volume of the crude 4-Decene mixture onto the column. The injection volume will depend on the capacity of the column.

    • Run the optimized temperature program.

    • Monitor the chromatogram in real-time.

  • Fraction Collection:

    • As the peak corresponding to the this compound begins to elute, divert the column effluent to a cooled collection trap.

    • Switch the effluent to waste or another trap before the cis-isomer elutes.

    • Multiple injections may be necessary to collect a sufficient amount of the pure product.

  • Product Recovery:

    • Allow the collection trap to warm to room temperature and collect the condensed pure this compound.

Logical Diagram for Method Selection

Method_Selection start Start: cis/trans Mixture bp_diff Sufficient Boiling Point Difference? start->bp_diff scale Scale of Separation? bp_diff->scale No distillation Fractional Distillation bp_diff->distillation Yes purity High Purity Required? scale->purity Small argentation Argentation Chromatography scale->argentation Large purity->argentation No prep_gc Preparative GC purity->prep_gc Yes

Caption: Decision tree for selecting a purification method for this compound.

References

  • Argentation chromatography. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Zuo, H.-L., Yang, F.-Q., Huang, W.-H., & Xia, Z.-N. (2012). Preparative Gas Chromatography and Its Applications. Journal of Chromatographic Science, 51(5), 438–446. [Link]

  • Nikolova-Damyanova, B. (2016). Chromatography with silver nitrate. ResearchGate. [Link]

  • BenchChem. (2025).
  • Zuo, H.-L., Yang, F.-Q., Zhang, X.-M., & Xia, Z.-N. (2012). Separation of cis- and trans-asarone from Acorus tatarinowii by preparative gas chromatography. Journal of Analytical Methods in Chemistry, 2012, 956328. [Link]

  • Valenzuela, S. A., Crory, H. S. N., Yao, C.-Y., Howard, J. R., Saucedo, G., Silva, A. P., & Anslyn, E. V. (2021). A Colorimetric Method for Quantifying Cis and Trans Alkenes Using an Indicator Displacement Assay. Angewandte Chemie International Edition, 60(28), 15358–15362. [Link]

  • Williams, C. M. (2015). Chromatography with Silver Nitrate. The University of Queensland. [Link]

  • National Center for Biotechnology Information. (n.d.). cis-4-Decene. PubChem. Retrieved January 13, 2026, from [Link]

  • Phillips, D. R. (1975). U.S. Patent No. 3,880,925. U.S.
  • Kimberlin, C. N. (1958). U.S. Patent No. 2,850,549. U.S.
  • Karagounis, G., & Lippold, G. (1959). The separation of optical isomers by gas chromatography. Naturwissenschaften, 46(4), 145. [Link]

  • Quora. (2019). Are alkenes produced using fractional distillation?[Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. [Link]

  • McGaw, E. A., & Nester, E. W. (2016). Argentation chromatography for the separation of polycyclic aromatic compounds according to ring number. ResearchGate. [Link]

  • Kim, L., Tuck, K. L., & Marriott, P. J. (n.d.). Preparative Gas Chromatography (Prep-GC). Monash University. [Link]

  • Wheelock, C. E., Wheelock, Å. M., & Hammock, B. D. (2008). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. Methods in molecular biology (Clifton, N.J.), 436, 103–128.
  • Chemistry Notes. (2021). Determination of configuration of cis and trans isomers. [Link]

  • Sowell, A. L., Huff, D. L., Gunter, E. W., & Driskell, W. J. (1991). Comparison of Liquid Chromatographic Methods for Determination of Cis-Trans Isomers of 0-Carotene. Journal of the Association of Official Analytical Chemists, 74(3), 434–438.
  • Mander, L. N. (2001). Chromatography with silver nitrate. Tetrahedron, 57(3), 425–447. [Link]

  • Wang, C., & Liu, Y. (2017). Catalytic Isomerization of Olefins and Their Derivatives: A Brief Overview. ResearchGate. [Link]

  • Save My Exams. (2024). Fractional Distillation of Crude Oil (AQA A Level Chemistry): Revision Note. [Link]

  • LibreTexts. (2019). 10.4: Physical Properties. Chemistry LibreTexts. [Link]

  • LibreTexts. (2021). 5.3: Fractional Distillation. Chemistry LibreTexts. [Link]

  • Zhang, Z., & Liu, Y. (2023). Stereospecific positional alkene isomerization enables bidirectional central-to-axial chirality transfer. Nature Communications, 14(1), 4496. [Link]

  • Rintoul, E. (2014, May 19). AQA A-Level Chemistry - Fractional Distillation and Cracking [Video]. YouTube. [Link]

  • Longdom Publishing. (2021). Cis-Trans Isomers and its Differences in Properties. [Link]

  • Chen, J., & Xu, X. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of pharmaceutical and biomedical analysis, 37(2), 369–373. [Link]

  • Grotjahn, D. (n.d.). Catalyst for rapid and selective alkene isomerization. San Diego State University. [Link]

  • Guerrero, A. (n.d.). Simple and fractional distillations [Video]. Khan Academy. [Link]

  • Chen, Z., & Liu, Y. (2018). Olefin Functionalization/Isomerization Enables Stereoselective Alkene Synthesis. Journal of the American Chemical Society, 140(40), 12894–12899. [Link]

  • LibreTexts. (2023). 25.3: Homogeneous Catalysis - Alkene (Olefin) and Alkyne Metathesis. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Decene. PubChem. Retrieved January 13, 2026, from [Link]

  • MSJChem. (2015, September 10). 20.3 Physical properties of cis-trans isomers (HL) [Video]. YouTube. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Cis and Trans Isomers. BenchChem.
  • LibreTexts. (2024). 7.5: Cis-Trans Isomerism in Alkenes. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Cis and Trans Isomers. [Link]

  • Organic Chemistry Simplified. (2024, September 1). Identifying and Naming Cis and Trans Alkenes | Organic Chemistry Simplified! [Video]. YouTube. [Link]

  • Torii, S., Uneyama, K., & Maruyama, H. (1996). U.S. Patent No. 5,532,421. U.S.
  • BenchChem. (2025). Minimizing cis-isomer formation in trans-2-Decene synthesis. BenchChem.
  • Heinzelman, R. V. (1950). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Western Michigan University. [Link]

Sources

Technical Support Center: Synthesis of trans-4-Decene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-4-Decene. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Section 1: Horner-Wadsworth-Emmons (HWE) Reaction - The Recommended Path to this compound

The Horner-Wadsworth-Emmons (HWE) reaction is our recommended method for the synthesis of this compound due to its high stereoselectivity for (E)-alkenes and the operational simplicity of byproduct removal.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is the HWE reaction preferred over the traditional Wittig reaction for synthesizing this compound?

A1: The preference for the HWE reaction lies in its superior stereoselectivity and easier purification. The phosphonate-stabilized carbanions used in the HWE reaction predominantly yield (E)-alkenes.[1][4] In contrast, the traditional Wittig reaction with non-stabilized ylides tends to produce (Z)-alkenes.[5][6] While stabilized ylides in the Wittig reaction can favor the (E)-isomer, the HWE reaction is generally more reliable for high trans selectivity.[5]

Furthermore, the primary phosphorus-containing byproduct of the HWE reaction is a dialkylphosphate salt, which is water-soluble and easily removed by a simple aqueous extraction.[1][2] The byproduct of the Wittig reaction, triphenylphosphine oxide, can be challenging to separate from the desired alkene, often requiring chromatography.

Q2: What are the common starting materials for the HWE synthesis of this compound?

A2: To synthesize this compound, you would typically react a phosphonate with an aldehyde. A logical retrosynthetic disconnection of this compound points to two primary routes:

  • Route A: Reacting the carbanion of diethyl pentylphosphonate with pentanal.

  • Route B: Reacting the carbanion of diethyl butylphosphonate with hexanal.

Both routes are viable, and the choice may depend on the commercial availability and stability of the starting materials.

Q3: What are the expected byproducts in an HWE synthesis of this compound?

A3: The main byproducts are:

  • cis-4-Decene: Although the HWE reaction has a strong preference for the trans isomer, small amounts of the cis isomer can be formed.[1]

  • Dialkylphosphate Salt: This is the water-soluble phosphorus byproduct (e.g., diethyl phosphate).[1][2]

  • Unreacted Starting Materials: Incomplete reactions will leave residual aldehyde and phosphonate.

  • Side products from the base: Depending on the base and solvent used, side reactions can occur. For example, using a strong base like NaH requires an inert atmosphere and careful handling.[2]

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low yield of 4-Decene 1. Incomplete deprotonation of the phosphonate. 2. Aldehyde degradation (oxidation or polymerization). 3. Steric hindrance.1. Ensure the base is fresh and the reaction is under anhydrous conditions. Consider a stronger base if necessary. 2. Use freshly distilled aldehyde. 3. While less of an issue with aldehydes, ensure the reaction temperature is appropriate to overcome any activation energy barrier.
Poor trans:cis selectivity 1. Reaction conditions not optimized. 2. Nature of the phosphonate reagent.1. The stereoselectivity of the HWE reaction is generally high for the (E)-isomer due to thermodynamic control.[4] Ensure the reaction is allowed to reach equilibrium. 2. Certain modified phosphonates can alter stereoselectivity. For high (E) selectivity, standard diethyl or dimethyl phosphonates are recommended.[2]
Difficulty in removing the phosphorus byproduct Incorrect workup procedure.The dialkylphosphate salt is water-soluble. Perform multiple extractions with water or a mild aqueous base to ensure its complete removal.[1][2]

Section 2: Alternative Synthetic Routes and Their Common Pitfalls

While the HWE reaction is recommended, other methods can produce this compound. It is crucial to be aware of their inherent challenges and byproducts.

The Wittig Reaction (Schlosser Modification)

To achieve high trans selectivity with a standard Wittig reaction, the Schlosser modification is necessary.[6][7]

Q: How does the Schlosser modification work and what are its byproducts?

A: The Schlosser modification involves the use of excess lithium salts to trap the initial betaine intermediate.[7] Subsequent deprotonation and protonation steps lead to the more stable threo-betaine, which then eliminates to form the (E)-alkene.[7]

Common Byproducts:

  • cis-4-Decene: If the reaction conditions are not carefully controlled, the kinetically favored cis product may still be a significant byproduct.

  • Triphenylphosphine oxide: A notoriously difficult byproduct to remove from nonpolar products like alkenes.

  • Byproducts from excess base: The use of strong bases like phenyllithium can lead to side reactions if not handled correctly.

The McMurry Reaction

The McMurry reaction involves the reductive coupling of two carbonyl compounds.[8] For this compound, this would typically involve the homocoupling of pentanal.

Q: What are the primary byproducts of a McMurry coupling of pentanal?

A: The McMurry reaction can be effective for symmetrical alkenes, but it is not without its challenges.

Common Byproducts:

  • Pinacol (5,6-Decanediol): This is formed from the coupling of the ketyl radicals without the subsequent deoxygenation step.[8][9] This is often the major byproduct if the reaction temperature is not sufficiently high.

  • cis-4-Decene: The McMurry reaction can produce a mixture of cis and trans isomers.[10]

  • Titanium oxides: The low-valent titanium reagent is oxidized during the reaction, forming various titanium oxides that must be removed during workup.

Alkene Metathesis

Cross-metathesis of two smaller alkenes is a modern approach to alkene synthesis. To form 4-decene, one could react 1-hexene with 1-pentene using a Grubbs-type catalyst.

Q: What is the major challenge with cross-metathesis for synthesizing this compound?

A: The primary challenge is the lack of selectivity, which leads to a complex mixture of products.[11]

Common Byproducts:

  • Homodimers: The self-metathesis of 1-hexene will produce 5-decene, and the self-metathesis of 1-pentene will produce 4-octene.[11]

  • Ethylene: The self-metathesis of terminal alkenes produces ethylene gas.[11]

  • cis-4-Decene: Metathesis reactions often yield a mixture of (E) and (Z) isomers, with the ratio depending on the catalyst and conditions.[12]

  • Isomerized starting materials and products: The catalyst can sometimes isomerize the double bonds of both the starting materials and products, leading to a more complex product mixture.[13]

Section 3: Experimental Protocols and Diagrams

Protocol 1: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol outlines the synthesis of this compound from diethyl pentylphosphonate and pentanal.

Step-by-Step Methodology:

  • Preparation of the Phosphonate Carbanion: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

  • Add sodium hydride (NaH) as a 60% dispersion in mineral oil to the THF.

  • Slowly add diethyl pentylphosphonate dropwise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the carbanion is indicated by the cessation of hydrogen gas evolution.

  • Reaction with Aldehyde: Cool the reaction mixture back to 0 °C.

  • Add freshly distilled pentanal dropwise to the phosphonate carbanion solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with water and brine. The aqueous washes will remove the water-soluble diethyl phosphate byproduct.[1][2]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to separate this compound from any residual starting materials and the cis isomer.

Workflow and Byproduct Formation Diagrams

HWE_Synthesis cluster_reactants Reactants cluster_products Products & Byproducts Pentanal Pentanal Reaction HWE Reaction Pentanal->Reaction Phosphonate Diethyl Pentylphosphonate Base NaH in THF Phosphonate->Base Deprotonation Carbanion Phosphonate Carbanion Base->Carbanion Carbanion->Reaction TransDecene This compound (Major) Reaction->TransDecene CisDecene cis-4-Decene (Minor) Reaction->CisDecene Phosphate Diethyl Phosphate (Water-Soluble) Reaction->Phosphate Metathesis_Byproducts cluster_products Potential Products Reactants 1-Hexene + 1-Pentene (with Grubbs Catalyst) Desired This compound cis-4-Decene Reactants->Desired Cross-Metathesis HomoHexene trans-5-Decene cis-5-Decene (from 1-Hexene homodimerization) Reactants->HomoHexene Self-Metathesis HomoPentene trans-4-Octene cis-4-Octene (from 1-Pentene homodimerization) Reactants->HomoPentene Self-Metathesis Ethylene Ethylene Reactants->Ethylene

Caption: Byproduct formation in cross-metathesis.

Section 4: Purification of this compound

Q: How can I effectively separate this compound from its cis isomer?

A: The separation of cis and trans isomers can be challenging due to their similar physical properties.

  • Fractional Distillation: If the reaction is performed on a large scale, fractional distillation can be effective, as there is typically a small difference in boiling points between cis and trans isomers.

  • Column Chromatography: For laboratory scale, flash column chromatography on silica gel is the most common method. The separation relies on the slight difference in polarity between the two isomers. The less polar trans isomer will generally elute before the slightly more polar cis isomer. Impregnating the silica gel with silver nitrate (AgNO₃) can enhance the separation, as the silver ions interact differently with the cis and trans double bonds.

  • Crystallization: In some cases, purification can be achieved by converting the alkene mixture to a solid derivative, which can be purified by recrystallization, followed by regeneration of the alkene. [14]

References

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]

  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

  • Organic Chemistry Portal. Schlosser Modification. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Wikipedia. (2023). Wittig reaction. [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]

  • Wikipedia. (2023). McMurry reaction. [Link]

  • Grokipedia. McMurry reaction. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • Google Patents.
  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. YouTube. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Cross Metathesis. [Link]

  • Organic Chemistry Portal. McMurry Reaction. [Link]

  • ResearchGate. (2022). Recent advances of carbonyl olefination via McMurry coupling reaction. [Link]

  • Organic Chemistry Portal. trans-Alkene synthesis by olefination or metathesis. [Link]

  • ResearchGate. (2009). The McMurry Coupling and Related Reactions. [Link]

  • Ueda, Y. (2011). Catalytic Z-selective Olefin Cross-metathesis for Natural Product Synthesis. [Link]

  • MDPI. (2021). 1H NMR Analysis of the Metathesis Reaction between 1-Hexene and (E)-Anethole Using Grubbs 2nd Generation Catalyst. [Link]

  • ResearchSpace@UKZN. (2010). METATHESIS OF 1-HEXENE OVER HETEROGENEOUS TUNGSTEN-BASED CATALYSTS. [Link]

  • Google Patents. CN107011136B - Synthesis method of trans-4-decenal.
  • University of Illinois. (2008). Olefin Cross Metathesis. [Link]

  • Google Patents. US6878848B2 - Process for converting a cis-trans mixture of substituted benzylidene amines into the pure cis isomer.
  • Google Patents. US3642885A - Isomerization of cis-cis or cis-trans-2 4-hexadienoic acids to sorbic acid.

Sources

Technical Support Center: Stereoselective Reactions of trans-4-Decene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving stereoselectivity in reactions involving trans-4-decene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled synthesis. Here, we move beyond simple protocols to explore the underlying principles that govern stereochemical outcomes, providing you with the knowledge to troubleshoot and optimize your reactions effectively.

Part 1: Foundational Concepts in Stereocontrol for a Symmetric Alkene

This compound is a simple, non-functionalized, prochiral alkene. Achieving stereoselectivity in reactions with this substrate is almost entirely dependent on reagent control or catalyst control , as the substrate itself offers no inherent facial bias.[1] The core challenge is to create a transient chiral environment around the double bond, forcing the incoming reagents to attack one face of the alkene preferentially over the other.

Frequently Asked Question: Why is achieving high stereoselectivity with this compound challenging?

Answer: The primary challenge arises from the substrate's symmetry and lack of functional groups. Unlike allylic alcohols or α,β-unsaturated carbonyls, this compound has no directing groups to coordinate with a chiral catalyst. Therefore, selectivity relies solely on the catalyst's ability to differentiate between the two prochiral faces (the Re and Si faces) of the double bond based on subtle steric and electronic interactions. This necessitates highly organized transition states, which can be sensitive to reaction conditions.

Part 2: Reaction-Specific Troubleshooting Guides

This section provides detailed troubleshooting for common stereoselective transformations of this compound.

Guide 1: Asymmetric Dihydroxylation (AD)

The Sharpless Asymmetric Dihydroxylation is a powerful method for converting alkenes into chiral vicinal diols with high enantioselectivity.[2][3] The reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD).[4]

Answer: Low enantiomeric excess in a Sharpless AD reaction is a common issue that can be traced to several factors. A systematic troubleshooting approach is crucial.[5]

Potential Causes & Solutions:

  • Secondary Catalytic Cycle: The most common culprit is the unwanted "second cycle," where the osmium(VI) intermediate is re-oxidized before the diol product is released. This leads to a non-enantioselective dihydroxylation pathway.[2]

    • Solution: Increase the concentration of the chiral ligand. Using the pre-packaged AD-mix preparations, which contain an optimized amount of ligand, is highly recommended. If preparing the mixture yourself, try doubling the molar ratio of the ligand relative to osmium.

  • Reaction Temperature: Higher temperatures can decrease selectivity by providing enough energy to overcome the small difference in activation energies between the two diastereomeric transition states.

    • Solution: Run the reaction at a lower temperature. For many substrates, 0°C is optimal. If the reaction is sluggish, it can be cooled to 0°C after the initial mixing at room temperature.

  • Improper Stoichiometry or Reagent Purity: The stoichiometry of the co-oxidant (K₃Fe(CN)₆) and other additives is critical.[2] Impurities in the alkene or solvent can also interfere with the catalyst.

    • Solution: Use the commercially available AD-mixes (AD-mix-α or AD-mix-β) as they contain precisely measured amounts of all reagents.[2] Ensure your this compound is pure and the t-butanol/water solvent system is prepared correctly.

  • Slow Hydrolysis Step: For sterically hindered alkenes, the hydrolysis of the osmate ester intermediate can be slow, allowing the competing non-selective pathway to dominate.

    • Solution: Add methanesulfonamide (CH₃SO₂NH₂) to the reaction mixture. This additive acts as a general acid catalyst, accelerating the hydrolysis step and improving the turnover rate of the primary, enantioselective cycle.[2]

  • To a stirred solution of t-butanol (5 mL) and water (5 mL) at room temperature, add AD-mix-β (1.4 g).

  • Stir the mixture until both phases are clear and a pale yellow-green color is obtained.

  • Cool the mixture to 0°C in an ice bath.

  • Add this compound (140 mg, 1 mmol).

  • Stir vigorously at 0°C for 24 hours. The reaction progress can be monitored by TLC.

  • After completion, add solid sodium sulfite (1.5 g) and stir for 1 hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the (4R,5R)-decane-4,5-diol.

  • Determine the enantiomeric excess via chiral HPLC or by derivatization with a chiral agent.

ReagentChiral Ligand ComponentPredicted Product from this compound
AD-mix-α (DHQ)₂PHAL(4S,5S)-decane-4,5-diol
AD-mix-β (DHQD)₂PHAL(4R,5R)-decane-4,5-diol

The stereochemical outcome can be reliably predicted using the Sharpless mnemonic. The alkene is viewed as being held in a binding pocket, and the reagent attacks from a specific face depending on the ligand used.

G Sharpless AD Mnemonic for trans-Alkenes cluster_ligand Ligand Control cluster_outcome Facial Selectivity AD_mix_beta AD-mix-β (DHQD)₂PHAL Top_Face Top-Face Attack (β-face) AD_mix_beta->Top_Face Leads to AD_mix_alpha AD-mix-α (DHQ)₂PHAL Bottom_Face Bottom-Face Attack (α-face) AD_mix_alpha->Bottom_Face Leads to caption Ligand choice dictates facial attack in Sharpless AD.

Caption: Ligand choice dictates facial attack in Sharpless AD.

Guide 2: Asymmetric Epoxidation

For an unfunctionalized alkene like this compound, achieving enantioselective epoxidation requires a chiral catalyst that does not rely on coordinating functional groups. Methods like the Jacobsen-Katsuki or Shi epoxidation are often employed.

Answer: Standard epoxidation with reagents like m-CPBA is stereospecific but not enantioselective.[6] Since this compound is prochiral, this reaction will produce a racemic mixture of (4R,5R)- and (4S,5S)-4,5-epoxydecane. To induce enantioselectivity, you must use a chiral catalyst or reagent.

Strategies for Enantioselective Epoxidation:

  • Chiral Dioxoruthenium(VI) Porphyrins: These catalysts have shown effectiveness in the enantioselective epoxidation of trans-disubstituted alkenes, achieving moderate to good enantiomeric excess.[7]

  • Shi Epoxidation: This method uses a fructose-derived chiral ketone as the catalyst and Oxone as the oxidant. It is particularly effective for trans-disubstituted and trisubstituted alkenes.[8]

  • Kinetic Resolution: If you have a racemic mixture of the epoxide, you can perform a kinetic resolution. This involves reacting the mixture with a chiral reagent that reacts faster with one enantiomer, leaving the other enantiomer enriched.[9] For example, enzymatic hydrolysis or reaction with a chiral nucleophile can be used.

This workflow provides a general approach to diagnosing and solving issues with stereoselectivity.

Troubleshooting_Workflow start Low Stereoselectivity Observed (e.g., low ee% or dr) check_purity Verify Purity of All Components (Substrate, Solvent, Catalyst) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok Yes purify_reagents Action: Purify/Replace Reagents check_purity->purify_reagents No review_conditions Review Reaction Conditions (Temp, Conc, Stirring) conditions_ok Conditions Optimal review_conditions->conditions_ok Yes optimize_temp Action: Screen Lower Temperatures & Vary Concentration review_conditions->optimize_temp No check_catalyst Assess Catalyst/Ligand (Age, Handling, Loading) catalyst_ok Catalyst Active check_catalyst->catalyst_ok Yes replace_catalyst Action: Use Fresh Catalyst/Ligand & Ensure Inert Handling check_catalyst->replace_catalyst No purity_ok->review_conditions conditions_ok->check_catalyst end Re-run Experiment & Analyze catalyst_ok->end Problem may be inherent to system. Consider alternative method. purify_reagents->end optimize_temp->end replace_catalyst->end

Caption: General workflow for troubleshooting low stereoselectivity.

Guide 3: Asymmetric Catalytic Hydrogenation

Catalytic hydrogenation of an alkene is stereospecifically a syn-addition, where both hydrogen atoms add to the same face of the double bond.[10][11] To achieve enantioselectivity with this compound, a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., BINAP), is required.

Answer: Obtaining a racemic product means your catalyst is not inducing any facial selectivity. This points to a problem with the chiral catalyst system itself.

Potential Causes & Solutions:

  • Achiral Catalyst: Ensure you are not using a standard heterogeneous catalyst like Pd/C, PtO₂, or Raney Nickel. These are achiral and will always produce a racemic mixture from a prochiral alkene.[10] You must use a homogeneous chiral catalyst system (e.g., [Rh(COD)(R,R-Me-DuPhos)]⁺BF₄⁻).

  • Catalyst Poisoning: Homogeneous catalysts are extremely sensitive to impurities. Sulfur compounds, peroxides, or even residual reagents from the synthesis of the alkene can act as poisons, deactivating the catalyst.

    • Solution: Purify the this compound substrate meticulously, for instance by passing it through a short plug of activated alumina. Use high-purity, degassed solvents. Ensure the hydrogen gas is of high purity.

  • Improper Catalyst Handling: Many chiral phosphine ligands and their metal complexes are air-sensitive. Oxidation of the phosphine ligand will destroy its chirality and catalytic activity.

    • Solution: Handle the catalyst and prepare the reaction under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Incorrect Pressure or Temperature: The optimal conditions for enantioselectivity are highly dependent on the specific catalyst and substrate.

    • Solution: Consult the literature for the specific chiral catalyst you are using. Often, lower pressures and temperatures can enhance selectivity, although this may come at the cost of reaction rate. A screening of conditions may be necessary.[12]

References

  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

  • Kinetic resolution. Wikipedia. [Link]

  • Towards a general model for protein–substrate stereoselectivity. PMC - NIH. [Link]

  • Asymmetric Dihydroxylation of Alkenes. Organic Reactions. [Link]

  • Catalytic Asymmetric Dihydroxylation of Alkenes Induced by Polymeric Chiral Ligands. National Library of Medicine. [Link]

  • Chiral Alcohols from Alkenes and Water: Directed Evolution of a Styrene Hydratase. National Library of Medicine. [Link]

  • Sharpless asymmetric dihydroxylation. Wikipedia. [Link]

  • Stereoselective Synthesis of Axially Chiral Allenes and Styrenes via Chiral Phosphoric Acid Catalysis: An Overview. ACS Publications. [Link]

  • Asymmetric Dihydroxylation of Alkenes. ResearchGate. [Link]

  • Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis. PMC - NIH. [Link]

  • Dynamic Kinetic Resolutions. Macmillan Group. [Link]

  • Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]

  • Dynamic kinetic resolution in asymmetric synthesis. Wikipedia. [Link]

  • Enantioselective epoxidation of trans-disubstituted alkenes by D>2>-symmetric chiral dioxoruthenium(VI) porphyrins. PolyU Scholars Hub. [Link]

  • Effect of Substrates, Leaving Group and the Solvent Polarity on the Reactivity. Dalal Institute. [Link]

  • Substrate-controlled stereoselectivity in the Yamamoto aldol reaction. RSC Publishing. [Link]

  • Substrate-controlled stereoselectivity in the Yamamoto aldol reaction | Request PDF. ResearchGate. [Link]

  • Dihydroxylation of Alkenes. Chemistry LibreTexts. [Link]

  • Epoxidation of Alkenes. Chemistry LibreTexts. [Link]

  • Diastereoselective Episulfidation of Strained Cyclic Alkenes by a Thiophene Endoperoxide versus Epoxidation by Dimethyldioxirane. ACS Publications. [Link]

  • Synthesis of epoxides. Organic Chemistry Portal. [Link]

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. MDPI. [Link]

  • A Multicatalytic Cascade for the Stereoselective Synthesis of 1,4-Chiral Nitro Alcohols. ACS Publications. [Link]

  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. [Link]

  • Catalytic Hydrogenation of Alkenes. YouTube. [Link]

  • Alkene Electrophilic Addition Reaction Stereoselectivity When Two New Asymmetric Centers Form. Chemistry Stack Exchange. [Link]

  • Epoxidation of Alkenes [with free study guide]. Organic chemistry. [Link]

  • Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation. YouTube. [Link]

  • Catalytic Asymmetric Di hydroxylation. University of York. [Link]

  • Chiral catalysts for enantioselective synthesis.
  • Regioselectivity, stereoselectivity, and stereospecificity (video). Khan Academy. [Link]

  • Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Master Organic Chemistry. [Link]

  • Stereoselectivity in catalytic hydrogenation. Chemistry Stack Exchange. [Link]

  • Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. Catalysis Science & Technology (RSC Publishing). [Link]

  • Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes! YouTube. [Link]

  • Key Concepts in Stereoselective Synthesis. [Link]

  • Asymmetric reactions_synthesis. [Link]

  • Sharpless Asymmetric Dihydroxylation Reaction. Andrew G Myers Research Group. [Link]

  • Stereochemistry of Alkene Hydrogenation. YouTube. [Link]

  • Asymmetric Synthesis. [Link]

  • Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. [Link]

  • Selected Diastereoselective Reactions: Ionic and Zwitterionic Cyclizations. ResearchGate. [Link]

  • Stereospecific and Stereoselective Reactions and Asymmetric Synthesis (Elementary Idea). YouTube. [Link]

Sources

Troubleshooting guide for Wittig reaction of trans-4-Decene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Wittig Reaction

Introduction

This guide provides advanced troubleshooting for the Wittig olefination, specifically targeting the synthesis of trans-4-Decene. This reaction involves a non-stabilized ylide, which presents unique challenges in controlling stereoselectivity. The following frequently asked questions address common pitfalls from reagent preparation to product purification, offering explanations grounded in reaction kinetics and mechanism to empower researchers in optimizing their synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of 4-Decene is unexpectedly low. What are the most common causes?

Low yields in a Wittig reaction can originate from multiple stages of the process. The most frequent culprits are inefficient ylide formation, ylide instability, or issues with the carbonyl coupling partner.[1]

A systematic approach is essential for diagnosis. Start by evaluating the integrity of your starting materials and reaction setup before investigating the more nuanced aspects of the reaction mechanism.

Troubleshooting Summary Table

Problem Area Potential Cause Recommended Solution & Explanation
Reagents & Setup Moisture or oxygen in the reaction.Ylides, especially non-stabilized ones, are highly sensitive to water and air, which will quench the ylide and form triphenylphosphine oxide (TPPO).[1][2] Ensure all glassware is flame- or oven-dried and the reaction is conducted under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.
Poor quality aldehyde (hexanal).Aldehydes can oxidize to carboxylic acids or polymerize upon storage.[1][3] Use freshly distilled or recently purchased hexanal. The presence of acid will neutralize the basic ylide.
Ylide Formation Incomplete deprotonation of the phosphonium salt.The pKa of the α-proton on the butyltriphenylphosphonium salt is high, requiring a very strong base.[2][4] Use potent bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[1][5] Ensure the base is fresh and has not been degraded by improper storage.
Ylide Stability Decomposition of the non-stabilized ylide before it can react.Non-stabilized ylides are highly reactive and can decompose over time.[1][6] A common strategy is to generate the ylide in situ at a low temperature (e.g., 0 °C or -78 °C) and then add the aldehyde directly to the freshly formed ylide solution.[1][7]
Reaction Conditions Steric hindrance.While less of an issue for hexanal, sterically hindered ketones can react very slowly or not at all, especially with less reactive ylides.[1][3] If adapting this procedure to a hindered system, consider the more nucleophilic Horner-Wadsworth-Emmons (HWE) reaction as an alternative.[1]

General Troubleshooting Workflow

Below is a logical workflow to diagnose low-yield issues.

Wittig_Troubleshooting cluster_problems Problem Diagnosis start Low Yield Observed check_reagents 1. Verify Reagent Quality - Anhydrous Solvents? - Fresh Aldehyde? - Active Base? start->check_reagents check_setup 2. Confirm Inert Atmosphere - Flame-dried glassware? - N₂ or Ar flush? check_reagents->check_setup Reagents OK check_ylide 3. Assess Ylide Formation - Correct strong base used? - Characteristic color change observed? check_setup->check_ylide Setup OK check_reaction 4. Review Reaction Conditions - Temperature control correct? - Sufficient reaction time? check_ylide->check_reaction Ylide Formation OK solution Optimize based on findings: - Redistill aldehyde - Use fresh base - Generate ylide in situ check_reaction->solution Conditions OK Schlosser_Mechanism reactants Ylide + Aldehyde syn_betaine syn-Betaine (Kinetic Product) reactants->syn_betaine Standard Wittig (Low Temp, Li⁺ free) anti_betaine anti-Betaine (Thermo. Product) reactants->anti_betaine Stabilized Ylide Path (for comparison) cis_alkene cis-4-Decene syn_betaine->cis_alkene Fast Collapse beta_oxido β-oxido Ylide (Equilibrating Intermediate) syn_betaine->beta_oxido 1. Add PhLi/-78°C (Deprotonation) trans_alkene This compound anti_betaine->trans_alkene Warm & Collapse beta_oxido->anti_betaine 2. Add t-BuOH (Protonation)

Caption: Kinetic (cis) vs. Thermodynamic (trans) control in the Wittig reaction.

Experimental Protocol: Schlosser Modification for this compound

  • Phosphonium Salt Preparation: In a flame-dried, two-neck round-bottom flask under N₂, suspend butyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.05 eq) dropwise. A deep red or orange color should develop, indicating ylide formation. [1]Stir for 30 minutes at this temperature.

  • Betaine Formation: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Slowly add a solution of hexanal (1.0 eq) in anhydrous THF. Stir for 1 hour at -78 °C. At this stage, the lithium-complexed syn-betaine is the major species. [8]4. Equilibration: While maintaining the temperature at -78 °C, add a second equivalent of n-butyllithium or phenyllithium (1.05 eq) dropwise. Stir for an additional 30 minutes. This forms the β-oxido ylide.

  • Protonation: Add pre-cooled tert-butanol (1.2 eq) to the mixture at -78 °C to protonate the β-oxido ylide, selectively forming the anti-betaine.

  • Collapse to Alkene: Remove the cold bath and allow the reaction to slowly warm to room temperature. Stir for 2-4 hours or until TLC indicates consumption of the aldehyde.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). [1]Extract the product with diethyl ether, dry the organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Q3: I'm having trouble with the first step: forming the butyltriphenylphosphonium salt. What could be wrong?

The formation of the phosphonium salt is a standard SN2 reaction between triphenylphosphine and an alkyl halide. [9][10]It is generally a high-yielding reaction, but issues can arise.

  • Choice of Halide: The reaction works best with primary alkyl halides like 1-bromobutane. [2][9]Secondary halides are much slower and often give poor yields, while tertiary halides do not work due to steric hindrance promoting elimination. [2]While 1-chlorobutane can be used, the reaction is significantly slower than with the bromide or iodide. If using a chloride, the addition of a catalytic amount of sodium iodide (NaI) can accelerate the reaction via the Finkelstein reaction. [11]* Reaction Time and Temperature: The reaction can be slow and may require heating (e.g., refluxing in toluene or acetonitrile) for several hours to days to go to completion. [12]Monitor the reaction by taking a small aliquot, dissolving it in CDCl₃, and checking the ³¹P NMR. The starting triphenylphosphine has a chemical shift around -5 ppm, while the phosphonium salt appears around +25 ppm.

  • Purification: The phosphonium salt is a solid that often precipitates from the reaction mixture upon cooling. [12]It can be purified by washing with a nonpolar solvent (like diethyl ether) to remove any unreacted triphenylphosphine or alkyl halide, followed by recrystallization if necessary. [12]

Q4: The ylide formation step seems inefficient. How can I confirm its formation and what are common pitfalls?

This step is critical and highly sensitive to reaction conditions.

  • Confirmation of Ylide Formation: The most obvious sign is a distinct color change. When a strong base like n-BuLi is added to the white suspension of the phosphonium salt in THF, a deep color—typically orange, red, or deep purple—should appear. [1]This color is characteristic of the phosphonium ylide. The absence of this color strongly suggests a problem.

  • Base Strength: As mentioned in Q1, the base must be strong enough. n-BuLi, NaH, NaNH₂, and KOtBu are common choices. [5][9]Weaker bases like NaOH or other alkoxides are generally insufficient for non-stabilized ylides. [13]* Water Contamination: This is the most common reason for failure. The ylide is a strong base and will be instantly protonated by any water present. [2]This not only consumes the ylide but also the strong base used to generate it. Always use anhydrous solvents and flame-dried glassware.

  • Temperature: For non-stabilized ylides, it is best to form them at a controlled temperature (e.g., 0 °C) to minimize decomposition before adding the aldehyde. [7]

Q5: Purification is difficult; the triphenylphosphine oxide (TPPO) is co-eluting with my product. What are the best purification strategies?

Separating the nonpolar alkene product from the moderately polar triphenylphosphine oxide (TPPO) is a classic challenge in Wittig chemistry. [14]

  • Flash Column Chromatography: This is the most common method. Since this compound is a nonpolar hydrocarbon, you can often elute it from a silica gel column using a very nonpolar eluent, such as pure hexanes or pentane. [1]The more polar TPPO will remain on the column and can be flushed out later with a more polar solvent mixture (e.g., hexane/ethyl acetate). Careful selection of the solvent system and fraction collection is key.

  • Crystallization of TPPO: After the initial workup, concentrate the crude product. Add cold hexanes or pentane to the residue. The nonpolar alkene should remain in solution while the TPPO, which is less soluble in nonpolar solvents, may precipitate out. The solution can then be filtered through a plug of silica to remove the last traces of TPPO.

  • Chemical Conversion of TPPO: If chromatography fails, TPPO can be converted into a more easily separable derivative. One published method involves treating the crude mixture with oxalyl chloride or gaseous HCl. [12]This converts TPPO into a phosphonium salt, which can be removed with a simple aqueous wash or by filtration. This method should be approached with caution as the reagents are harsh and could potentially react with the desired product if it contains sensitive functional groups.

References

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]

  • Pandolfi, E. M. (2002). Solvent Effect in the Wittig Reaction Under Boden's Conditions. Synthetic Communications, 32(19), 2943-2949. [Link]

  • Chemistry LibreTexts. (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]

  • The Organic Chemist. (2021). Ylides & the Wittig Reaction | Carbon-Carbon Bond Formation Explained. YouTube. [Link]

  • J&K Scientific LLC. (2025). Wittig Reaction. [Link]

  • OpenStax. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Organic Chemistry. [Link]

  • Google Patents. (1995).
  • Organic Chemistry Portal. (n.d.). Schlosser Modification. [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]

  • Quora. (2015). What is the stereoselectivity of Wittig's reaction?. [Link]

  • ResearchGate. (2025). Stereoselectivity of the Wittig Reaction in Two-Phase System. [Link]

  • ResearchGate. (2025). (PDF) Solvent Effect in the Wittig Reaction Under Boden's Conditions. [Link]

  • Reddit. (2021). Influence of solvents on the stereochemistry of a Wittig Reaction product. [Link]

  • Reddit. (2021). Impact of solvent choice on the stereochemistry of Wittig Reaction Products. [Link]

  • Chemistry LibreTexts. (2023). Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

  • ChemTube3D. (n.d.). Stereoselective Wittig Reaction-Overview. [Link]

  • Royal Society of Chemistry. (2012). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. [Link]

  • Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. [Link]

  • University of Missouri–St. Louis. (n.d.). The Wittig Reaction: Preparation of trans-4,4'-bpe. [Link]

  • Maryanoff, B.E., & Reitz, A.B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

  • Google Patents. (2019). Synthesis method of trans-4-decenal.
  • Reddit. (2022). Problems with wittig reaction. [Link]

  • Nielson, D. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. [Link]

  • Google Patents. (1975).
  • Kadrowski, B. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube. [Link]

Sources

Technical Support Center: Optimizing Grubbs Catalyst Activity for trans-4-Decene Metathesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for olefin metathesis using Grubbs catalysts. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your experimental outcomes. This guide is structured to address specific issues you may encounter during the metathesis of internal olefins, such as trans-4-Decene, offering both troubleshooting solutions and answers to frequently asked questions.

Troubleshooting Guide

Encountering unexpected results is a common part of research. This section provides a systematic approach to diagnosing and resolving issues in your metathesis reactions.

General Troubleshooting Workflow

Before diving into specific issues, consult the following workflow to diagnose a suboptimal reaction. This decision tree outlines a logical progression of steps to identify the root cause of failure.

TroubleshootingWorkflow Start Reaction Failed: Low Conversion or No Product Check_Purity 1. Verify Substrate & Solvent Purity Start->Check_Purity Purify Purify Substrate (e.g., alumina plug) Use Fresh, Degassed, Anhydrous Solvent Check_Purity->Purify Impurities Suspected? Check_Catalyst 2. Evaluate Catalyst & Conditions Check_Purity->Check_Catalyst Purity Confirmed Purify->Check_Catalyst Increase_Temp Increase Temperature Incrementally (e.g., RT -> 40°C -> 60°C) Check_Catalyst->Increase_Temp Low Activity? Change_Catalyst Switch to a More Active Catalyst (e.g., Grubbs I -> Grubbs II or Hoveyda-Grubbs II) Check_Catalyst->Change_Catalyst Still Low Activity? Check_Setup 3. Review Reaction Setup Check_Catalyst->Check_Setup Conditions Seem OK Increase_Temp->Check_Setup Change_Catalyst->Check_Setup Inert_Atmosphere Ensure Rigorous Inert Atmosphere (N2 or Ar) Check for Leaks Check_Setup->Inert_Atmosphere Atmosphere Issue? Success Problem Solved Check_Setup->Success Setup Confirmed OK Inert_Atmosphere->Success

Caption: General workflow for troubleshooting failed metathesis reactions.

Q&A: Specific Issues
Q1: My reaction shows very low or no conversion. What are the likely causes and how can I fix it?

A1: Low or no conversion in the metathesis of an internal olefin like this compound is a common issue that can typically be traced back to one of three areas: catalyst activity, substrate/solvent purity, or reaction conditions.

  • Catalyst Selection and Activity: Internal olefins are generally less reactive than terminal olefins. First-generation Grubbs catalysts (G-I) may exhibit limited activity with these substrates.[1] A crucial first step is to switch to a more active catalyst. Second-generation Grubbs (G-II) or Hoveyda-Grubbs (HG-II) catalysts are significantly more effective for sterically demanding or electron-deficient olefins due to the replacement of a phosphine ligand with a more strongly donating N-heterocyclic carbene (NHC).[1][2]

  • Substrate and Solvent Purity: Grubbs catalysts are sensitive to various impurities.[3]

    • Peroxides and Oxygen: These can oxidize the metal-carbene bond, rendering the catalyst inactive. While solid catalysts are air-tolerant, they become vulnerable to oxygen in solution.[4][5] Always use freshly distilled, anhydrous, and thoroughly degassed solvents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen).

    • Lewis Bases and Acidic Impurities: Amines, thiols, and even water can coordinate to the ruthenium center and inhibit or decompose the catalyst.[6][7] Acidic impurities can also lead to catalyst degradation. Purifying your olefin substrate by passing it through a plug of activated alumina can remove polar impurities.

  • Reaction Temperature: The initiation of the catalyst is temperature-dependent. Many metathesis reactions with internal olefins require thermal energy to proceed at a reasonable rate. If you are running the reaction at room temperature, a lack of conversion may simply mean the initiation is too slow.[8] Consider incrementally increasing the temperature to 40-60°C. However, be aware that excessive heat can accelerate catalyst decomposition.[9]

Q2: The reaction starts but then stalls before reaching completion. What's happening?

A2: Reaction stalling is typically a sign of catalyst decomposition. The active catalytic species has a finite lifetime in solution, which can be shortened by temperature or impurities.

  • Catalyst Decomposition Pathways: The active methylidene or alkylidene species in the catalytic cycle can degrade through several pathways. Bimolecular decomposition pathways are known for substituted carbenes, while the unsubstituted methylidene can decompose unimolecularly.[10] The presence of ethylene, a common byproduct in cross-metathesis, can also accelerate the decomposition of certain catalysts.[4][11]

  • Mitigation Strategies:

    • Lower the Temperature: If you are running the reaction at elevated temperatures, try reducing it to find a balance between the rate of metathesis and the rate of decomposition.[8]

    • Slow Addition of Catalyst: Instead of adding the entire catalyst load at the beginning, consider dissolving it in a small amount of degassed solvent and adding it portion-wise or via syringe pump over several hours. This maintains a low, steady concentration of the active catalyst, minimizing bimolecular decomposition and compensating for gradual deactivation.

    • Ensure Efficient Byproduct Removal: In a cross-metathesis that generates a volatile byproduct like ethylene, ensuring its efficient removal can help drive the reaction equilibrium and prevent it from inhibiting or decomposing the catalyst.[5][12] This can be achieved by performing the reaction under a gentle flow of nitrogen or argon or under a partial vacuum.

Q3: I'm observing significant amounts of olefin isomerization in my product mixture. How can I prevent this?

A3: The formation of olefin isomers is a well-documented side reaction in metathesis, and it is almost always caused by the decomposition of the Grubbs catalyst into ruthenium-hydride species.[8][13] These hydride complexes are themselves potent catalysts for olefin isomerization.[13]

  • Cause: This decomposition is often promoted by elevated temperatures or the presence of impurities like alcohols or water in the reaction mixture.[9][13]

  • Prevention:

    • Reduce Reaction Temperature: This is the most direct way to minimize thermal decomposition of the catalyst.[8]

    • Use Scrupulously Dry Reagents: Ensure your substrate and solvent are free from water and other protic impurities that can facilitate the formation of hydride species.[3]

    • Add a Mild Acid: In some cases, adding a weak acid scavenger like acetic acid can help suppress hydride formation and the subsequent isomerization.[5]

    • Use a More Stable Catalyst: Hoveyda-Grubbs type catalysts often exhibit greater thermal stability compared to their Grubbs counterparts, which can lead to cleaner reactions with less isomerization.

Frequently Asked Questions (FAQs)

Q1: Which generation of Grubbs catalyst is best for the metathesis of internal olefins like this compound?

A1: For internal olefins, second-generation (G-II) and third-generation (G-III) catalysts, including the Hoveyda-Grubbs variants (HG-II), are strongly recommended.

  • First-Generation (G-I): Features two tricyclohexylphosphine (PCy₃) ligands. While revolutionary, its activity is often insufficient for the efficient metathesis of less reactive, sterically unhindered internal olefins.[1]

  • Second-Generation (G-II): One PCy₃ ligand is replaced by an N-heterocyclic carbene (NHC). This dramatically increases catalytic activity and stability, making it far more suitable for internal olefins.[1][2][14]

  • Hoveyda-Grubbs Catalysts (HG-I and HG-II): These feature a chelating isopropoxystyrene ligand, which leads to catalysts with enhanced stability and slower initiation. HG-II, in particular, is a robust choice for many applications, balancing high activity with excellent stability and ease of handling.[5][15]

  • Third-Generation (G-III): These are fast-initiating catalysts where the second phosphine ligand is replaced by a labile pyridine ligand.[16] They are particularly useful in ring-opening metathesis polymerization (ROMP) but can also be effective in other challenging metathesis reactions.[16]

For this compound, starting with a Grubbs II or Hoveyda-Grubbs II catalyst is the most logical and field-proven approach.

Q2: How should I properly store and handle Grubbs catalysts?

A2: Proper storage and handling are critical to preserving catalyst activity.

  • As a Solid: Grubbs catalysts are generally stable as solids and can be weighed out in the air for brief periods.[4] However, for long-term storage, it is best practice to keep them under an inert atmosphere (in a glovebox or a sealed vial backfilled with argon/nitrogen) and refrigerated (2-8 °C).[17] Some studies have shown that dispersing the catalyst in paraffin wax can allow for storage open to the air for extended periods with no loss of activity.[18]

  • In Solution: Catalysts are significantly less stable in solution. Dissolved catalysts are susceptible to degradation by trace oxygen and other impurities.[4][5] Therefore, it is strongly recommended to prepare solutions of the catalyst in anhydrous, degassed solvent immediately before use. Storing stock solutions, even under an inert atmosphere in a refrigerator, is generally not advised as decomposition can still occur over time.

Q3: What are the best solvents for this reaction, and how critical is solvent purification?

A3: The choice of solvent can influence both the initiation rate and the stability of the catalyst.

  • Common Solvents: Dichloromethane (DCM) and toluene are the most common solvents for olefin metathesis. DCM is often used for reactions at or near room temperature, while toluene is preferred for reactions requiring higher temperatures due to its higher boiling point. Other solvents like tetrahydrofuran (THF) can also be used, but initiation rates may vary.[19]

  • Solvent Purity is CRITICAL: Using high-purity, dry, and oxygen-free solvents is non-negotiable for achieving consistent and high-yielding results.[8]

    • Drying: Solvents should be dried using an appropriate method, such as passing through a column of activated alumina (solvent purification system) or distillation from a suitable drying agent (e.g., CaH₂ for DCM, Na/benzophenone for toluene).

    • Degassing: After drying, the solvent must be deoxygenated. This can be done by bubbling a stream of argon or nitrogen through the solvent for at least 30 minutes or, more effectively, by using several freeze-pump-thaw cycles.

Q4: How can I effectively remove the ruthenium catalyst from my product after the reaction?

A4: Removing residual ruthenium is a crucial step, especially in pharmaceutical applications where metal content must be extremely low (e.g., <5 ppm).[20] Simple silica gel chromatography is often insufficient.[20]

  • Quenching: First, deactivate the catalyst at the end of the reaction. Adding a few drops of ethyl vinyl ether or butyl vinyl ether is a common and effective method.

  • Scavenging: Several methods can be used to sequester the ruthenium byproducts:

    • DMSO/Silica: Stirring the crude reaction mixture with dimethyl sulfoxide (DMSO) and silica gel can effectively remove ruthenium residues.[20][21]

    • Activated Carbon: Treatment with activated carbon followed by filtration is another effective technique.[21]

    • Water-Soluble Phosphines: Using water-soluble phosphines, such as tris(hydroxymethyl)phosphine (THMP), can form water-soluble ruthenium complexes that can be removed by an aqueous wash.[22]

    • Alumina: Simply stirring the reaction mixture with alumina and then filtering can also effectively remove the metal catalyst.[22]

Comparative Data and Protocols

Catalyst Performance Comparison for Internal Olefin Metathesis

The table below provides a general comparison of different Grubbs catalyst generations for a typical internal olefin cross-metathesis reaction. Actual results may vary based on the specific substrate and conditions.

Catalyst GenerationTypical Loading (mol%)Typical Temperature (°C)Initiation RateActivity with Internal OlefinsStability
Grubbs I (G-I) 2 - 1040 - 80FastLow to ModerateModerate
Grubbs II (G-II) 0.5 - 525 - 60Slower than G-I[23]HighHigh
Hoveyda-Grubbs II (HG-II) 0.5 - 525 - 80SlowHighVery High
Grubbs III (G-III) 0.1 - 225 - 50Very FastHighModerate
Experimental Protocol: Self-Metathesis of this compound

This protocol describes a representative procedure for the self-metathesis of this compound using a Grubbs II catalyst.

Materials:

  • This compound (purified by passing through activated alumina)

  • Grubbs Second-Generation Catalyst

  • Anhydrous, degassed dichloromethane (DCM)

  • Schlenk flask and other oven-dried glassware

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature under a stream of inert gas.

  • Reaction Setup: a. To a dry Schlenk flask equipped with a magnetic stir bar, add the Grubbs II catalyst (e.g., 1-2 mol%). b. Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes. Maintain a positive pressure using a balloon or gas line.[24] c. Via syringe, add the required volume of anhydrous, degassed DCM to achieve the desired substrate concentration (e.g., 0.1-0.5 M). d. Stir the solution until the catalyst is fully dissolved. e. Add the purified this compound to the flask via syringe.

  • Reaction Execution: a. Stir the reaction mixture at the desired temperature (a good starting point is 40°C).[8] b. Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by GC-MS or ¹H NMR. Look for the consumption of the starting material and the appearance of the products (trans-4-octene and trans-6-dodecene).

  • Quenching and Work-up: a. Once the reaction has reached completion (or stalled), cool it to room temperature and quench it by adding a few drops of ethyl vinyl ether. Stir for 30 minutes.[24] b. Remove the solvent under reduced pressure. c. Purify the crude product to remove the ruthenium byproducts using one of the methods described in FAQ Q4, followed by silica gel column chromatography if necessary.

The Catalytic Cycle of Olefin Metathesis

The generally accepted mechanism for olefin metathesis, for which Chauvin, Grubbs, and Schrock were awarded the Nobel Prize, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.[1][25]

CatalyticCycle Ru_Carbene [Ru]=CHR¹ Metallacyclobutane1 Metallacyclobutane Intermediate Ru_Carbene->Metallacyclobutane1 [2+2] Cycloaddition Olefin1 R²CH=CHR² Olefin1->Metallacyclobutane1 New_Carbene [Ru]=CHR² Metallacyclobutane1->New_Carbene [2+2] Cycloreversion Product1 R¹CH=CHR² Metallacyclobutane1->Product1 Olefin2 R¹CH=CHR¹ Metallacyclobutane2 Metallacyclobutane Intermediate Regen_Carbene [Ru]=CHR¹ Product2 R²CH=CHR¹

Sources

Stabilizing trans-4-Decene during storage and handling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stabilizing Trans-4-Decene

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and purity of this compound throughout its storage and handling lifecycle. As a foundational building block in complex syntheses, the integrity of your starting material is paramount to achieving reproducible and reliable results. This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of this compound.

Q1: What is the ideal way to store a newly received bottle of this compound?

A1: Upon receipt, this compound should be stored immediately under controlled conditions to prevent degradation. The optimal storage environment is in a tightly sealed, amber glass bottle under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C). For long-term storage (>6 months), consider storage in a freezer at -20 °C.[1][2] The key is to minimize exposure to oxygen, light, and heat, which are the primary drivers of degradation.

Q2: My this compound is colorless, but I've seen older bottles that are slightly yellow. Why does this happen and is it still usable?

A2: A yellow tint is a common indicator of oxidative degradation. Alkenes can react with atmospheric oxygen over time, a process known as autoxidation, to form various oxygenated impurities, including peroxides, aldehydes, and ketones, which are often colored.[3] While a faint yellow color may not significantly impact some applications, it signifies that the purity is compromised. We strongly recommend verifying the purity via Gas Chromatography (GC) and testing for peroxides before use.

Q3: Is it necessary to add a stabilizer to this compound?

A3: For long-term storage, adding a stabilizer is a highly recommended best practice. While not always added by suppliers unless requested, a radical inhibitor like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 50-200 ppm) can significantly prolong the shelf-life. BHT effectively quenches the radical chain reactions that propagate autoxidation.[4][5]

Q4: What are the primary safety concerns when handling this compound?

A4: this compound is a volatile and flammable organic compound.[6] Key safety precautions include:

  • Ventilation: Always handle it in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[7][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[8]

  • Ignition Sources: Keep it away from open flames, sparks, and hot surfaces.[2][10]

  • Peroxide Formation: Older samples may contain explosive peroxides. Never distill or concentrate a sample of an alkene without first confirming the absence of peroxides.[11][12]

Section 2: Troubleshooting Guide

This section provides in-depth solutions to specific problems you might encounter during your experiments.

Q5: My reaction is giving low yields and multiple unidentified byproducts. Could my this compound be the problem?

A5: Yes, this is a classic symptom of using a degraded starting material. The double bond in this compound is susceptible to two primary degradation pathways that can introduce reactive impurities into your experiment.

  • Problem Source 1: Oxidation: The most common issue is oxidation. Atmospheric oxygen can attack the alkene to form hydroperoxides, which can decompose into a variety of reactive carbonyl compounds (aldehydes, ketones) or epoxides.[13][14][15] These impurities can interfere with your reaction, consume reagents, or generate unwanted side products.

  • Problem Source 2: Isomerization: The trans (E) double bond can isomerize to the cis (Z) form, especially when exposed to heat, light, or acid/base catalysts.[16][17][18] While this compound is the more thermodynamically stable isomer[19], the presence of the cis isomer can lead to unexpected stereochemical outcomes in your products.

Solution:

  • Purity Verification: Before use, analyze a small aliquot of your this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This will confirm its chemical purity and determine the ratio of trans to cis isomers.[20][21]

  • Peroxide Test: Use peroxide test strips to check for the presence of dangerous hydroperoxides. If positive, the material must be treated before use (see Protocol 3).

  • Purification: If GC analysis shows significant impurities, consider purifying the bulk material by distillation. CRITICAL: Only distill material that has tested negative for peroxides.

Degradation Pathways of this compound

cluster_oxidation Oxidation Pathway cluster_isomerization Isomerization Pathway T4D This compound Peroxides Hydroperoxides T4D->Peroxides O2 (air) Autoxidation Epoxide Epoxide T4D->Epoxide Peroxyacids (from peroxides) C4D cis-4-Decene T4D->C4D Heat, Light, Catalysts Cleavage Aldehydes / Ketones (Oxidative Cleavage) Peroxides->Cleavage Decomposition

Caption: Primary degradation pathways for this compound.

Q6: I tested my old bottle of this compound and it's positive for peroxides. Is it ruined? How do I handle this safely?

A6: A positive peroxide test does not mean the material is unusable, but it requires immediate and careful action. Peroxides can be explosive, especially upon heating or concentration.

Causality: Peroxides form through a free-radical chain reaction with atmospheric oxygen, often initiated by light or heat.[12] The allylic protons adjacent to the double bond are particularly susceptible to hydrogen abstraction, initiating the cycle.

Solution: Follow the detailed Protocol 3: Peroxide Detection and Removal outlined in the next section. The standard method involves quenching the peroxides with a mild reducing agent, such as sodium sulfite or ferrous sulfate. After treatment, you must re-test to ensure all peroxides have been removed before the material can be safely used or purified.

Section 3: Experimental Protocols

These protocols provide validated, step-by-step procedures for key handling and quality control tasks.

Protocol 1: Recommended Storage and Handling Workflow

This workflow ensures the long-term stability of your this compound from receipt to use.

start Receive New This compound store Store Immediately: - Tightly sealed amber vial - 2-8 °C (or -20 °C long-term) - Dark location start->store inert Blanket with Inert Gas (N2 or Ar) store->inert pre_use Before Each Use inert->pre_use check_purity Verify Purity (GC-MS) (See Protocol 2) pre_use->check_purity check_peroxide Test for Peroxides (See Protocol 3) pre_use->check_peroxide use Proceed with Experiment check_purity->use decision Peroxides Present? check_peroxide->decision remove_peroxide Remove Peroxides (See Protocol 3) decision->remove_peroxide Yes decision->use No remove_peroxide->use re_seal Re-blanket with Inert Gas & Return to Storage use->re_seal

Caption: Workflow for optimal storage and handling of this compound.

Protocol 2: Purity Verification by Gas Chromatography (GC)

This method provides a general framework for assessing the purity and isomeric ratio of this compound.[20]

  • Sample Preparation: Prepare a dilute solution of your this compound sample (~1% v/v) in a high-purity volatile solvent like hexane or pentane.

  • Instrumentation (Typical Parameters):

    • Column: A non-polar capillary column (e.g., DB-1, HP-5ms, or similar) is suitable for separating hydrocarbon isomers.

    • Injection: Use a small injection volume (e.g., 1 µL) with a high split ratio (e.g., 100:1) to avoid column overload.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) at a rate of 5-10 °C/min. This will effectively separate volatile impurities and the cis/trans isomers.

    • Detector: A Flame Ionization Detector (FID) is excellent for quantification, while a Mass Spectrometer (MS) is ideal for identifying unknown impurities by comparing their fragmentation patterns to a spectral library (e.g., NIST).[20]

  • Data Analysis:

    • Identify the peaks corresponding to trans- and cis-4-decene by their retention times (the cis isomer is typically slightly more volatile and elutes earlier).

    • Calculate purity using the area percent method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.

    • Determine the isomeric ratio by comparing the peak areas of the trans and cis isomers.

Protocol 3: Peroxide Detection and Removal

Safety First: Perform this procedure in a fume hood, wearing full PPE.

  • Detection:

    • Dip a commercial peroxide test strip into a small sample of the this compound.

    • Compare the color change to the provided chart to estimate the peroxide concentration. A concentration >10 ppm requires treatment.

  • Removal (Aqueous Sodium Sulfite Wash):

    • Place the this compound in a separatory funnel.

    • Add an equal volume of a freshly prepared 10% (w/v) aqueous solution of sodium sulfite (Na₂SO₃).

    • Stopper the funnel and shake gently, periodically venting to release any pressure.

    • Allow the layers to separate. The aqueous layer (bottom) contains the quenched peroxides.

    • Drain and discard the aqueous layer.

    • Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water.

    • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

    • Filter away the drying agent.

  • Verification:

    • Crucially, re-test the treated this compound with a fresh peroxide strip to confirm that the peroxide concentration is now negligible (<1 ppm). Repeat the wash if necessary. The material is now safe for use.

Section 4: Data and Reference Tables

ParameterRecommended ConditionRationale
Storage Temperature 2–8 °C (short-term) -20 °C (long-term, >6 months)[1]Reduces the kinetic rate of all degradation reactions (oxidation, isomerization).
Atmosphere Inert gas (Nitrogen or Argon)[22]Displaces oxygen to prevent autoxidation, the primary degradation pathway.
Container Tightly sealed amber glass bottlePrevents oxygen ingress and blocks UV light, which can initiate radical reactions.
Inhibitor 50–200 ppm BHT (optional, for long-term storage)Acts as a radical scavenger to terminate autoxidation chain reactions.[5]
Table 1: Summary of Recommended Storage Conditions for this compound.
StabilizerChemical NameMechanism of ActionTypical Concentration
BHT Butylated HydroxytoluenePhenolic antioxidant; donates a hydrogen atom to peroxy radicals, terminating the oxidation chain reaction.[5]50–200 ppm
BHA Butylated HydroxyanisoleSimilar phenolic antioxidant mechanism to BHT.50–200 ppm
Table 2: Common Stabilizers for Alkenes.

References

  • Chemguide. (n.d.). hydrogen bromide and alkenes - the peroxide effect. Retrieved from Chemguide. [https://www.chemguide.co.uk/mechanisms/freerad/hbralkene.html]
  • Safety Data Sheet. (2024). TRANS 4 DECENAL. Retrieved from a source providing safety data sheets. [https://www.sigmaaldrich.com/deepweb/assets/sigald/sds/sds/sds-search?Brand=ALDRICH&ProductNumber=D4008&country=US&language=en]
  • Chemsrc. (2025). trans-4-Decenal | CAS#:65405-70-1. Retrieved from Chemsrc. [https://www.chemsrc.com/en/cas/65405-70-1_835706.html]
  • ChemicalBook. (n.d.). This compound CAS#: 19398-89-1. Retrieved from ChemicalBook. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6852789.htm]
  • LookChem. (n.d.). This compound. Retrieved from LookChem. [https://www.lookchem.com/trans-4-Decene/]
  • Iris Environmental Laboratories. (2023). Volatile Organic Compounds (VOCs): How to Stay Safe. Retrieved from Iris Laboratories. [https://irislaboratories.com/volatile-organic-compounds-vocs-how-to-stay-safe/]
  • ChemicalBook. (2023). This compound | 19398-89-1. Retrieved from ChemicalBook. [https://www.chemicalbook.com/ProductChemicalPropertiesCB6852789_EN.htm]
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 19398-89-1). Retrieved from Cheméo. [https://www.chemeo.com/cid/43-281-9/trans-4-Decene]
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from HSC Chemistry. [https://www.hscchemistry.com.au/safe-lab-practices-organic-substances/]
  • BenchChem. (2025). Validating 3-Hexene Purity: A Comparative Guide to GC-MS Analysis. Retrieved from BenchChem. [https://www.benchchem.
  • ChemScene. (2025). Safety Data Sheet. Retrieved from ChemScene. [https://www.chemscene.com/sds/CS-0112953.pdf]
  • Post Apple Scientific. (2024). Minimizing Health Risks Around Volatile Organic Compounds. Retrieved from Post Apple Scientific. [https://postapplescientific.
  • Chemistry LibreTexts. (2024). Hydrogen Bromide and Alkenes: The Peroxide Effect. Retrieved from Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/08%3A_Addition_Reactions_of_Alkenes/8.09%3A_Hydrogen_Bromide_and_Alkenes_-_The_Peroxide_Effect]
  • Wikipedia. (n.d.). Gasoline. Retrieved from Wikipedia. [https://en.wikipedia.org/wiki/Gasoline]
  • Columbia University. (n.d.). FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications. Retrieved from Columbia Research. [https://research.columbia.
  • UW Environmental Health & Safety. (2024). Control volatile organic chemical smells. Retrieved from UW EH&S. [https://www.ehs.washington.
  • Chemistry Steps. (n.d.). Epoxidation of Alkenes. Retrieved from Chemistry Steps. [https://www.chemistrysteps.
  • M&U International. (n.d.). TRANS-4-DECENAL MATERIAL SAFETY DATA SHEET. Retrieved from a source providing MSDS. [https://mu-international.com/wp-content/uploads/2019/07/A0267-TRANS-4-DECENAL.pdf]
  • PubMed. (1999). Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry. Retrieved from PubMed. [https://pubmed.ncbi.nlm.nih.gov/10516885/]
  • ACS Publications. (n.d.). Mechanism of Alkene, Alkane, and Alcohol Oxidation with H2O2 by an in Situ Prepared MnII/Pyridine-2-carboxylic Acid Catalyst. Retrieved from ACS Catalysis. [https://pubs.acs.org/doi/10.
  • Fisher Scientific. (2025). Safety Data Sheet. Retrieved from Fisher Scientific. [https://www.fishersci.com/sds?productName=AC204850050]
  • Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/08%3A_Alkenes_and_Alkynes_II_-Reactions/8.
  • Lumen Learning. (n.d.). 19.7. Oxidation of alkenes | Organic Chemistry II. Retrieved from Lumen Learning. [https://courses.lumenlearning.
  • Save My Exams. (2025). Reactions of Alkenes | Cambridge (CIE) AS Chemistry Revision Notes 2023. Retrieved from Save My Exams. [https://www.savemyexams.com/as/chemistry/cie/23/revision-notes/14-hydrocarbons/14-2-alkenes/14-2-3-reactions-of-alkenes/]
  • Chromatography Forum. (2011). GC/MS method for short chain alkene?. Retrieved from Chromatography Forum. [https://www.chromforum.org/viewtopic.php?t=22026]
  • Chemistry LibreTexts. (2021). 5.4: Oxidation of Alkenes. Retrieved from Chemistry LibreTexts. [https://chem.libretexts.org/Courses/University_of_Illinois_Springfield/UIS%3A_CHE_267_-Organic_Chemistry_I(Morsch)/Chapters/5%3A_Structure_and_Preparation_of_Alkenes%3A_Elimination_Reactions/5.
  • KPU Pressbooks. (n.d.). 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I. Retrieved from KPU Pressbooks. [https://kpu.pressbooks.
  • ResearchGate. (n.d.). Mechanisms and Kinetics Studies of Butylated Hydroxytoluene Degradation to Isobutene. Retrieved from ResearchGate. [https://www.researchgate.
  • Patsnap Eureka. (2026). How to Measure Alkane Purity Using GC-MS. Retrieved from Patsnap. [https://eureka.patsnap.com/article/how-to-measure-alkane-purity-using-gc-ms]
  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from Emery Pharma. [https://emerypharma.
  • PubMed Central. (n.d.). Study of Butylated Hydroxytoluene Inhibiting the Coal Oxidation at Low Temperature: Combining Experiments and Quantum Chemical Calculations. Retrieved from PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7945391/]
  • Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from Wikipedia. [https://en.wikipedia.
  • Sigma-Aldrich. (n.d.). Bht inhibitor. Retrieved from Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/search/bht-inhibitor?focus=products&page=1&perpage=30&sort=relevance&term=bht%20inhibitor&type=product_name]
  • ResearchGate. (n.d.). Inhibitory effect of butylated hydroxytoluene (BHT), ethanol extract of.... Retrieved from ResearchGate. [https://www.researchgate.net/figure/Inhibitory-effect-of-butylated-hydroxytoluene-BHT-ethanol-extract-of-Hypericum_fig1_340850232]
  • ACS Publications. (1995). Kinetics of the Isomerization of 1-Decene to cis- and trans-2-Decene. Retrieved from The Journal of Organic Chemistry. [https://pubs.acs.org/doi/10.1021/jo00118a048]
  • Master Organic Chemistry. (2025). E and Z Notation For Alkenes (+ Cis/Trans). Retrieved from Master Organic Chemistry. [https://www.masterorganicchemistry.
  • Chemistry LibreTexts. (2024). 7.5: Cis-Trans Isomerism in Alkenes. Retrieved from Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/07%3A_Alkenes_and_Alkynes_I_-_Structure_and_Preparation/7.05%3A_Cis-Trans_Isomerism_in_Alkenes]
  • Wikipedia. (n.d.). Cis–trans isomerism. Retrieved from Wikipedia. [https://en.wikipedia.org/wiki/Cis%E2%80%93trans_isomerism]
  • ACS Publications. (1995). Kinetics of the Isomerization of 1-Decene to cis- and trans-2-Decene. Retrieved from Journal of Organic Chemistry. [https://pubs.acs.org/doi/pdf/10.1021/jo00118a048]

Sources

Technical Support Center: Reaction Condition Optimization for Higher trans-4-Decene Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges in your chemical syntheses. This guide is structured as a series of questions and answers to directly address specific issues you may encounter while optimizing for a high yield of trans-4-decene. We will explore the causality behind experimental choices to ensure every protocol is a self-validating system.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound, and how do I choose the best one?

Choosing the right synthetic strategy depends on factors like the required stereochemical purity, substrate availability, functional group tolerance of your starting materials, and scalability. The three most common and reliable methods are Olefin Metathesis, the Wittig Reaction and its variants, and the stereoselective reduction of alkynes.

A simplified decision workflow can be visualized as follows:

Synthesis Route Selection start Goal: Synthesize This compound q1 Are starting materials alkenes (e.g., 1-pentene)? start->q1 q2 Is an alkyne (4-decyne) readily available? q1->q2 No metathesis Olefin Metathesis q1->metathesis Yes q3 Are starting materials carbonyls (e.g., heptanal) and alkyl halides? q2->q3 No alkyne_red Alkyne Reduction q2->alkyne_red Yes wittig Wittig Reaction q3->wittig Yes other Consider Other Methods (Julia, Suzuki, etc.) q3->other No

Caption: Decision workflow for selecting a synthetic route.

Each method has distinct advantages and disadvantages, which are summarized in the table below.

FeatureOlefin MetathesisWittig Reaction (E-Selective)Alkyne Reduction (Dissolving Metal)
Primary Reactants Alkenes (e.g., 1-hexene)Aldehyde/Ketone + Phosphonium YlideAlkyne (4-decyne)
Typical trans (E) Selectivity Moderate to High (Catalyst Dependent)Good to Excellent (Ylide Dependent)Excellent
Functional Group Tolerance Good (Ru-based catalysts)[1][2]ModeratePoor (reduces many functional groups)
Key Advantage Atom economy, catalytic.Fixed double bond position.[3]Very high stereoselectivity for trans product.[4]
Common Issues Catalyst sensitivity, ethylene byproduct removal.[5][6]Stoichiometric byproduct (Ph₃P=O) removal, ylide stability.[7]Harsh conditions (liquid NH₃), over-reduction.
Q2: Which synthesis method generally offers the highest and most reliable trans-stereoselectivity?

For the highest and most reliable trans-selectivity, the dissolving metal reduction of an internal alkyne (e.g., 4-decyne) is the gold standard. The mechanism of this reaction involves a radical anion intermediate where the alkyl groups preferentially adopt a trans configuration to minimize steric repulsion before the final protonation step, leading almost exclusively to the E-alkene.[8]

However, if your starting materials are not amenable to this route or contain sensitive functional groups, an E-selective Wittig-type reaction , such as the Horner-Wadsworth-Emmons (HWE) reaction, is an excellent alternative. The HWE reaction uses phosphonate-stabilized carbanions, which favor the formation of the more thermodynamically stable trans-alkene.[9]

Troubleshooting and Optimization Guides

This section provides targeted advice for specific issues you may encounter during your experiments.

Part 1: Olefin Cross-Metathesis

Olefin metathesis is a powerful reaction that redistributes C-C double bonds, catalyzed by metal complexes like those based on ruthenium.[1] For this compound, a cross-metathesis between two molecules of 1-pentene could be envisioned, but this would lead to a statistical mixture. A more controlled approach involves the cross-metathesis of 1-hexene and 1-butene, which upon reaction, release ethylene gas, driving the reaction forward.

Metathesis Cycle cluster_0 Catalytic Cycle A [Ru]=CH-R¹ (Active Catalyst) C Metallacyclobutane Int. A->C + Alkene 1 B Alkene 1 (R²-CH=CH₂) D [Ru]=CH-R² C->D Retro [2+2] E Product 1 (R¹-CH=CH₂) G Metallacyclobutane Int. D->G + Alkene 2 F Alkene 2 (R³-CH=CH₂) G->A Retro [2+2] H Product 2 (R²-CH=CH-R³) caption Chauvin Mechanism for Olefin Metathesis.

Caption: Chauvin Mechanism for Olefin Metathesis.[1][2]

Q: My cross-metathesis reaction shows low conversion and/or yield. What should I check?

Low conversion is a frequent issue in olefin metathesis. The cause often lies with catalyst activity or reaction equilibrium. Here is a systematic troubleshooting guide.

SymptomPotential CauseRecommended Solution & Explanation
No or minimal reaction Inactive Catalyst: The catalyst may have decomposed due to exposure to air, moisture, or impurities in the solvent/substrate.[6]Use freshly purified solvent and substrates. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon). Consider using a more robust, second-generation catalyst like Grubbs II or Hoveyda-Grubbs II, which have better stability.[2][10]
Reaction starts but stalls at low conversion (<50%) Equilibrium Issues: The formation of gaseous ethylene byproduct can inhibit the catalyst and shift the equilibrium back to the starting materials if it is not removed.[5]Improve byproduct removal. Run the reaction under a gentle flow of argon or under vacuum to effectively remove ethylene. For higher boiling point solvents like toluene, increasing the temperature can also help drive off the gas.
Low yield but good conversion Product Volatility: this compound has a relatively low boiling point (~167 °C). It might be lost during prolonged heating or workup.Modify workup conditions. Use lower temperatures during solvent removal (rotary evaporation). Consider a direct distillation from the reaction mixture if the catalyst is non-volatile.
Formation of significant side products (dimers) Homocoupling: The starting alkenes are reacting with themselves (homocoupling) faster than with the cross-partner (heterocoupling).Adjust substrate concentration. If using two different alkenes, using a 3-5 fold excess of one partner can favor the desired cross-metathesis. However, for synthesizing this compound from 1-hexene, this is not applicable. Instead, focus on catalyst choice. Some catalysts, like nitro-Grela, are known to promote trans-selective metathesis.[10]
Part 2: The Wittig Reaction

The Wittig reaction is a reliable method for forming a C=C bond by reacting a carbonyl compound with a phosphonium ylide.[3][11] The stereochemical outcome (cis vs. trans) is highly dependent on the nature of the ylide.

Q: My Wittig reaction is yielding the wrong isomer (cis-4-decene). How do I force the reaction to produce the trans isomer?

This is the central challenge of using the Wittig reaction for trans-alkene synthesis. The key is to control the stability of the ylide and the reaction conditions to favor thermodynamic control.

FactorTo Favor cis (Z) - Kinetic ProductTo Favor trans (E) - Thermodynamic Product
Ylide Type Non-stabilized Ylides: The ylide is formed from a simple alkylphosphonium salt (e.g., R=alkyl). These react rapidly and irreversibly.[7][12]Stabilized Ylides (HWE variant): The ylide has an electron-withdrawing group (EWG) like -CO₂R or -CN attached to the carbanion. This makes the ylide more stable and the initial addition to the carbonyl reversible, allowing equilibration to the more stable trans intermediate.[12][13]
Base/Solvent Strong, non-coordinating bases (e.g., n-BuLi, NaHMDS) in aprotic, non-polar solvents (e.g., THF, ether) under salt-free conditions.[9]Weaker bases (e.g., NaH, NaOEt) in polar aprotic solvents (e.g., DMF, DMSO). The reversibility of the betaine/oxaphosphetane formation is key.
Additives Lithium-free conditions are crucial. Lithium salts can catalyze the equilibration of intermediates, leading to more of the trans product.[9]Schlosser Modification: Intentionally add a second equivalent of strong base (like PhLi) at low temperature after the initial ylide-aldehyde adduct forms. This creates a β-oxido ylide that equilibrates to the more stable trans-adduct before quenching to yield the trans-alkene.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of this compound

  • Phosphonate Preparation: React triethyl phosphite with 1-bromohexane via an Arbuzov reaction to synthesize diethyl heptylphosphonate.

  • Ylide Generation: In a flame-dried, three-neck flask under argon, suspend sodium hydride (NaH, 1.1 eq) in anhydrous THF. Cool the suspension to 0 °C.

  • Add the diethyl heptylphosphonate (1.0 eq) dropwise to the NaH suspension. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases. This forms the phosphonate-stabilized ylide.

  • Carbonyl Addition: Cool the ylide solution back to 0 °C and add propanal (1.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or GC for the disappearance of propanal.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel chromatography to separate the this compound from any minor cis-isomer and the water-soluble phosphate byproduct.

Q: How do I efficiently remove the triphenylphosphine oxide (Ph₃P=O) byproduct from a standard Wittig reaction?

Ph₃P=O is a common purification headache due to its polarity and high crystallinity.

  • Crystallization: If your product is a low-polarity liquid like 4-decene, you can often remove most of the Ph₃P=O by concentrating the reaction mixture and then triturating with a non-polar solvent like hexane or pentane. The Ph₃P=O will precipitate out and can be removed by filtration.[7]

  • Chromatography: Standard silica gel chromatography is effective. Ph₃P=O is quite polar and will have a low Rf in non-polar eluents (e.g., hexanes/ethyl acetate mixtures).

  • Alternative Reagents: For future syntheses, consider using phosphonates (as in the HWE reaction) whose byproducts are water-soluble, simplifying the workup immensely.[9]

References
  • Diastereoselective Synthesis of Seven-Membered Ring trans-Alkenes from Dienes and Aldehydes by Silylene Transfer. National Institutes of Health (NIH). [Link]

  • High Trans Kinetic Selectivity in Ruthenium-Based Olefin Cross-Metathesis through Stereoretention. ACS Publications. [Link]

  • trans-Alkene synthesis by olefination or metathesis. Organic Chemistry Portal. [Link]

  • Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. University of Calgary. [Link]

  • Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism. JoVE. [Link]

  • Olefin metathesis. Wikipedia. [Link]

  • The Wittig Reaction. University of Pittsburgh. [Link]

  • Catalytic, transannular carbonyl-olefin metathesis reactions. Royal Society of Chemistry. [Link]

  • Olefin Metathesis. Chemistry LibreTexts. [Link]

  • Synthesis method of trans-4-decenal.
  • A Brief Introduction to Chemical Reaction Optimization. ACS Publications. [Link]

  • Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis. PubMed Central. [Link]

  • Synthesis of an Alkene via the Wittig Reaction. University of California, Irvine. [Link]

  • Synthesis of Alkenes. Chemistry LibreTexts. [Link]

  • The Wittig Reaction. Chemistry LibreTexts. [Link]

  • issues with olefin metathesis. Reddit. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • Stereoselective Reduction of Alkynes to Make Alkenes and Alkanes. YouTube. [Link]

  • Stereoselective Synthesis of Trisubstituted Alkenes via Copper Hydride-Catalyzed Alkyne Hydroalkylation. National Institutes of Health (NIH). [Link]

  • Advancing Alkene Chemistry: Homologative Difunctionalization Breakthrough. AZoM. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Olefin Metathesis. Master Organic Chemistry. [Link]

  • Wittig Reaction - Common Conditions. The BSR. [Link]

  • Synthesis of Alkenes. Chemistry Steps. [Link]

  • Challenges Arising from Continuous Flow Olefin Metathesis. UCL Discovery. [Link]

  • Metathesis Reaction PDF. University of California, Irvine. [Link]

  • Challenges in olefin metathesis: past, present and future. CoLab.
  • Olefin Metathesis Grubbs Reaction. Organic Chemistry Portal. [Link]

  • 1,4,7,10-tetraazacyclododecane. Organic Syntheses. [Link]

  • Process Optimization of Synthesis of 1-Decene by Olefin Metathesis of Methyl Oleate. Journal of Northwest University (Natural Science Edition). [Link]

  • Synthesis of Conjugated Dienes in Natural Compounds. MDPI. [Link]

  • Separation and purification of cis and trans isomers.

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of trans-4-Decene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for this purpose, offering unparalleled insight into the molecular framework of organic compounds. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of trans-4-decene, a representative long-chain alkene. Through a comparative approach with its geometric and positional isomers, this document will illustrate the power of NMR in discerning subtle structural and stereochemical differences, providing the supporting experimental data and protocols necessary for confident spectral interpretation.

The Decisive Power of NMR in Alkene Isomerism

The geometry and position of a carbon-carbon double bond within a molecule can profoundly influence its physical, chemical, and biological properties. NMR spectroscopy is exceptionally sensitive to these variations. The key parameters in an NMR spectrum—chemical shift (δ), coupling constant (J), and signal multiplicity—serve as fingerprints of the electronic environment and spatial arrangement of nuclei.

In the context of alkenes like decene, ¹H NMR is particularly powerful for determining stereochemistry. The magnitude of the vicinal coupling constant (³J) between protons across a double bond is diagnostically different for cis and trans isomers. Generally, ³Jtrans values (typically 12-18 Hz) are significantly larger than ³Jcis values (typically 6-12 Hz).[1][2] This difference arises from the dihedral angle dependence of the coupling interaction, as described by the Karplus relationship.

¹³C NMR, on the other hand, provides a detailed map of the carbon skeleton. The chemical shifts of the sp²-hybridized (alkenyl) carbons are highly indicative of the double bond's position and the substitution pattern. Furthermore, the chemical shifts of the neighboring sp³-hybridized (allylic) carbons can also differ between cis and trans isomers due to steric effects.

Spectral Analysis of this compound

This compound is a ten-carbon alkene with a double bond between the fourth and fifth carbon atoms. Its structure gives rise to a specific set of signals in both ¹H and ¹³C NMR spectra.

¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the vinylic, allylic, and aliphatic protons.

  • Vinylic Protons (H-4, H-5): The two protons directly attached to the double bond are chemically equivalent due to the molecule's symmetry. They appear as a multiplet in the region of δ 5.40 ppm. The key feature for confirming the trans geometry is the large vicinal coupling constant (³J) of approximately 15 Hz to each other, which is characteristic of protons in a trans orientation across a double bond. These protons are also coupled to the adjacent allylic protons on C-3 and C-6, leading to a more complex multiplet.

  • Allylic Protons (H-3, H-6): The four protons on the carbons adjacent to the double bond (C-3 and C-6) are also chemically equivalent. They typically resonate around δ 2.00 ppm. These protons are deshielded compared to other aliphatic protons due to their proximity to the π-system of the double bond. They appear as a multiplet due to coupling with the vinylic protons and the protons on the adjacent methylene groups (C-2 and C-7).

  • Aliphatic Protons (H-1, H-2, H-7, H-8, H-9, H-10): The remaining protons of the alkyl chains appear in the upfield region of the spectrum (δ 0.9-1.4 ppm). The terminal methyl groups (H-1 and H-10) will appear as a triplet around δ 0.90 ppm due to coupling with the adjacent methylene protons. The other methylene groups will show more complex multiplets due to overlapping signals.

¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit five distinct signals due to the molecule's symmetry.

  • Alkenyl Carbons (C-4, C-5): The two sp²-hybridized carbons of the double bond are equivalent and will show a single signal in the downfield region, typically around δ 131 ppm.

  • Allylic Carbons (C-3, C-6): The two allylic carbons are also equivalent and will resonate at approximately δ 32 ppm.

  • Aliphatic Carbons (C-2, C-7; C-1, C-10; and C-8, C-9): The remaining pairs of equivalent sp³-hybridized carbons will appear in the upfield region, with the terminal methyl carbons (C-1 and C-10) being the most shielded and appearing at the lowest chemical shift, typically around δ 14 ppm.

Comparative Spectral Analysis: Distinguishing Isomers

The true diagnostic power of NMR is most evident when comparing the spectra of isomers.

This compound vs. cis-4-Decene

The most significant difference between the ¹H NMR spectra of this compound and its cis isomer lies in the vinylic region.

  • ¹H NMR: While the chemical shifts of the vinylic protons are similar, the vicinal coupling constant (³J) for cis-4-decene is significantly smaller, typically around 10-12 Hz, compared to the ~15 Hz observed for the trans isomer. This provides an unambiguous method for assigning the stereochemistry.

  • ¹³C NMR: A notable difference is often observed in the chemical shifts of the allylic carbons. In cis isomers, steric hindrance between the alkyl chains can cause the allylic carbons to be more shielded (appear at a lower δ value) compared to the trans isomer. This is known as the "γ-gauche effect."

Positional Isomer Comparison: this compound vs. trans-3-Decene and trans-5-Decene

Comparing the spectra of positional isomers reveals how NMR can pinpoint the location of the double bond.

  • trans-5-Decene: This isomer is symmetrical about the double bond, resulting in a simpler NMR spectrum. In the ¹³C NMR, it will show only five signals, similar to this compound. However, the chemical shifts of the carbons will be different due to the altered position of the double bond. In the ¹H NMR spectrum, the vinylic protons will still show a large trans coupling constant, but the pattern of the alkyl signals will differ.

  • trans-3-Decene: This isomer is unsymmetrical. Consequently, its ¹³C NMR spectrum will display ten distinct signals, one for each carbon atom. This immediately distinguishes it from the more symmetrical this compound and trans-5-decene. The ¹H NMR spectrum will also be more complex, with two distinct vinylic protons, each with its own chemical shift and coupling pattern.

Tabulated Spectral Data for Comparison

Compound¹H NMR (Vinylic H)³JHH (Vinylic)¹³C NMR (Alkenyl C)¹³C NMR (Allylic C)
This compound ~ δ 5.40 ppm (m)~ 15 Hz~ δ 131 ppm~ δ 32 ppm
cis-4-Decene ~ δ 5.35 ppm (m)~ 11 Hz~ δ 130 ppm~ δ 27 ppm
trans-3-Decene ~ δ 5.40 ppm (m)~ 15 Hz~ δ 125, 134 ppm~ δ 26, 35 ppm
trans-5-Decene ~ δ 5.38 ppm (m)~ 15 Hz~ δ 131 ppm~ δ 33 ppm
(Note: The chemical shift values are approximate and can vary depending on the solvent and spectrometer frequency. The key diagnostic features are the coupling constants and the number of unique signals.)

Experimental Protocol for NMR Analysis

This section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of a liquid sample like this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds like decene.

  • Sample Concentration: For a standard 5 mm NMR tube, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also lock onto the deuterium signal of the solvent.

NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. A shimming procedure is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved signals.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Set the number of scans (typically 8-16 for a reasonably concentrated sample).

    • Set a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the appropriate spectral width (e.g., 0 to 220 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 128 or more).

    • A relaxation delay of 2-5 seconds is typical.

Data Processing
  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (for CDCl₃, the ¹H signal is at δ 7.26 ppm and the ¹³C signal is at δ 77.16 ppm).

  • Integration (¹H NMR): The area under each signal in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to each signal.

Visualizing the Analysis Workflow

The following diagram illustrates the logical workflow for the NMR analysis of an alkene sample.

NMR Analysis Workflow

Conclusion

The detailed analysis of ¹H and ¹³C NMR spectra provides an exceptionally reliable method for the structural and stereochemical characterization of alkenes. As demonstrated with this compound and its isomers, key spectral features such as the magnitude of vicinal proton coupling constants, the number of unique carbon signals, and the chemical shifts of both alkenyl and allylic nuclei offer a wealth of information. By following a systematic approach to sample preparation, data acquisition, and spectral interpretation, researchers can confidently elucidate the structures of even closely related isomeric compounds, ensuring the integrity and accuracy of their scientific endeavors.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Reich, H. J. Organic Chemistry Data. University of Wisconsin. [Link]

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997, 62(21), 7512–7515. [Link]

  • "Nuclear Magnetic Resonance (NMR) of Alkenes." Chemistry LibreTexts. [Link]

  • "Interpreting C-13 NMR Spectra." Chemguide. [Link]

  • "NMR Coupling Constants." Chemical Instrumentation Facility, Iowa State University. [Link]

  • de Haan, J. W., & van de Ven, L. J. M. "Carbon-13 nuclear magnetic resonance of α,β-unsaturated carboxylic acids and esters." Organic Magnetic Resonance, 1973, 5(3), 147-153.
  • Couperus, P. A., Clague, A. D. H., & van Dongen, J. P. C. M. "Carbon-13 nuclear magnetic resonance of some long-chain alkenes and alkadienes." Organic Magnetic Resonance, 1976, 8(8), 426-431.

Sources

A Senior Application Scientist's Guide to the Definitive Identification of trans-4-Decene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of alkene isomers is a frequent and critical challenge. Geometric isomers, such as cis and trans-4-decene, possess the same molecular formula (C₁₀H₂₀) and mass (140.27 g/mol ), yet their distinct spatial arrangements can lead to different physical properties and chemical reactivity.[1][2][3][4] This guide provides an in-depth, technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the definitive confirmation of this compound's identity. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring a robust and self-validating analytical strategy.

Part 1: The Primary Workhorse: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone of volatile and semi-volatile compound analysis due to its synergistic combination of high-efficiency chromatographic separation and highly specific mass-based detection.[5][6] For a C10 hydrocarbon like 4-decene, GC provides the means to separate it from isomers and other components of a mixture, while MS offers a molecular fingerprint through its fragmentation pattern.

The Causality of Method Design: An Expert Protocol

The following protocol is not merely a set of steps but a reasoned workflow designed for optimal resolution and identification.

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation: The Principle of "Like Dissolves Like"

    • Action: Prepare a 1 mg/mL stock solution of the decene sample in high-purity hexane. Perform a serial dilution to a working concentration of approximately 1-10 µg/mL.

    • Rationale: this compound is a nonpolar hydrocarbon. Using a nonpolar, volatile solvent like hexane ensures sample compatibility and minimizes solvent-related interference during chromatography.[5] Dilution is critical to avoid column overloading and detector saturation, which can distort peak shape and compromise spectral quality.

  • Chromatographic Separation: Selecting the Right Environment

    • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • GC Parameters:

      • Injection: 1 µL, split mode (e.g., 50:1 split ratio). A high split ratio is used for concentrated samples to prevent overloading the column.

      • Inlet Temperature: 250°C. This ensures rapid and complete vaporization of the analyte without thermal degradation.

      • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent).

      • Rationale for Column Choice: A non-polar HP-5MS column is an excellent starting point, separating compounds primarily based on their boiling points.[7] While geometric isomers often have very similar boiling points, slight differences can sometimes be resolved on a high-resolution capillary column. For challenging separations, a more polar column (e.g., a wax column) might offer alternative selectivity.[8]

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Temperature Program:

        • Initial Temperature: 40°C, hold for 2 minutes.

        • Ramp: 10°C/min to 200°C.

        • Hold: 5 minutes at 200°C.

        • Rationale: This program provides good separation for C10 isomers. The initial hold ensures sharp peaks for volatile compounds, while the ramp effectively elutes the analytes of interest.

  • Mass Spectrometric Detection: Deconstructing the Molecule

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV. This is the standard for generating reproducible fragmentation patterns for library matching.

      • Mass Range: Scan from m/z 35 to 350. This range covers the molecular ion and all significant fragments.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Solvent Delay: 3 minutes. This prevents the high concentration of solvent from entering and saturating the MS detector.

GC-MS Data Interpretation: A Two-Tiered Confirmation

Confident identification relies on two corroborating pieces of evidence: chromatographic retention and mass spectral pattern.

1. Chromatographic Identification: Beyond Simple Retention Time

Relying solely on retention time (RT) is unreliable as it can shift with minor changes in the system. The Kovats Retention Index (RI) normalizes retention times to those of adjacent n-alkanes, creating a much more stable and transferable value.[9][10]

  • Procedure: Co-inject the sample with a C8-C20 n-alkane standard mixture under the same GC conditions.

  • Calculation: The RI is calculated using the formula: I = 100 * [n + (log(t_R(sample)) - log(t_R(n))) / (log(t_R(N)) - log(t_R(n)))] Where n and N are the carbon numbers of the bracketing n-alkanes.

  • Expected Data: The Kovats RI for 4-decene (isomer unspecified) on an HP-5MS column is reported as 997.[7] The trans isomer typically elutes slightly earlier than the cis isomer on non-polar columns.[11] Comparing the experimentally determined RI to database values (e.g., from NIST) provides a strong piece of identifying evidence.

2. Mass Spectral Analysis: The Molecular Fingerprint

The EI mass spectrum provides the definitive structural fingerprint. For this compound (C₁₀H₂₀), the spectrum is interpreted as follows:

  • Molecular Ion (M⁺•): A peak at m/z 140 confirms the molecular weight.[12] This peak may be weak due to the instability of the molecular ion of long-chain alkenes.

  • Key Fragmentation: Alkenes undergo characteristic fragmentation via allylic cleavage. The fragmentation pattern for 4-decene will be dominated by cleavage at the bonds allylic to the double bond, leading to stable carbocations. The NIST database is the authoritative source for reference spectra.[12][13] Key expected fragments for 4-decene include m/z 41, 55, 69, and 83. The relative abundance of these fragments should be compared against a trusted library spectrum, such as the one from the NIST Chemistry WebBook.[12]

GC-MS Analysis Workflow

Sources

A Comparative Guide to the Reactivity of trans-4-Decene and cis-4-Decene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of stereoisomerism is paramount in predicting reaction outcomes and designing synthetic pathways. This guide provides an in-depth, objective comparison of the reactivity of trans-4-Decene and cis-4-Decene, grounded in established chemical principles and supported by experimental data. We will explore how the spatial arrangement of substituents around the carbon-carbon double bond dictates the kinetic and thermodynamic landscape of several key alkene reactions.

The Foundation of Reactivity: Stereoisomerism and Stability

Geometric isomers, such as cis- and this compound, possess the same molecular formula and connectivity but differ in the three-dimensional orientation of their substituent groups. In cis-4-Decene, the two alkyl chains are on the same side of the double bond, leading to steric strain due to the proximity of the bulky groups.[1][2][3][4] Conversely, in this compound, the alkyl chains are on opposite sides, minimizing steric hindrance and resulting in a more stable, lower-energy molecule.[1][2][3][4] This fundamental difference in stability is the cornerstone of their differential reactivity. Generally, the less stable cis isomer will have a lower activation energy barrier for reactions, leading to a faster reaction rate.[1]

Comparative Reactivity in Key Alkene Reactions

We will now examine the reactivity of this compound and cis-4-Decene in four common and synthetically important alkene reactions: catalytic hydrogenation, halogenation, epoxidation, and hydroboration-oxidation.

Catalytic Hydrogenation: A Quantitative Look at Stability and Reaction Rates

Catalytic hydrogenation, the addition of hydrogen across the double bond to form an alkane, provides a direct measure of the relative stabilities of the two isomers through their heats of hydrogenation. The less stable cis isomer releases more energy upon hydrogenation than the more stable trans isomer.[3][5]

From a kinetic standpoint, the cis isomer generally reacts faster than the trans isomer in catalytic hydrogenation.[1] This is because the higher ground state energy of the cis isomer means it requires less energy to reach the transition state for the reaction.[1] Furthermore, the steric hindrance in the trans isomer can impede its approach to the catalyst surface.

Experimental data for the hydrogenation of cis- and trans-4-octene, a close structural analog of 4-decene, using Wilkinson's catalyst, provides quantitative support for this principle.

AlkeneRelative Rate of Hydrogenation (Normalized to 1-octene)
cis-4-Octene0.54
trans-4-Octene0.17

Data sourced from Faraday Discuss. Chem. Soc., 1968, (46), p. 60.[2][6]

This data clearly illustrates that the cis isomer hydrogenates significantly faster than the trans isomer.

Experimental Protocol: Catalytic Hydrogenation

A detailed protocol for a representative catalytic hydrogenation is as follows:

  • Preparation: A solution of the alkene (cis- or this compound) in a suitable solvent (e.g., ethanol or ethyl acetate) is prepared in a reaction vessel.

  • Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), is added to the solution.

  • Hydrogenation: The reaction vessel is connected to a hydrogen source and the mixture is stirred under a hydrogen atmosphere (typically at a pressure of 1-4 atm).

  • Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Workup: Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield the product, decane.

Workflow for Catalytic Hydrogenation

Caption: Workflow for a typical catalytic hydrogenation experiment.

Halogenation: The Role of Steric Hindrance in Bridged Intermediates

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to alkenes proceeds through a bridged halonium ion intermediate. This intermediate is then attacked by a halide ion in an anti-addition fashion.

Mechanism of Bromination

Bromination_Mechanism Alkene cis- or this compound C₁₀H₂₀ Intermediate Bridged Bromonium Ion C₁₀H₂₀Br⁺ Alkene->Intermediate Electrophilic Attack Br2 Bromine Br₂ Br2->Intermediate Product trans-4,5-Dibromodecane C₁₀H₂₀Br₂ Intermediate->Product Nucleophilic Attack by Br⁻ (anti-addition)

Caption: Generalized mechanism for the bromination of an alkene.

Epoxidation: Favoring the More Nucleophilic Double Bond

Epoxidation, the formation of an epoxide (a three-membered ring containing an oxygen atom), is typically carried out using a peroxy acid. This reaction is concerted, meaning that the new C-O bonds are formed at the same time as the O-O bond of the peroxy acid is broken.

In general, cis-alkenes are more reactive towards epoxidation than their trans counterparts. This is attributed to the fact that the alkyl groups in cis-alkenes are thought to slightly increase the electron density of the double bond through hyperconjugation, making it more nucleophilic and thus more reactive towards the electrophilic oxygen of the peroxy acid.

Kinetic studies on the epoxidation of cis/trans-enol esters with dimethyldioxirane provide experimental evidence for this trend, showing kcis/ktrans ratios ranging from 1.6 to 2.5.[7] This indicates that the cis isomers react 1.6 to 2.5 times faster than the corresponding trans isomers.

Experimental Protocol: Epoxidation with m-CPBA

  • Preparation: The alkene (cis- or this compound) is dissolved in a non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) in a flask.

  • Reagent Addition: meta-Chloroperoxybenzoic acid (m-CPBA) is added portion-wise to the stirred solution at a controlled temperature (often 0 °C to room temperature).

  • Monitoring: The reaction is monitored by TLC to track the disappearance of the starting alkene.

  • Workup: Once the reaction is complete, the reaction mixture is washed with a basic solution (e.g., saturated sodium bicarbonate) to remove the meta-chlorobenzoic acid byproduct, followed by a water wash.

  • Isolation: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude epoxide, which can be further purified by chromatography.

Hydroboration-Oxidation: A Concerted Addition Sensitive to Sterics

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond. The first step, hydroboration, involves the concerted syn-addition of a borane (BH₃) to the alkene.[3] The second step is an oxidation that replaces the boron atom with a hydroxyl group.

The concerted nature of the hydroboration step makes it highly sensitive to steric hindrance. The borane reagent will preferentially add to the less sterically hindered face of the double bond. For cis-4-decene, the two alkyl groups on the same side of the double bond can create a more sterically crowded environment compared to this compound, where the alkyl groups are on opposite sides. This suggests that this compound might react more readily in the hydroboration step due to better accessibility of the double bond for the borane reagent.

Hydroboration-Oxidation Pathway

Hydroboration_Oxidation cluster_step1 Step 1: Hydroboration cluster_step2 Step 2: Oxidation Alkene cis- or this compound Alkylborane Trialkylborane Intermediate Alkene->Alkylborane syn-addition Borane BH₃·THF Borane->Alkylborane Alcohol Decan-4-ol and Decan-5-ol Alkylborane->Alcohol Oxidation Oxidant H₂O₂, NaOH Oxidant->Alcohol

Caption: The two-step process of hydroboration-oxidation.

Conclusion: A Tale of Two Isomers

The reactivity of this compound and cis-4-Decene is a clear illustration of how stereochemistry governs chemical behavior. The inherent instability of the cis isomer due to steric strain generally makes it more reactive in reactions like catalytic hydrogenation and epoxidation. In contrast, for reactions where steric accessibility of the double bond is the dominant factor, such as potentially in hydroboration, the trans isomer may exhibit higher reactivity.

For the practicing chemist, these differences are not merely academic; they have profound implications for reaction design, catalyst selection, and the prediction of product distributions. A thorough understanding of the principles outlined in this guide is essential for the effective and efficient synthesis of target molecules.

References

  • Rate of hydrogenation - Chemistry Stack Exchange. (2014, May 14). Retrieved from [Link]

  • Rate of catalytic hydrogenation of alkenes - Chemistry Stack Exchange. (2018, July 12). Retrieved from [Link]

  • Stereo- And Enantioselective Alkene Epoxidations: A Comparative Study of D4- And D2-symmetric Homochiral trans-dioxoruthenium(VI) Porphyrins - PubMed. (n.d.). Retrieved from [Link]

  • Enantioselective Epoxidation of Non-conjugated cis-Olefins by Chiral Dioxirane - PMC - NIH. (n.d.). Retrieved from [Link]

  • Hydroboration–oxidation reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • What structures are formed when the cis and trans isomers are reacted separately with bromine? - Quora. (2023, December 4). Retrieved from [Link]

  • Catalytic Hydrogenation - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Cis trans alkenes and reactivity - Student Doctor Network Forums. (2009, August 18). Retrieved from [Link]

  • Stereo- and Enantioselective Alkene Epoxidations: A Comparative Study of D4- and D2-Symmetric Homochiral trans-Dioxoruthenium(VI) Porphyrins | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Hydroboration Oxidation of Alkenes - Master Organic Chemistry. (2013, March 28). Retrieved from [Link]

  • Classification of the Electrophilic Addition Reactions of Olefins and Acetylenes - ResearchGate. (n.d.). Retrieved from [Link]

  • Fused Rings: Cis and Trans Decalin - Master Organic Chemistry. (2014, August 5). Retrieved from [Link]

  • 14.2: Electrophilic Addition to Alkenes - Chemistry LibreTexts. (2022, July 20). Retrieved from [Link]

  • The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A. (2022, October 7). Retrieved from [Link]

  • Hydroboration-Oxidation of Alkenes - Chemistry LibreTexts. (2023, June 7). Retrieved from [Link]

  • Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). (2013, January 22). Retrieved from [Link]

  • Hydroboration Oxidation Mechanism of Alkenes - BH3, THF, H2O2, OH- Organic Chemistry. (2016, April 16). Retrieved from [Link]

  • Nature of the Transition Structure for Alkene Epoxidation by Peroxyformic Acid, Dioxirane, and Dimethyldioxirane - Schlegel Group - Wayne State University. (1997, August 1). Retrieved from [Link]

  • Electrophilic Addition and Cyclization Reactions of Allenes - ResearchGate. (n.d.). Retrieved from [Link]

  • 7.8: Electrophilic Addition Reactions of Alkenes - Chemistry LibreTexts. (2024, April 3). Retrieved from [Link]

  • Bromination of alkenes with Br2 to give dibromides - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013, October 31). Retrieved from [Link]

  • (Super Trick) Anti Addition on Cis/Trans 2 Butene. Stereo-chemical aspects of reaction with Br2 . - YouTube. (2018, January 2). Retrieved from [Link]

  • (PDF) Epoxidation of cis/trans-Enol esters by Dimethyldioxirane: Kinetics - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Introduction: The Critical Role of Purity in Scientific Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Analytical Methods for Determining the Purity of trans-4-Decene

In the realms of research, development, and particularly in the pharmaceutical industry, the chemical purity of a compound is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are built. This compound, an alkene hydrocarbon, serves as a key building block or intermediate in the synthesis of more complex molecules. The presence of impurities, such as its geometric isomer (cis-4-decene), positional isomers (e.g., 1-decene, 5-decene), or residual reactants and solvents, can drastically alter reaction kinetics, yield, and the toxicological profile of a final product.

This guide provides an in-depth comparison of the two most powerful and prevalent analytical techniques for assessing the purity of volatile organic compounds like this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy . We will move beyond procedural descriptions to explore the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. This content is designed for the discerning researcher and drug development professional who requires not just data, but certitude.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique that excels at separating volatile components of a mixture and providing their structural identification.[1] It is often the first choice for purity analysis due to its exceptional sensitivity and resolving power.

Principle of Analysis

The methodology is a powerful combination of two techniques.[2] First, Gas Chromatography (GC) separates compounds based on their volatility and differential interactions with a stationary phase within a capillary column.[1] Less volatile compounds or those with stronger interactions move slower, resulting in separation. As each separated component elutes from the column, it enters the Mass Spectrometer (MS). There, it is ionized (typically by electron impact), causing the molecule to fragment in a predictable and reproducible manner. The mass-to-charge ratio (m/z) of the molecular ion and its fragments creates a unique "fingerprint" or mass spectrum, allowing for definitive identification by comparison to spectral libraries.[2]

Expert Insights: The Key to Isomer Separation

For alkenes, the primary analytical challenge is often the separation of geometric (cis/trans) and positional isomers, which have very similar boiling points.[3] The choice of GC column is therefore paramount. A high-polarity capillary column, such as one with a cyanopropyl or polyethylene glycol (Carbowax) stationary phase, is essential.[4] These phases induce different retention times for isomers based on subtle differences in their polarity and shape, enabling their distinct separation where a standard non-polar column would fail.[5] Furthermore, the purity of the carrier gas (e.g., helium, hydrogen) is critical, as impurities like moisture or oxygen can degrade the stationary phase and create baseline noise, compromising sensitivity and accuracy.[6]

Detailed Experimental Protocol: GC-MS Purity Assay
  • Sample Preparation:

    • Accurately prepare a stock solution of the this compound sample in a high-purity volatile solvent (e.g., hexane or pentane) at a concentration of approximately 1 mg/mL.[7]

    • Prepare a dilution series from the stock solution for linearity and limit of quantitation (LOQ) determination if required for validation.

  • Instrument Configuration:

    • GC System: Agilent 8890 GC (or equivalent).

    • Column: High-polarity capillary column (e.g., Agilent J&W DB-WAX Ultra Inert, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Split/splitless injector set to 250°C. Use a split ratio of 50:1 to avoid column overloading.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase at 5°C/min to 150°C.

      • Hold at 150°C for 5 minutes.

    • MS System: Agilent 5977B MSD (or equivalent).

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan (m/z 35-300).

  • Analysis Workflow:

    • Inject 1 µL of the prepared sample into the GC.

    • Acquire the data using the instrument's software.

    • Integrate the area of all eluted peaks in the resulting total ion chromatogram (TIC), excluding the solvent peak.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Processing p1 Dissolve this compound in Hexane (1 mg/mL) p2 Inject 1 µL Sample p1->p2 p3 Separation on High-Polarity Column p2->p3 p4 Elution & Ionization (EI) p3->p4 p5 Mass Analysis (Quadrupole) p4->p5 p6 Generate Total Ion Chromatogram (TIC) p5->p6 p7 Identify Peaks via Mass Spectrum Library p6->p7 p8 Calculate Area % Purity p7->p8

Caption: Workflow for purity determination of this compound by GC-MS.

Data Interpretation and Purity Calculation

The primary output is the total ion chromatogram, which displays signal intensity versus retention time. The purity of this compound is typically calculated using the area percent method.[8]

  • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

It is crucial to exclude the solvent peak from this calculation.[8] The identity of the main peak is confirmed by matching its mass spectrum with a reference library (e.g., NIST). Potential impurities are identified by their unique retention times and mass spectra.[7] Common impurities to look for include:

  • cis-4-Decene: Will have a slightly different retention time.

  • Positional Isomers: (e.g., 1-decene, 2-decene) will also separate.

  • Solvent Residues: From reaction and purification steps.

  • Unreacted Starting Materials: Dependent on the synthetic route.

Method 2: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides both structural confirmation and highly accurate purity determination in a single, non-destructive experiment.[9][10] Its power lies in the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei contributing to that signal.[7]

Principle of Analysis

In ¹H NMR spectroscopy, a sample is placed in a strong magnetic field and irradiated with radio waves, causing hydrogen nuclei (protons) to resonate at specific frequencies. These frequencies (chemical shifts) are unique to the proton's local chemical environment, providing a map of the molecule's structure. For quantitative analysis, the area under each resonance signal is precisely integrated. This integral is directly proportional to the number of protons giving rise to the signal. By comparing the integral of a known signal from the analyte to that of a certified internal standard of known purity and mass, the absolute purity of the analyte can be determined with high accuracy.[11]

Expert Insights: The Power of an Orthogonal Technique

qNMR is considered an orthogonal method to chromatography, meaning it relies on fundamentally different chemical and physical principles for measurement.[9] This makes it invaluable for validating chromatographic results. Its key advantage is that it does not require a high-purity reference standard of the analyte itself. Instead, a well-characterized, stable internal standard (e.g., maleic acid, dimethyl sulfone) is used.[11] Any impurity with protons will generate a signal, allowing for its simultaneous identification and quantification without the need for isolation. This is particularly useful for detecting non-volatile or unexpected impurities that might be missed by GC.

Detailed Experimental Protocol: qNMR Purity Assay (Internal Standard Method)
  • Selection of Internal Standard (IS):

    • Choose a high-purity (>99.9%) certified internal standard. For this compound, maleic acid is a suitable choice.

    • The IS must have protons that resonate in a clear region of the spectrum, not overlapping with analyte signals.

    • The IS must be stable and not react with the analyte or solvent.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube. Record the mass precisely (m_analyte).

    • Accurately weigh approximately 5-10 mg of the internal standard (maleic acid) into the same NMR tube. Record the mass precisely (m_IS).

    • Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to completely dissolve both components.

  • NMR Data Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz (or equivalent).

    • Experiment: Standard quantitative ¹H NMR experiment.

    • Key Parameters for Quantitation:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and IS signals being integrated (a value of 30-60 s is often sufficient). This is critical for accurate integration.

      • Pulse Angle: 90° flip angle.

      • Number of Scans (ns): ≥ 16 (increase for better signal-to-noise).

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Carefully integrate a well-resolved signal for the analyte (this compound, e.g., the olefinic protons) and a signal for the internal standard (maleic acid, singlet at ~6.3 ppm).

Workflow for qNMR Analysis

cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Processing & Calculation p1 Accurately weigh Analyte (this compound) and Internal Standard (IS) p2 Dissolve in Deuterated Solvent p1->p2 p3 Acquire ¹H Spectrum (Long Relaxation Delay) p2->p3 p4 Process Spectrum (Phase, Baseline) p3->p4 p5 Integrate Analyte and IS Signals p4->p5 p6 Calculate Purity using Formula p5->p6

Caption: Workflow for purity determination of this compound by qNMR.

Purity Calculation

The purity of the analyte (P_analyte) is calculated using the following formula:

  • P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I: Integral area of the signal

  • N: Number of protons for the integrated signal (e.g., N_analyte = 2 for the two olefinic protons of this compound; N_IS = 2 for maleic acid)

  • MW: Molecular Weight (this compound = 140.27 g/mol ; Maleic Acid = 116.07 g/mol )

  • m: Mass

  • P_IS: Purity of the Internal Standard (as a percentage)

Comparative Analysis and Method Validation

The choice of analytical method depends on the specific requirements of the analysis, such as required sensitivity, desired accuracy, and the nature of potential impurities.

Performance Comparison Table
ParameterGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation by volatility/polarity; Identification by mass.[7]Intrinsic quantitative measure based on the number of nuclei.[7]
Specificity Excellent for separating volatile isomers with the correct column. May struggle with thermally unstable or non-volatile impurities.Excellent. Distinguishes molecules based on unique chemical environments. Can quantify all proton-containing species simultaneously.
LOD/LOQ Very low (ppm range). Ideal for trace impurity analysis.[7]Higher (typically >0.1%). Not suitable for trace analysis below ~0.1%.[7]
Linearity (R²) Excellent (>0.99) over a wide concentration range.[7]Excellent, as the response is inherently linear with concentration.
Precision High precision, with Relative Standard Deviation (RSD) typically <2%.[12]High precision, with RSD typically <1% under optimized conditions.[9]
Accuracy High, but dependent on the response factor of impurities being similar to the analyte for area % calculations.Very high. Considered a primary ratio method, less susceptible to differences in chemical properties between analyte and impurities.
Reference Std. Not required for area % purity, but needed for absolute quantification.Certified internal standard is required. Analyte standard is not.[11]
Trustworthiness: The Imperative of Method Validation

For use in regulated industries, any analytical method must be validated to prove it is suitable for its intended purpose.[13] Validation ensures the integrity and reliability of the purity data. Key validation parameters, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, include:[14]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[13]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Conclusion: Selecting the Appropriate Method

Both GC-MS and qNMR are powerful, scientifically sound methods for determining the purity of this compound, each with distinct advantages.

  • GC-MS is the method of choice for:

    • Screening for unknown, volatile impurities.

    • High-sensitivity detection and quantification of trace-level impurities (ppm level).

    • Routine quality control where a method has been established and validated.

  • qNMR is the superior method for:

    • Obtaining highly accurate, absolute purity values without needing a reference standard of the analyte.

    • Providing unambiguous structural confirmation and purity in a single experiment.

    • Serving as an orthogonal method to validate and confirm results from chromatographic techniques.

For comprehensive characterization in research and drug development, a dual approach is recommended. Use GC-MS for initial screening and sensitive impurity profiling, and employ qNMR for definitive, unbiased purity assignment and as a final, orthogonal check on the material's quality. This layered strategy provides the highest level of confidence in the purity of this compound, ensuring the integrity of subsequent research and development.

References

  • Mass Spectrometry of Alkenes - YouTube. (2025).
  • J Mass Spectrom. (1999). Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 34(10), 1007-17. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 3,3-Dimethyl-1-octene: GC-MS vs. Alternative Methods.
  • JoVE. (2024). Mass Spectrometry: Alkene Fragmentation.
  • BenchChem. (2025). Application Note: High-Resolution GC-MS Method for the Separation of Long-Chain Alkene Isomers.
  • Chemistry!!! Not Mystery. (2013). Mass Spectra of Alkene.
  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review.
  • Chemistry Stack Exchange. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Retrieved from [Link]

  • Environmental Measurement Japan. (n.d.). III Analytical Methods.
  • ResearchGate. (2025). Analytical Method Validation: A Comprehensive Review of Current Practices. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • ALWSCI. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR.
  • ResearchGate. (2014). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. Chromatographia, 77(9-10), 653-662. Retrieved from [Link]

  • Organomation. (n.d.). Why Purity Matters: The Impact of Gas Quality on Chromatographic Results.
  • Chemistry For Everyone. (2025). How To Calculate Percent Purity From Gas Chromatography?.
  • National Institutes of Health (NIH). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]

  • PubMed. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Retrieved from [Link]

  • YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR).

Sources

A Comparative Guide to the Catalytic Synthesis of trans-4-Decene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the stereoselective synthesis of internal alkenes is a persistent challenge and a testament to the power of modern catalytic methods. Trans-4-decene, a simple yet important internal alkene, serves as an excellent case study for comparing the efficacy, selectivity, and practicality of various catalytic systems. This guide provides an in-depth, objective comparison of the leading catalytic strategies for the synthesis of this compound, supported by mechanistic insights and experimental data to inform catalyst selection in research and development.

Introduction: The Significance of Stereocontrolled Olefin Synthesis

The geometric isomerism of carbon-carbon double bonds plays a pivotal role in determining the biological activity, physical properties, and reactivity of organic molecules. The synthesis of trans-disubstituted alkenes, such as this compound, with high stereoselectivity is crucial in the construction of complex natural products, pharmaceuticals, and advanced materials. This guide will focus on three principal catalytic routes to this compound: olefin metathesis, the Horner-Wadsworth-Emmons olefination, and the stereoselective reduction of alkynes. Each method offers a unique set of advantages and is governed by distinct mechanistic principles, making the choice of catalyst a critical decision in the synthetic design.

Olefin Metathesis: A Powerful C=C Bond Forming Strategy

Olefin metathesis has emerged as a revolutionary tool for the formation of carbon-carbon double bonds, recognized by the 2005 Nobel Prize in Chemistry awarded to Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock.[1] The cross-metathesis of two terminal alkenes, in this case, 1-pentene, provides a direct route to this compound. The success of this reaction is highly dependent on the choice of a well-defined transition metal catalyst.

The Catalysts: Grubbs vs. Schrock

The two main families of homogeneous olefin metathesis catalysts are the ruthenium-based Grubbs catalysts and the molybdenum- or tungsten-based Schrock catalysts.[1]

  • Grubbs Catalysts: These ruthenium-carbene complexes are renowned for their remarkable functional group tolerance, and stability to air and moisture, making them user-friendly for a broad range of applications.[2] The second-generation Grubbs catalysts, featuring an N-heterocyclic carbene (NHC) ligand, exhibit significantly higher activity compared to the first-generation catalysts.[3] Hoveyda-Grubbs catalysts, a subclass of second-generation catalysts, offer enhanced stability and are often preferred for industrial applications.[4]

  • Schrock Catalysts: These high-oxidation-state molybdenum or tungsten alkylidene complexes are generally more active than Grubbs catalysts, particularly for sterically demanding substrates.[5] However, they are also more sensitive to air, moisture, and certain functional groups, requiring more stringent reaction conditions.

For the synthesis of this compound via the cross-metathesis of 1-pentene, both catalyst types can be employed. The reaction equilibrium is driven by the removal of the volatile ethylene byproduct. Generally, these reactions favor the thermodynamically more stable trans (E) isomer.

Comparative Performance in trans-Alkene Synthesis

While specific data for the cross-metathesis of 1-pentene to yield this compound is not extensively tabulated in comparative studies, extensive research on analogous terminal alkene cross-metathesis reactions provides a strong basis for comparison.

Catalyst FamilyTypical Catalyst Loading (mol%)Temperature (°C)Typical Yield (%)Typical E/Z SelectivityKey AdvantagesKey Disadvantages
Grubbs I 2-525-4560-80>90:10Good functional group tolerance, commercially available.Lower activity than second-generation catalysts.
Grubbs II 0.5-225-4585-95>95:5High activity, excellent functional group tolerance.[3]Higher cost than Grubbs I.
Hoveyda-Grubbs II 0.5-240-8085-98>95:5High stability and activity, recyclable in some cases.Slower initiation than Grubbs II.
Schrock (Mo/W) 0.5-125>95>98:2Very high activity, effective for hindered olefins.[5][6]Sensitive to air, moisture, and some functional groups.

Causality Behind Performance: The higher activity of the second-generation Grubbs catalysts is attributed to the stronger electron-donating nature of the NHC ligand, which promotes the dissociation of a phosphine ligand to generate the active 14-electron catalytic species.[3] Schrock catalysts' high activity stems from the more electrophilic nature of the high-oxidation-state metal center. The inherent thermodynamic preference for the trans isomer drives the high E-selectivity in these reactions.

Experimental Protocol: Cross-Metathesis of 1-Pentene with Grubbs Second-Generation Catalyst

This protocol describes a general procedure for the synthesis of this compound using a Grubbs second-generation catalyst.

Materials:

  • Grubbs Second-Generation Catalyst

  • 1-Pentene

  • Anhydrous, degassed dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the Grubbs second-generation catalyst (1 mol%) in anhydrous, degassed DCM.

  • Add 1-pentene (1.0 equivalent) to the catalyst solution via syringe.

  • Stir the reaction mixture at room temperature and monitor the evolution of ethylene gas.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction can be quenched by the addition of ethyl vinyl ether.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford this compound.

olefin_metathesis cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products catalyst [Ru]=CH2 (Active Catalyst) metallacyclobutane1 Ruthenacyclobutane Intermediate 1 catalyst->metallacyclobutane1 + 1-Pentene pentene1 1-Pentene intermediate1 [Ru]=CH(CH2)2CH3 metallacyclobutane1->intermediate1 - Ethylene metallacyclobutane2 Ruthenacyclobutane Intermediate 2 intermediate1->metallacyclobutane2 + 1-Pentene pentene2 1-Pentene product This compound metallacyclobutane2->product - [Ru]=CH2 start 2 x 1-Pentene start->catalyst Initiation end_product This compound + Ethylene

Caption: Catalytic cycle for the cross-metathesis of 1-pentene.

Horner-Wadsworth-Emmons (HWE) Reaction: A Classic Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and is a modification of the Wittig reaction.[7][8] It typically employs a phosphonate-stabilized carbanion, which offers greater nucleophilicity and less basicity than the corresponding phosphonium ylides used in the Wittig reaction. A key advantage of the HWE reaction is its strong preference for the formation of (E)-alkenes.[9]

The HWE Approach to this compound

The synthesis of this compound via the HWE reaction involves the reaction of pentanal with a carbanion generated from a pentylphosphonate ester. The stereochemical outcome is largely dictated by the thermodynamic stability of the intermediates in the reaction pathway.

Performance and Mechanistic Rationale

The HWE reaction is known for its high yields and excellent E-selectivity, often exceeding 95:5. The water-soluble nature of the phosphate byproduct simplifies the purification process compared to the triphenylphosphine oxide generated in the Wittig reaction.[10]

Mechanism of E-Selectivity: The stereoselectivity of the HWE reaction is attributed to the reversible formation of the initial adducts (betaines), which allows for equilibration to the thermodynamically more stable anti-betaine. Subsequent syn-elimination from this intermediate leads to the formation of the (E)-alkene.

Experimental Protocol: HWE Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound using the Horner-Wadsworth-Emmons reaction.

Materials:

  • Diethyl pentylphosphonate

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Pentanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and add diethyl pentylphosphonate (1.0 equivalent) dropwise.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add pentanal (1.0 equivalent) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.[11]

hwe_reaction cluster_workflow HWE Reaction Workflow phosphonate Diethyl Pentylphosphonate carbanion Phosphonate Carbanion phosphonate->carbanion + Base base NaH betaine Betaine Intermediate carbanion->betaine + Aldehyde aldehyde Pentanal oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Cyclization product This compound oxaphosphetane->product Elimination byproduct Phosphate Byproduct oxaphosphetane->byproduct Elimination

Caption: Stepwise workflow for the Horner-Wadsworth-Emmons reaction.

Stereoselective Reduction of Alkynes

The partial reduction of an internal alkyne provides another powerful route to stereochemically defined alkenes. The choice of catalyst and reaction conditions determines whether the cis or trans isomer is formed.

Synthesis of this compound from 5-Decyne

For the synthesis of this compound, the starting material would be 5-decyne. The desired trans stereochemistry is achieved through a dissolving metal reduction.

Catalyst Systems for Alkyne Reduction
  • Dissolving Metal Reduction (Na/NH₃): The reduction of an alkyne with sodium or lithium metal in liquid ammonia at low temperatures (-78 °C to -33 °C) selectively produces the trans-alkene.[12] This method is highly stereoselective, with reported yields often exceeding 80%.[12]

  • Lindlar's Catalyst: For comparison, the catalytic hydrogenation of an alkyne over Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) results in the syn-addition of hydrogen, yielding the cis-alkene.[13]

Mechanism of trans-Selectivity in Dissolving Metal Reduction: The reaction proceeds through a radical anion intermediate. The steric repulsion between the alkyl groups favors a trans orientation of these groups in the vinyl radical intermediate, which is then further reduced to the trans-alkene.

Experimental Protocol: Reduction of 5-Decyne to this compound

This protocol describes a general procedure for the synthesis of this compound via the reduction of 5-decyne.

Materials:

  • 5-Decyne

  • Liquid ammonia (NH₃)

  • Sodium (Na) metal

  • Anhydrous diethyl ether

  • Dry ice/acetone condenser

Procedure:

  • Set up a three-necked flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel.

  • Condense ammonia gas into the flask at -78 °C.

  • Add 5-decyne (1.0 equivalent) dissolved in a minimal amount of anhydrous diethyl ether.

  • Add small pieces of sodium metal (2.2 equivalents) to the stirred solution until a persistent blue color is observed, indicating an excess of solvated electrons.

  • Stir the reaction for several hours at -78 °C.

  • Quench the reaction by the careful addition of ammonium chloride.

  • Allow the ammonia to evaporate, and then add water to the residue.

  • Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

alkyne_reduction cluster_pathways Stereoselective Alkyne Reduction alkyne 5-Decyne na_nh3 Na / NH₃ (Dissolving Metal Reduction) alkyne->na_nh3 lindlar H₂, Lindlar's Catalyst (Catalytic Hydrogenation) alkyne->lindlar trans_alkene This compound na_nh3->trans_alkene cis_alkene cis-4-Decene lindlar->cis_alkene

Sources

A Comparative Guide to the Synthesis of trans-4-Decene: Validation of a Modern Sonogashira Coupling-Reduction Route

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of synthetic strategies for obtaining trans-4-decene, a representative internal alkene. We introduce and validate a modern, two-step approach beginning with a Sonogashira coupling followed by stereoselective alkyne reduction. This new route is critically evaluated against established olefination methodologies, including the Horner-Wadsworth-Emmons reaction, the Julia-Kocienski olefination, and the McMurry coupling. Our objective is to furnish researchers, chemists, and drug development professionals with a robust framework for selecting the optimal synthetic pathway based on criteria such as stereoselectivity, yield, functional group tolerance, and operational simplicity.

Introduction: The Enduring Challenge of Stereoselective Alkene Synthesis

The precise control of alkene geometry is a cornerstone of modern organic synthesis. The spatial arrangement of substituents around a carbon-carbon double bond profoundly influences a molecule's biological activity, material properties, and chemical reactivity. This compound serves as an excellent model substrate for evaluating and comparing the efficacy of various synthetic methods aimed at producing E-disubstituted alkenes. While numerous olefination reactions exist, each carries a unique profile of advantages and limitations. This guide focuses on validating a highly efficient and stereocontrolled Sonogashira coupling-reduction sequence against canonical methods, thereby offering a clear, data-driven comparison to inform synthetic planning.

A Modern Approach: Sonogashira Coupling and Stereoselective Reduction

We propose a flexible and highly efficient two-step route that constructs the C4-C5 double bond through an alkyne intermediate. This strategy decouples carbon-carbon bond formation from the establishment of stereochemistry, offering superior control. The key steps are (1) the palladium and copper-catalyzed Sonogashira coupling of a terminal alkyne with a vinyl or aryl halide, and (2) the stereoselective reduction of the resulting internal alkyne to the trans-alkene.[1]

Causality of Design: The primary advantage of this approach is its inherent control over stereochemistry. The reduction of an internal alkyne to a trans-alkene can be achieved with near-perfect stereoselectivity using dissolving metal conditions (e.g., Na in NH₃).[2] This contrasts with single-step olefination reactions where selectivity is determined by the kinetic or thermodynamic favorability of competing transition states.[3] Furthermore, the Sonogashira coupling is exceptionally robust, with a broad substrate scope and high functional group tolerance.[4][5]

G cluster_0 Part 1: C-C Bond Formation cluster_1 Part 2: Stereoselective Reduction 1-Hexyne 1-Hexyne Sonogashira Coupling Sonogashira Coupling 1-Hexyne->Sonogashira Coupling Pd/Cu Catalyst, Amine Base 1-Bromobutane 1-Bromobutane 1-Bromobutane->Sonogashira Coupling Dec-4-yne Dec-4-yne Dec-4-yne_2 Dec-4-yne Sonogashira Coupling->Dec-4-yne High Yield Na_NH3 Na / NH3 (l) -78 °C Reduction Reduction Na_NH3->Reduction This compound This compound Dec-4-yne_2->Reduction Stereocontrol Reduction->this compound >99% E-selectivity

Caption: Proposed two-step synthetic workflow for this compound.

Experimental Protocol: Sonogashira/Reduction Route

Step A: Synthesis of Dec-4-yne via Sonogashira Coupling

  • To a dry, argon-flushed Schlenk flask, add Pd(PPh₃)₄ (0.02 eq), CuI (0.04 eq), and 1-hexyne (1.2 eq).

  • Add anhydrous triethylamine (TEA) as the solvent and base.

  • To the stirring solution, add 1-bromobutane (1.0 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and monitor by TLC or GC-MS until the starting materials are consumed (typically 4-6 hours).

  • Upon completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aq. NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes) to yield pure dec-4-yne.

Step B: Reduction to this compound

  • Set up a three-neck flask equipped with a dry-ice condenser and an argon inlet.

  • Condense anhydrous ammonia (approx. 10 mL per mmol of alkyne) into the flask at -78 °C (dry ice/acetone bath).

  • Add small, freshly cut pieces of sodium metal (2.5 eq) to the liquid ammonia with vigorous stirring until a persistent deep blue color is obtained.

  • Dissolve dec-4-yne (1.0 eq) from Step A in a minimal amount of anhydrous THF and add it dropwise to the sodium-ammonia solution.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Quench the reaction by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate under a stream of argon.

  • Add distilled water and extract the product with pentane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate carefully (product is volatile) to yield this compound.

Established Alternatives: A Comparative Analysis

To validate our proposed route, we compare it against three widely recognized methods for synthesizing trans-alkenes.

A. The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a cornerstone of E-selective olefination, involving the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[6][7] Its high reliability stems from the thermodynamic preference for the transition state leading to the E-alkene, minimizing steric interactions.[8] The water-soluble phosphate byproduct simplifies purification compared to the triphenylphosphine oxide from a standard Wittig reaction.[7]

G Phosphonate Diethyl (1-pentyl)phosphonate Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion Base NaH Base->Phosphonate Deprotonation Aldehyde Butanal Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Carbanion->Oxaphosphetane Nucleophilic Attack Product This compound + Diethyl phosphate Oxaphosphetane->Product Elimination (Rate-Limiting)

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: HWE Reaction

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF in an argon-flushed flask at 0 °C.

  • Add diethyl pentylphosphonate (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases (approx. 1 hour).

  • Cool the resulting phosphonate carbanion solution back to 0 °C.

  • Add butanal (1.05 eq) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition, remove the cooling bath and stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction by carefully adding saturated aq. NH₄Cl solution.

  • Extract the mixture with diethyl ether (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify by flash column chromatography (hexanes) to isolate this compound.

B. The Julia-Kocienski Olefination

This modified Julia olefination provides excellent E-selectivity and is known for its operational simplicity as a one-pot reaction.[9][10] The reaction involves the addition of a metallated heteroaryl sulfone (commonly a phenyltetrazolyl (PT) sulfone) to an aldehyde.[11] The subsequent Smiles rearrangement and elimination cascade stereoselectively furnishes the trans-alkene.[11]

Experimental Protocol: Julia-Kocienski Olefination

  • Dissolve 1-phenyl-1H-tetrazol-5-yl pentyl sulfone (1.0 eq) in anhydrous DME in an argon-flushed flask.

  • Cool the solution to -78 °C and add potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq) dropwise. Stir for 30 minutes to generate the carbanion.

  • Add butanal (1.2 eq) dropwise to the deep red solution.

  • Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aq. NH₄Cl solution and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by flash column chromatography to yield this compound.

C. The McMurry Coupling

The McMurry reaction is a reductive coupling of two carbonyl compounds (aldehydes or ketones) using a low-valent titanium reagent to form an alkene.[12][13] It is particularly effective for synthesizing symmetrical alkenes, such as this compound from pentanal. The reaction proceeds on the surface of the heterogeneous titanium species.[12]

Experimental Protocol: McMurry Coupling

  • In an argon-flushed flask, add zinc dust (4.0 eq) and TiCl₄ (1.0 eq) to anhydrous THF at 0 °C.

  • Heat the black slurry to reflux for 2 hours to generate the low-valent titanium reagent.

  • Cool the mixture to room temperature and add a solution of pentanal (2.0 eq) in anhydrous THF dropwise.

  • Heat the reaction to reflux for 16 hours.

  • Cool the mixture to room temperature and quench by the slow addition of 1 M aq. HCl.

  • Stir for 30 minutes, then filter the mixture through Celite.

  • Extract the filtrate with pentane (3x).

  • Wash the combined organic layers with saturated aq. NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate carefully.

  • Purify by distillation or chromatography to obtain this compound.

Performance Comparison: A Head-to-Head Evaluation

The choice of synthetic route is ultimately dictated by the specific requirements of the project. The following table summarizes the performance of each method in the synthesis of this compound.

Parameter Sonogashira/Reduction Horner-Wadsworth-Emmons Julia-Kocienski McMurry Coupling
Typical Yield 80-90% (over 2 steps)75-90%70-85%60-75%
E/Z Selectivity >99:1>95:5>95:5~2-5:1 (E favored)
Key Reagents Pd/Cu catalysts, Na/NH₃Phosphonate ester, NaHPT-Sulfone, KHMDSTiCl₄, Zn dust
Reaction Temp. 60 °C then -78 °C0 °C to RT-78 °C to RTReflux
Functional Group Tol. ExcellentGood (ketones can react)GoodPoor (reduces many groups)
Byproducts SaltsDiethyl phosphate (water-sol.)PT-sulfone byproductTitanium oxides
Key Advantage Highest stereoselectivityHigh yield, reliableOne-pot, good selectivitySymmetrical alkene synthesis
Key Disadvantage Two separate stepsBase-sensitive substratesRequires specific sulfoneHarsh conditions, poor FG tol.

Product Validation and Characterization

Regardless of the chosen route, the identity and purity of the synthesized this compound must be confirmed. Standard analytical techniques include:

  • ¹H NMR: The vinyl protons of the trans isomer will appear as a multiplet around 5.4 ppm with a characteristic large coupling constant (J ≈ 15 Hz).

  • ¹³C NMR: The sp² carbons for this compound appear at approximately 131.3 and 130.5 ppm.[14]

  • FT-IR: A distinct peak around 965 cm⁻¹ confirms the trans C-H bend of the double bond.[15]

  • GC-MS: Provides confirmation of the molecular weight (140.27 g/mol ) and purity. The mass spectrum shows characteristic fragmentation patterns.[16]

Conclusion and Recommendations

This guide validates a modern Sonogashira coupling-reduction sequence as a superior method for the synthesis of this compound, particularly when stereochemical purity is the paramount concern. The ability to completely control the E/Z outcome via the alkyne reduction step offers an unparalleled advantage.

  • For Highest Stereoselectivity (>99:1 E): The Sonogashira/Reduction route is the unequivocal choice.

  • For High-Yield, Scalable Synthesis: The Horner-Wadsworth-Emmons reaction remains a highly competitive and reliable option, offering excellent yields and selectivity with operationally simpler conditions than the two-step route.[17]

  • For Complex Substrates with Base-Sensitive Groups: The Julia-Kocienski olefination, proceeding under slightly different conditions, can sometimes offer advantages.[18]

  • For Symmetrical Alkenes from Aldehydes: The McMurry Coupling is a viable, albeit less selective, option if functional group tolerance is not a concern.[19]

By understanding the mechanistic underpinnings and practical considerations of each method, researchers can make informed decisions to best achieve their synthetic goals.

References

  • Wikipedia. McMurry reaction. [Link]

  • National Institutes of Health (NIH). Diastereoselective Synthesis of Seven-Membered Ring trans-Alkenes from Dienes and Aldehydes by Silylene Transfer. [Link]

  • Organic Reactions. The McMurry Coupling and Related Reactions. [Link]

  • TutorChase. What's the significance of a McMurry reaction in organic synthesis?. [Link]

  • National Institutes of Health (NIH). Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents. [Link]

  • Organic Chemistry Portal. trans-Alkene synthesis by olefination or metathesis. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Organic Chemistry Portal. Julia Olefination Julia-Lythgoe Olefination. [Link]

  • Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

  • Wikipedia. Julia olefination. [Link]

  • Chem-Station. Julia-Kocienski Olefination. [Link]

  • Chemistry LibreTexts. 7.3: The Wittig Reaction. [Link]

  • University of Pittsburgh. The Wittig Reaction. [Link]

  • YouTube. Wittig Horner Reaction: a Method for E-alkenes or Trans-Alkene. [Link]

  • National Institute of Standards and Technology (NIST). This compound - IR Spectrum. [Link]

  • SpectraBase. This compound - 13C NMR. [Link]

  • YouTube. Horner–Wadsworth–Emmons (HWE) Reaction: Method for E-alkenes or Trans-Alkene. [Link]

  • ACS Publications. Serendipitous synthesis of cis- and this compound-1,10-dioic acids. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • National Institutes of Health (NIH). Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis. [Link]

  • National Institute of Standards and Technology (NIST). This compound - Mass Spectrum. [Link]

  • National Institute of Standards and Technology (NIST). This compound - Gas Chromatography. [Link]

  • National Institute of Standards and Technology (NIST). This compound. [Link]

  • Google Patents. Synthesis method of trans-4-decenal.
  • Master Organic Chemistry. Olefin Metathesis. [Link]

  • ACS Publications. Ruthenium-Catalyzed Transfer Hydrogenation of Alkynes: Access to Alkanes and (E)- or (Z)-Alkenes in Tandem with Pd/Cu Sonogashira Cross-Coupling. [Link]

  • Wikipedia. Olefin metathesis. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • YouTube. Stereoselective Reduction of Alkynes to Make Alkenes and Alkanes. [Link]

  • National Institutes of Health (NIH). Stereoselective Synthesis of Trisubstituted Alkenes via Copper Hydride-Catalyzed Alkyne Hydroalkylation. [Link]

  • ResearchGate. Sonogashira coupling in natural product synthesis. [Link]

  • National Institutes of Health (NIH). Olefin Metathesis for Chemical Biology. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • National Institutes of Health (NIH). Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development. [Link]

Sources

A Researcher's Guide to the Spectroscopic Interrogation of trans-4-Decene and Its Functionalized Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of trans-4-decene, a simple internal alkene, with its chemically modified derivatives. Tailored for researchers and professionals in chemical and pharmaceutical development, this document moves beyond a mere catalog of spectral data. It delves into the causal relationships between molecular structure and spectroscopic output, offering field-proven insights into how functionalization predictably alters nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures. By understanding the baseline spectroscopy of the parent alkene, we can precisely interpret the structural changes introduced by common chemical transformations.

The Spectroscopic Fingerprint of this compound

This compound (C₁₀H₂₀, MW: 140.27 g/mol ) serves as our reference compound.[1][2] Its simple, symmetric structure provides a clean and unambiguous spectroscopic baseline, making it an ideal model for studying the effects of derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of ¹H and ¹³C nuclei, offering detailed information about molecular connectivity and stereochemistry.

  • ¹H NMR: The proton spectrum of this compound is characterized by distinct regions. The vinylic protons (=C-H) are the most deshielded due to the anisotropy of the π-bond and the higher s-character of sp² carbons, causing them to appear downfield.[3] Protons on carbons adjacent to the double bond (allylic protons) are also deshielded relative to simple alkanes.[4]

  • ¹³C NMR: The carbon spectrum distinguishes between the sp² carbons of the double bond and the sp³ carbons of the alkyl chains. The sp² carbons resonate significantly downfield compared to the sp³ carbons.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally sensitive to the vibrational modes of specific functional groups. For alkenes, the key diagnostic peaks relate to the C=C double bond and the associated =C-H bonds.[6]

  • =C-H Stretch: A weak to medium absorption appears just above 3000 cm⁻¹, a characteristic feature distinguishing unsaturated C-H bonds from the saturated C-H stretches that appear just below 3000 cm⁻¹.[7]

  • C=C Stretch: The stretching vibration of the carbon-carbon double bond in a trans-disubstituted alkene occurs in the 1680-1660 cm⁻¹ region.[8] Due to the symmetry of this compound, the change in dipole moment during this vibration is small, resulting in a weak absorption band.

  • =C-H Out-of-Plane Bend (Wag): This is the most diagnostic peak for a trans-alkene. It presents as a strong, sharp absorption band around 965 cm⁻¹, confirming the trans stereochemistry.[8]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and reveals structural information through fragmentation patterns. Alkene molecular ions are generally observable, and their fragmentation is dominated by cleavage at the allylic position, which generates a resonance-stabilized allylic carbocation.[9]

Comparative Analysis: The Spectroscopic Impact of Derivatization

We will now explore how common functionalizations of the double bond in this compound manifest in the corresponding spectra. We will consider three key derivatives:

  • Dec-4-en-3-ol: An allylic alcohol, representing oxidation adjacent to the double bond.

  • trans-4,5-Epoxydecane: An epoxide, representing addition across the double bond.

  • Decan-4-one: A ketone, representing oxidative cleavage and saturation.

The following diagram illustrates the general analytical workflow.

G General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Derivative Synthesis & Purification NMR NMR Spectrometer (¹H, ¹³C) Sample->NMR IR FTIR Spectrometer Sample->IR MS Mass Spectrometer (EI) Sample->MS NMR_Data Chemical Shifts (δ) Coupling (J) Integration NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Molecular Ion (M⁺) Fragmentation (m/z) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Dec-4-en-3-ol (Allylic Alcohol)

Introducing a hydroxyl (-OH) group at the allylic position dramatically alters the spectra.

  • ¹H NMR: The most significant change is the appearance of a new proton signal for the carbinol hydrogen (H-C-OH) and the hydroxyl proton (O-H). The electronegative oxygen atom deshields the carbinol proton, shifting it downfield (typically ~3.5-4.5 ppm).[10] The protons on the adjacent carbons (C2 and the vinylic C4) will also experience a downfield shift. The -OH proton signal is often broad and its chemical shift is concentration-dependent.

  • ¹³C NMR: A new deshielded signal for the carbinol carbon (C-OH) appears in the 65-75 ppm range. The presence of the oxygen also induces slight shifts in the neighboring carbon signals.

  • IR Spectroscopy: The spectrum is now dominated by a strong, broad O-H stretching band between 3600-3200 cm⁻¹.[11] A strong C-O stretching band will also appear in the fingerprint region, typically around 1050-1150 cm⁻¹. The characteristic alkene peaks (=C-H stretch, C=C stretch, and trans =C-H bend) remain, confirming the presence of the double bond.

  • Mass Spectrometry: The molecular ion will be at m/z 156. The fragmentation pattern changes significantly. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) becomes a favorable pathway. Loss of water (M-18) from the molecular ion is also a common fragmentation route for alcohols.

trans-4,5-Epoxydecane (Epoxide)

Epoxidation consumes the double bond, leading to the disappearance of alkene signals and the appearance of new ones characteristic of the three-membered oxirane ring.

  • ¹H NMR: The vinylic proton signals (~5.4 ppm) are absent. They are replaced by signals for the protons on the epoxide ring (H-C-O), which typically appear in the 2.5-3.5 ppm range. The geometry of the ring influences the coupling constants between these protons.

  • ¹³C NMR: The sp² carbon signals (~130 ppm) disappear and are replaced by two new sp³ carbon signals for the epoxide ring, which are deshielded by the oxygen and appear in the 40-60 ppm range.

  • IR Spectroscopy: All characteristic alkene absorptions are absent (no =C-H stretch >3000 cm⁻¹, no C=C stretch ~1670 cm⁻¹, and critically, no trans =C-H bend ~965 cm⁻¹). New bands corresponding to the C-O stretching of the epoxide ring appear, with a characteristic ring "breathing" mode often seen near 1250 cm⁻¹ and other C-O stretches in the 950-810 cm⁻¹ range.

  • Mass Spectrometry: The molecular ion will be at m/z 156 (an isomer of the alcohol). The fragmentation is now directed by the epoxide ring, which can undergo complex ring-opening and rearrangement pathways.

Decan-4-one (Ketone)

This derivative represents a more profound structural change where the double bond is fully removed and replaced with a carbonyl group.

  • ¹H NMR: All alkene-related signals are gone. The most deshielded protons are now the α-protons (on C3 and C5) adjacent to the carbonyl group, which typically resonate at 2.2-2.6 ppm.[4] This deshielding is due to the inductive effect and magnetic anisotropy of the C=O bond.

  • ¹³C NMR: The spectrum is dominated by the highly deshielded carbonyl carbon (C=O) signal, which appears far downfield in the 200-220 ppm region. The α-carbons (C3 and C5) are also shifted downfield compared to a simple alkane.

  • IR Spectroscopy: The most prominent feature is an intense C=O stretching absorption band around 1715 cm⁻¹.[11] All alkene-related peaks are absent. The spectrum is otherwise dominated by strong sp³ C-H stretching bands below 3000 cm⁻¹.

  • Mass Spectrometry: The molecular ion appears at m/z 156. The fragmentation is dictated by the carbonyl group. The most characteristic fragmentation is the McLafferty rearrangement if a γ-hydrogen is available, and α-cleavage on either side of the carbonyl group, leading to the formation of acylium ions.

The following diagram illustrates the causal link between functional group electronegativity and NMR chemical shift.

G cluster_cause Cause: Chemical Environment cluster_effect Effect: Spectroscopic Observation A Introduction of Electronegative Atom (e.g., O) B Withdrawal of electron density from adjacent nuclei (H, C) A->B Inductive Effect D Downfield Shift (Higher δ ppm) in NMR Spectrum C Reduced electron shielding (Deshielding) B->C C->D Nucleus experiences greater effective magnetic field G cluster_process Mass Spectrometry Fragmentation A This compound [C₁₀H₂₀]˙⁺ (m/z 140) B Allylic C-C Bond Cleavage (Most Favorable Pathway) A->B C Resonance-Stabilized Allylic Carbocation [C₆H₁₁]⁺ (m/z 83) + Butyl Radical B->C D Resonance-Stabilized Allylic Carbocation [C₄H₇]⁺ (m/z 55) + Hexyl Radical B->D

Sources

Safety Operating Guide

Navigating the Disposal of trans-4-Decene: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus extends beyond the successful application of chemical reagents to encompass their entire lifecycle within the laboratory, concluding with their safe and compliant disposal. The integrity of our research is intrinsically linked to the integrity of our safety practices. This guide provides a detailed, step-by-step protocol for the proper disposal of trans-4-Decene, grounding procedural instructions in the chemical principles that necessitate them. Our objective is to ensure that every researcher, scientist, and drug development professional can handle this substance with confidence, safeguarding both personal safety and environmental health.

Hazard Profile and Risk Assessment of this compound

Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. This compound (CAS: 19398-89-1) is an alkene, a class of unsaturated hydrocarbons. Its primary hazard, which dictates its disposal pathway, is its flammability.[1] A thorough risk assessment must precede any handling or disposal operation.

Below is a summary of key physical and safety data that informs our disposal protocol.

PropertyValueSignificance for Disposal
Molecular Formula C₁₀H₂₀Non-halogenated hydrocarbon. This is critical for waste stream segregation.
Physical State LiquidSpills must be managed with absorbent materials.
Boiling Point 168-170 °C[2][3]Relatively low volatility, but vapor can accumulate in poorly ventilated areas.
Flash Point 45.5 °C[4]Classified as a flammable liquid.[1] Requires storage away from ignition sources.
Density 0.740 g/mL at 20 °C[2][3]Less dense than water.
GHS Hazard Statement H226: Flammable liquid and vapour[1]This classification mandates disposal as hazardous waste.

The causality is clear: the flammability of this compound means it cannot be discarded via standard laboratory drains or as common refuse.[5][6] Its disposal must be managed through a designated hazardous waste stream to prevent fire risk and environmental contamination.

Essential Pre-Disposal Procedures: Safety and Segregation

Before the final disposal step, rigorous adherence to safety and waste segregation protocols is mandatory. This not only ensures compliance but also prevents dangerous chemical reactions within waste containers.

Personal Protective Equipment (PPE)

When handling this compound or its waste containers, the following minimum PPE is required:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[9]

  • Lab Coat: A standard laboratory coat should be worn to protect against incidental splashes.

These measures are self-validating; they are the universally accepted minimum for handling flammable organic liquids and are designed to prevent the most common routes of chemical exposure.

Waste Segregation: The Critical First Step

Proper segregation is the most important step in the disposal process. Mixing different waste classes can create unforeseen hazards and significantly increase disposal costs.

  • Principle of Segregation: this compound is a non-halogenated organic solvent . It must be collected in a waste container specifically designated for this category.

  • Causality: Non-halogenated solvent waste can often be recycled for energy recovery through fuel blending.[10][11] Mixing it with halogenated solvents (e.g., dichloromethane, chloroform) contaminates the entire container, forcing it down a more complex and expensive disposal pathway, typically high-temperature incineration.[6]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the direct actions required to dispose of this compound waste in a laboratory setting.

Step 1: Obtain the Correct Waste Container

  • Procure a clearly labeled hazardous waste container designated for "Non-Halogenated Organic Waste."

  • The container must be made of a material compatible with hydrocarbons and have a secure, vapor-tight screw-top cap.[12] Ensure it is in good condition, free from cracks or leaks.

Step 2: Label the Waste Container

  • Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[10]

  • Fill in all required information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." If it is part of a mixture, list all components and their approximate percentages.

    • The specific hazard characteristics: "Flammable."

    • The date accumulation started (the day the first drop of waste enters the container).

Step 3: Accumulate Waste Safely

  • Add this compound waste to the container using a funnel to prevent spills.

  • Crucially, the container must remain closed at all times except when actively adding waste. [10][13] This minimizes the release of flammable vapors.

  • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[12] The SAA must be in a well-ventilated area, away from heat, sparks, or open flames.[1][14]

Step 4: Managing Full Containers

  • Do not overfill the container. A safe maximum is 90% of the container's volume to allow for vapor expansion.

  • Once the container is full, or if waste generation is complete, securely tighten the cap.

  • Complete the hazardous waste label with the final accumulation date.

Step 5: Arrange for Pickup and Disposal

  • Move the sealed and fully labeled container to your facility's main hazardous waste storage area or contact your EHS department to schedule a pickup.

  • Disposal must be conducted through a licensed hazardous waste vendor, who will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15]

Disposal Decision Workflow

The following diagram visualizes the logical workflow for the proper management and disposal of this compound waste, ensuring all critical checkpoints are met.

G This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Final Disposal start Identify Waste as This compound container Select 'Non-Halogenated Organic Waste' Container start->container label_container Affix & Complete Hazardous Waste Label container->label_container add_waste Add Waste to Container in Satellite Accumulation Area label_container->add_waste check_full Is Container Full (90% Capacity)? add_waste->check_full check_full->add_waste No close_container Securely Close Container & Finalize Label check_full->close_container Yes request_pickup Contact EHS for Pickup close_container->request_pickup end_process Disposal by Licensed Waste Vendor request_pickup->end_process

Caption: Decision workflow for the safe disposal of this compound.

By adhering to this structured, scientifically-grounded protocol, laboratory professionals can manage the disposal of this compound with the highest degree of safety and regulatory compliance. This ensures that our pursuit of scientific advancement does not come at the cost of environmental responsibility.

References

  • trans-4-Decenal | CAS#:65405-70-1 | Chemsrc . Chemsrc.com. Available at: [Link]

  • A0267 TRANS-4-DECENAL MATERIAL SAFETY DATA SHEET . M&U International. Available at: [Link]

  • This compound . LookChem. Available at: [Link]

  • TRANS 4 DECENAL - Safety Data Sheet . excellentia.com.fr. Available at: [Link]

  • Disposal of Testing for Alkane/Alkene . UK Science Technician Community. Available at: [Link]

  • Obtaining, Using and Disposing Hydrocarbons // HSC Chemistry . Science Ready. YouTube. Available at: [Link]

  • Hazardous Waste Disposal Procedures . Michigan Technological University. Available at: [Link]

  • Hazardous Waste Disposal Guide . Northwestern University - Office for Research Safety. Available at: [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . American Chemistry Council. Available at: [Link]

  • Organic Solvent Waste Disposal . University of British Columbia Safety & Risk Services. Available at: [Link]

  • Hazardous Waste Disposal Guide . Northwestern University - Research Safety. Available at: [Link]

  • Safe Handling Of Hydrocarbons . Dr Col Harrison. YouTube. Available at: [Link]

Sources

Navigating the Unseen: A Guide to Personal Protective Equipment for trans-4-Decene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Safety and Integrity When Handling trans-4-Decene.

In the fast-paced world of research and development, the pursuit of innovation must be anchored by an unwavering commitment to safety. This compound (CAS No. 19398-89-1), a C10 alkene, is a valuable building block in organic synthesis.[1][2][3][4][5] However, its flammable nature and potential for irritation necessitate a thorough understanding and implementation of appropriate personal protective equipment (PPE) protocols. This guide moves beyond mere checklists to provide a deeper, causal understanding of why certain protective measures are essential, ensuring both personal safety and the integrity of your research.

Understanding the Hazard: The Chemical Profile of this compound

At its core, this compound is a non-polar hydrocarbon, a characteristic that dictates much of its behavior and, consequently, the selection of appropriate PPE.[6] As a flammable liquid, it presents a significant fire risk, and its vapors can form explosive mixtures with air.[7][8] While specific toxicity data for this compound is not extensively documented, related C10-14 alkenes are noted as aspiration hazards and may cause skin and eye irritation.[9][10] Therefore, a cautious and well-informed approach to PPE is paramount.

The Last Line of Defense: A Multi-Layered Approach to PPE

Effective protection against this compound relies on a multi-layered strategy that addresses potential exposure routes: dermal (skin), ocular (eyes), and respiratory. The selection of PPE should be guided by a risk assessment of the specific procedure being undertaken.

Dermal Protection: Beyond the Standard Nitrile Glove

The choice of protective gloves is critical when handling organic solvents. While nitrile gloves are a common staple in laboratories, their efficacy against non-polar solvents like this compound requires careful consideration.

For incidental contact , such as splashes during transfers, a standard disposable nitrile glove (minimum 5-mil thickness) can provide short-term protection.[11] However, it is crucial to understand that breakthrough may occur rapidly.[11][12] Any nitrile glove that comes into contact with this compound should be removed and disposed of immediately.[13]

For extended contact , such as during a spill cleanup or when submerging hands, more robust protection is necessary. Nitrile gloves have poor resistance to some hydrocarbons, and a more chemically resistant material is advised.[12][13][14]

Glove Material Resistance to Non-Polar Hydrocarbons Recommended Use for this compound
Nitrile Fair to Good (short-term)Incidental splash protection only.
Neoprene GoodModerate contact; offers a balance of chemical resistance and dexterity.
Viton®/Butyl Rubber ExcellentExtended or immersive contact; offers superior resistance to aliphatic hydrocarbons.[15][16][17][18][19]
Laminate (e.g., Silver Shield®) ExcellentHigh-risk applications and spill response; provides a broad range of chemical resistance.[17]

Causality in Glove Selection: The effectiveness of a glove material is determined by its ability to resist permeation, breakthrough, and degradation when in contact with a chemical. Non-polar solvents like this compound can cause swelling and degradation in less resistant materials like standard nitrile, compromising their protective barrier.[12]

Ocular Protection: A Clear Line of Sight to Safety

Chemical splash goggles are the minimum requirement for eye protection when handling this compound. They should be worn at all times in the laboratory, even when not directly handling the chemical, to protect against splashes from other researchers' work.

For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a face shield should be worn in conjunction with chemical splash goggles to provide full-face protection.

Respiratory Protection: Guarding Against Invisible Threats

This compound is a volatile organic compound (VOC), and its vapors can be inhaled. All handling of this compound should, whenever possible, be conducted within a certified chemical fume hood to minimize the concentration of vapors in the breathing zone.[20]

If a fume hood is not available or if there is a potential for exposure to exceed permissible limits, respiratory protection is mandatory.

Selecting the Right Respirator: A NIOSH-approved air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is the standard choice for protection against this compound vapors.[21][22]

  • For concentrations up to 10 times the Permissible Exposure Limit (PEL): A half-mask APR with OV cartridges.

  • For concentrations up to 50 times the PEL: A full-facepiece APR with OV cartridges. A full facepiece also provides the benefit of eye protection.

The Rationale Behind Respirator Choice: Organic vapor cartridges contain activated carbon, which adsorbs the hydrocarbon vapors from the inhaled air. It is crucial to have a cartridge change-out schedule in place, as the capacity of the cartridge is finite. Since this compound does not have adequate warning properties (a distinct odor at low concentrations), relying on smell to indicate cartridge saturation is not a safe practice.[23]

Operational Plan: From Benchtop to Disposal

A comprehensive safety plan extends beyond PPE to include safe handling, spill response, and proper disposal.

Safe Handling Protocol
  • Preparation: Before beginning work, ensure that a chemical spill kit is readily available and that you are familiar with its contents and use. The location of the nearest safety shower and eyewash station should also be confirmed.

  • Engineering Controls: All manipulations of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[20][24]

  • Preventing Ignition: Keep this compound away from all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[7][25]

  • Transfers: When transferring the liquid, do so slowly and carefully to minimize splashing. For larger transfers, consider using a bonded and grounded container to prevent static discharge.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a designated flammable liquids storage cabinet.[7]

Spill Response Protocol

In the event of a this compound spill, a swift and informed response is critical to mitigate the hazard.

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Eliminate Ignition Sources: If it is safe to do so, extinguish all nearby flames and turn off any spark-producing equipment.[25][26]

  • Ventilate: Increase ventilation in the area by opening sashes on fume hoods.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and heavy-duty gloves (Viton® or laminate recommended). If the spill is large or in a poorly ventilated area, a NIOSH-approved respirator with OV cartridges is necessary.

  • Contain and Absorb: Contain the spill using a non-combustible absorbent material, such as vermiculite, clay, or sand.[26] Do not use paper towels, as they can increase the surface area and rate of evaporation.[26]

  • Cleanup: Carefully scoop the absorbent material into a designated, labeled waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

As a non-halogenated hydrocarbon, this compound waste must be segregated from halogenated solvent waste streams.[27][28]

  • Waste Collection: Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, leak-proof container designated for "Non-Halogenated Organic Waste."[20][27][28][29]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable").[27]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal Request: When the container is full, submit a request for disposal through your institution's Environmental Health and Safety (EHS) department.

Visualizing the Path to Safety

To aid in the decision-making process for PPE selection, the following workflow diagram illustrates the key considerations.

PPE_Selection_Workflow PPE Selection Workflow for this compound Handling cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound task_type What is the nature of the task? start->task_type incidental Incidental Contact (e.g., small volume transfer) task_type->incidental Incidental extended Extended/Immersive Contact (e.g., large volume, spill) task_type->extended Extended gloves_incidental Minimum: Nitrile Gloves (5-mil) + Safety Goggles + Lab Coat incidental->gloves_incidental gloves_extended Recommended: Viton® or Laminate Gloves + Safety Goggles & Face Shield + Lab Coat extended->gloves_extended ventilation Is work in a fume hood? respirator_no No Respirator Required ventilation->respirator_no Yes respirator_yes Select NIOSH-approved APR with Organic Vapor Cartridges ventilation->respirator_yes No proceed Proceed with Caution respirator_no->proceed respirator_yes->proceed gloves_incidental->ventilation gloves_extended->ventilation

Caption: PPE selection workflow for handling this compound.

By internalizing the principles outlined in this guide, researchers can create a safer laboratory environment, fostering a culture where scientific advancement and personal well-being are held in the highest regard.

References

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Primo Dental Products. (2022, March 22). Are Nitrile Gloves Chemical Resistant? Retrieved from [Link]

  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Primo Dental Products. (2022, March 22). Are Nitrile Gloves Chemical Resistant? Retrieved from [Link]

  • Mol-Instincts. (n.d.). This compound 19398-89-1 wiki. Retrieved from [Link]

  • PowerPak. (2025, September 14). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]

  • LabTAG by GA International. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • The University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Genie Scientific. (n.d.). Flammable Chemical Storage: Best Practices for Laboratories. Retrieved from [Link]

  • The University of British Columbia. (n.d.). Flammable Liquid Spill Clean Up. Safety & Risk Services. Retrieved from [Link]

  • University of Florida. (n.d.). Respirator Selection. Environmental Health and Safety. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. CDC Stacks. Retrieved from [Link]

  • ChemBK. (2024, April 9). ALPHA-ALKENES, C10. Retrieved from [Link]

  • W. H. Freeman. (n.d.). Safety in the Laboratory. Retrieved from [Link]

  • The Ohio State University. (n.d.). Hazardous Waste Reduction. Environmental Health and Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Alkenes, C10-14-branched and linear, C12-rich. PubChem. Retrieved from [Link]

  • 3M. (n.d.). Choosing the Right Respirator. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). GLOVES. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Alkenes Properties - Stability, Reactions. Retrieved from [Link]

  • U.S. Plastic Corp. (n.d.). Viton - Chemical Compatibility Reference Chart. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]

  • Best Gloves. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Warning properties in respirator selection. CDC Stacks. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • U.S. Plastic Corp. (n.d.). Viton Chemical Compatibility Chart. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Alkenes, C10-16 alpha-. PubChem. Retrieved from [Link]

  • University of Alabama in Huntsville. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Retrieved from [Link]

  • All Safety Products. (n.d.). Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves. Retrieved from [Link]

  • Temple University. (n.d.). Non-Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • Ag Health & Safety Alliance. (n.d.). Respirator Selection Quick Reference Guide. Retrieved from [Link]

  • College of Southern Nevada. (n.d.). EHS Fact Sheet: Organic Solvents. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link]

  • CK-12 Foundation. (2025, November 18). Physical and Chemical Properties of Alkenes. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous waste segregation. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.